7-Amino-5-fluoroindolin-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-amino-5-fluoro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-5-1-4-2-7(12)11-8(4)6(10)3-5/h1,3H,2,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFFVSPISVQLKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)N)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731336 | |
| Record name | 7-Amino-5-fluoro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945381-62-4 | |
| Record name | 7-Amino-5-fluoro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Amino-5-fluoroindolin-2-one chemical structure and properties
An In-Depth Technical Guide to 7-Amino-5-fluoroindolin-2-one: A Core Scaffold in Modern Drug Discovery
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental chemical and physical properties, established synthetic methodologies, and its critical role as a molecular scaffold, particularly in the development of targeted kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their research and development endeavors.
Introduction: The Strategic Importance of the Indolinone Core
The indolin-2-one (or oxindole) scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the purine core of adenosine triphosphate (ATP). This mimicry allows molecules built upon this scaffold to act as competitive inhibitors at the ATP-binding sites of protein kinases.[1][2] Protein kinases are a large family of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[2][3]
This compound emerges as a particularly valuable derivative. The strategic placement of the fluorine atom and the amino group provides medicinal chemists with powerful tools to fine-tune the pharmacological properties of drug candidates. The fluorine atom can enhance metabolic stability, modulate basicity (pKa) of the nearby amino group, and improve binding affinity through specific, favorable interactions within the target protein.[4][5] The amino group serves as a crucial synthetic handle, allowing for the covalent attachment of various side chains to optimize potency, selectivity, and pharmacokinetic profiles.[6] Consequently, this molecule is not just an intermediate but a cornerstone in the rational design of next-generation therapeutics.
Molecular Structure and Identification
The foundational step in utilizing any chemical entity is the unambiguous confirmation of its structure and identity.
Chemical Structure
The molecule consists of a bicyclic indolinone core, with a fluorine atom substituted at position 5 and an amino group at position 7 of the aromatic ring.
References
- 1. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 2. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 3. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 7-Amino-5-fluoroindolin-2-one: A Key Building Block in Modern Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of 7-Amino-5-fluoroindolin-2-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical identity, physicochemical properties, synthesis, and critical applications as a key intermediate in the synthesis of targeted therapies.
Core Compound Identification
-
IUPAC Name: 7-amino-5-fluoro-1,3-dihydroindol-2-one[1]
-
CAS Number: 945381-62-4[1]
-
Molecular Formula: C₈H₇FN₂O
-
Molecular Weight: 166.15 g/mol [1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that a significant portion of the available data is computationally derived.
| Property | Value | Source |
| Molecular Weight | 166.15 g/mol | PubChem[1] |
| XLogP3 | 0.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 166.05424101 Da | PubChem[1] |
| Topological Polar Surface Area | 55.1 Ų | PubChem[1] |
Synthesis Methodology
The synthesis of this compound can be achieved through a multi-step process, as outlined in patent literature. A representative synthetic pathway involves the initial reaction of 2-amino-5-fluorophenol with chloroacetyl chloride to form an intermediate, which then undergoes nitration and subsequent reduction to yield the final product.
Experimental Protocol: Synthesis of this compound
This protocol is a general representation based on available chemical literature and requires optimization in a laboratory setting.
Step 1: Synthesis of 2-Amino-5-fluorophenol
-
2,4-difluoroaniline is reacted with potassium hydroxide in an aqueous solution. The reaction temperature is maintained at 50-80°C for 4-5 hours.
-
After the reaction is complete, hydrochloric acid is added, and the product is isolated via steam distillation.
Step 2: Synthesis of Chloroacetyl Chloride
-
Chloroacetic acid is reacted with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This reaction is typically performed in the absence of a solvent and may require heating.
Step 3: Condensation and Cyclization
-
2-Amino-5-fluorophenol is reacted with chloroacetyl chloride in a suitable solvent to form an N-chloroacetylated intermediate.
-
This intermediate undergoes intramolecular cyclization to form the indolin-2-one ring system.
Step 4: Nitration
-
The resulting indolin-2-one is subjected to nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring.
Step 5: Reduction
-
The nitro group is then reduced to an amino group, for example, through catalytic hydrogenation or using a reducing agent like tin(II) chloride, to yield this compound.
Caption: Synthetic pathway for this compound.
Applications in Drug Development
The indolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of protein kinase inhibitors. These enzymes play a crucial role in cell signaling pathways that, when dysregulated, can lead to diseases such as cancer. The specific substitution pattern of this compound makes it a valuable starting material for the synthesis of highly potent and selective kinase inhibitors.
The EGFR Signaling Pathway and Targeted Inhibition
The EGFR signaling pathway is a complex cascade that regulates cell proliferation, survival, and differentiation. In many cancers, this pathway is constitutively active due to mutations in the EGFR gene.
Caption: Simplified EGFR signaling pathway and the point of inhibition by TKIs.
Safety and Handling
Based on available safety data, this compound does not meet the criteria for classification as a hazardous substance according to Regulation (EC) No 1272/2008. However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling. It is recommended to handle the compound in a well-ventilated area. For long-term storage, it should be kept in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block in the synthesis of complex heterocyclic molecules for drug discovery. Its utility in the construction of kinase inhibitors, particularly those targeting EGFR, underscores its importance in the development of next-generation cancer therapeutics. Further research into the synthesis and application of this compound is warranted to explore its full potential in medicinal chemistry.
References
7-Amino-5-fluoroindolin-2-one molecular weight and formula
An In-Depth Technical Guide to 7-Amino-5-fluoroindolin-2-one: A Core Scaffold in Modern Drug Discovery
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into small molecules has become a cornerstone for optimizing pharmacological properties. The indolin-2-one scaffold, a privileged heterocyclic motif, is present in numerous biologically active compounds and approved pharmaceuticals. This compound emerges as a critical building block at the intersection of these two powerful concepts. Its unique trifunctional architecture—comprising a nucleophilic aromatic amine, a fluorinated phenyl ring, and a lactam moiety—offers a versatile platform for constructing complex molecular entities with significant therapeutic potential.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, detailing its fundamental properties, synthesis considerations, and strategic applications. The insights herein are grounded in established chemical principles and aim to empower investigators to leverage this valuable intermediate in their research endeavors.
Core Physicochemical Properties
This compound is a substituted oxindole derivative. The presence of the fluorine atom at the C5 position and an amino group at the C7 position significantly influences its electronic properties, reactivity, and potential for intermolecular interactions within a biological target. Its key identifiers and computed properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₇FN₂O | [1][2][3] |
| Molecular Weight | 166.15 g/mol | [1][2][3] |
| CAS Number | 945381-62-4 | [1][2] |
| IUPAC Name | 7-amino-5-fluoro-1,3-dihydroindol-2-one | [2] |
| Canonical SMILES | C1C2=C(C(=CC(=C2)F)N)NC1=O | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Purity (Typical) | ≥99% (for research use) |
Strategic Synthesis and Workflow
The synthesis of substituted indolin-2-ones often involves multi-step sequences starting from corresponding aniline derivatives. While specific, proprietary synthesis routes for this compound may vary between suppliers, a logical and established chemical approach can be conceptualized based on standard organic chemistry transformations. A plausible retrosynthetic analysis suggests a pathway originating from a suitably substituted dinitro-fluorotoluene derivative.
The general workflow involves the reduction of one nitro group to an amine, followed by cyclization to form the indolinone core, and subsequent reduction of the second nitro group.
Caption: A plausible synthetic workflow for this compound.
Experimental Causality:
-
Selective Reduction: The initial step requires the selective reduction of one of the two nitro groups. The choice of reducing agent is critical. Reagents like sodium sulfide (Na₂S) or titanium trichloride (TiCl₃) are often employed for their ability to selectively reduce one nitro group in the presence of another, driven by steric and electronic factors.
-
Lactam Formation: The formation of the indolin-2-one (lactam) ring is a key transformation. This can be achieved through various methods, such as the Stolle cyclization or related pathways involving reaction with a two-carbon electrophile (like chloroacetyl chloride) followed by intramolecular cyclization.
-
Final Reduction: The remaining nitro group is then reduced to the target amino group. Standard conditions like catalytic hydrogenation (H₂ over Palladium on carbon) or reduction with tin(II) chloride (SnCl₂) are highly effective for this transformation.
Applications in Research and Drug Development
The true value of this compound lies in its utility as a versatile intermediate for creating libraries of potential drug candidates. The fluorinated indolinone core is a key feature in many kinase inhibitors, where the lactam oxygen and NH can form crucial hydrogen bonds with the hinge region of the enzyme's active site.
The Role of Fluorine:
The incorporation of fluorine is a deliberate strategy in medicinal chemistry.[4][5] A fluorine atom can:
-
Enhance Metabolic Stability: By blocking sites susceptible to oxidative metabolism (e.g., cytochrome P450 enzymes).
-
Modulate pKa: Lowering the pKa of nearby functional groups, which can affect binding affinity and cell permeability.
-
Improve Binding Affinity: Through favorable electrostatic and polar interactions with the target protein.[5]
The Role of the Amino Group:
The C7-amino group serves as a critical synthetic handle. It is a potent nucleophile and can be readily functionalized through various reactions, allowing for the exploration of chemical space and the optimization of structure-activity relationships (SAR). This position is often used to introduce side chains that can occupy specific pockets within a target protein, enhancing potency and selectivity. For instance, related 5-fluoro-2-oxindole derivatives have been synthesized and evaluated as potential α-glucosidase inhibitors for managing type 2 diabetes.[6][7]
Conceptual Experimental Protocol: Suzuki Coupling
To illustrate its utility, the following is a conceptual protocol for a Suzuki cross-coupling reaction, a common method for forming carbon-carbon bonds in drug discovery. This workflow would be used to append a new aryl or heteroaryl group to the indolinone core.
Objective: To synthesize a 7-arylated-5-fluoroindolin-2-one derivative.
Step 1: Halogenation of the Amino Group The primary amino group must first be converted into a more suitable functional group for cross-coupling, such as a halide (e.g., bromide or iodide) via a Sandmeyer-type reaction.
Step 2: Suzuki Cross-Coupling
-
To a reaction vessel, add the 7-halo-5-fluoroindolin-2-one intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a suitable base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 M, 3.0 eq).
-
Add a solvent system, such as a mixture of toluene and ethanol.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture (e.g., to 80-100 °C) with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
Caption: Workflow for derivatization via Suzuki cross-coupling.
Safety and Handling
As a research chemical, this compound should be handled by technically qualified individuals in a laboratory setting. While it does not meet the criteria for hazardous classification under Regulation (EC) No 1272/2008, standard safety protocols are essential.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (tested according to EN 374), and a lab coat.[8][9]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[9]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[8] For long-term storage, keep in a cool, dry place, potentially under an inert atmosphere.[10]
-
Disposal: Dispose of the substance and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its strategically placed functional groups on a privileged scaffold provide a robust platform for generating novel compounds with tailored pharmacological profiles. By understanding its properties, synthesis, and potential applications, researchers can effectively utilize this building block to accelerate the development of next-generation therapeutics, particularly in areas like oncology and metabolic diseases.
References
- 1. This compound,(CAS# 945381-62-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. This compound | C8H7FN2O | CID 59250054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 5-amino-7-fluoro-1,3-dihydro-2H-indol-2-one [smolecule.com]
- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. carlroth.com [carlroth.com]
- 9. echemi.com [echemi.com]
- 10. 1266336-48-4 5-Amino-7-fluoroindolin-2-one AKSci 2064FU [aksci.com]
A Comprehensive Technical Guide to the Solubility of 7-Amino-5-fluoroindolin-2-one in Common Laboratory Solvents
This guide provides an in-depth technical exploration of the solubility characteristics of 7-Amino-5-fluoroindolin-2-one, a key building block in contemporary drug discovery. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility, robust methodologies for its empirical determination, and expert insights into the interpretation and application of this critical data.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the concentration of a saturated solution of a solute in a specified solvent at a given temperature, is a cornerstone of pharmaceutical sciences.[1] For a molecule like this compound, which serves as a precursor or intermediate in the synthesis of bioactive compounds, a thorough understanding of its solubility profile is paramount. This knowledge directly influences reaction conditions, purification strategies, formulation development, and ultimately, the bioavailability of the final active pharmaceutical ingredient (API).[2] Poor aqueous solubility, in particular, is a major hurdle in drug development, often leading to challenges in formulation and unpredictable in vivo performance.[3] This guide will therefore equip the practicing scientist with the necessary tools to comprehensively assess and understand the solubility of this versatile indolinone derivative.
Physicochemical Profile of this compound
A molecule's solubility is intrinsically linked to its structural and physicochemical properties. Before delving into experimental determination, an analysis of the computed descriptors for this compound provides valuable predictive insights.
| Property | Value | Source |
| Molecular Formula | C₈H₇FN₂O | PubChem[4] |
| Molecular Weight | 166.15 g/mol | PubChem[4] |
| XLogP3 | 0.2 | PubChem[4] |
| Hydrogen Bond Donors | 2 | PubChem[4] |
| Hydrogen Bond Acceptors | 2 | PubChem[4] |
| IUPAC Name | 7-amino-5-fluoro-1,3-dihydroindol-2-one | PubChem[4] |
Table 1: Key Physicochemical Properties of this compound.
The low XLogP3 value of 0.2 suggests a relatively hydrophilic character, which might indicate some degree of aqueous solubility.[4] The presence of both hydrogen bond donors (the primary amine and the lactam N-H) and acceptors (the carbonyl oxygen and the nitrogen atoms) further implies potential interactions with polar solvents.[4] However, the fused ring system contributes to molecular rigidity and crystal lattice energy, factors that can counteract favorable solvation energies and limit solubility. Studies on related indolinone derivatives often focus on optimizing these physicochemical properties to enhance drug-like characteristics.[5][6]
Principles of Solubility: A Theoretical Framework
The dissolution of a solid in a liquid solvent is governed by a thermodynamic equilibrium between the solid state and the solution. This process can be broadly understood through the adage "like dissolves like."[7] Solvents are generally categorized based on their polarity into three main classes:
-
Polar Protic Solvents: Such as water, methanol, and ethanol, possess O-H or N-H bonds and are capable of hydrogen bonding.[7] They are effective at solvating both cations and anions.
-
Polar Aprotic Solvents: Including Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and Acetone, have large dipole moments but lack O-H or N-H bonds.[7] They are generally good solvents for polar molecules.
-
Nonpolar Solvents: Such as hexane and toluene, have low dielectric constants and are suitable for dissolving nonpolar, lipophilic compounds.[8]
Given the physicochemical profile of this compound, with both polar functional groups and a nonpolar aromatic system, its solubility is expected to vary significantly across this solvent spectrum.
Experimental Determination of Solubility: A Validated Workflow
To obtain reliable and reproducible solubility data, a systematic experimental approach is essential. The following section outlines a comprehensive workflow, from initial qualitative assessment to precise quantitative measurement using High-Performance Liquid Chromatography (HPLC).
Logical Workflow for Solubility Determination
The process begins with a tiered screening approach, starting with a broad range of solvents and progressing to more precise, quantitative methods for the most relevant solvent systems. This ensures efficient use of material and resources.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. This compound | C8H7FN2O | CID 59250054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of indole/indazole-aminopyrimidines as inhibitors of c-Jun N-terminal kinase (JNK): optimization for JNK potency and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubility factors when choosing a solvent [labclinics.com]
- 8. Solvents - Amerigo Scientific [amerigoscientific.com]
An In-Depth Technical Guide to the Synthesis of 7-Amino-5-fluoroindolin-2-one
This guide provides a comprehensive overview of the synthetic pathways for 7-Amino-5-fluoroindolin-2-one, a key building block in medicinal chemistry. The content is tailored for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations for successful synthesis.
Introduction: The Significance of this compound
This compound is a substituted oxindole scaffold of significant interest in pharmaceutical research and development. The presence of the fluorine atom at the 5-position and the amino group at the 7-position imparts unique physicochemical properties to molecules incorporating this moiety. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The amino group at the 7-position provides a crucial handle for further chemical modifications, allowing for the exploration of a wide chemical space in the design of novel therapeutics. This guide will delineate the primary synthetic routes to this valuable intermediate, focusing on practical and scalable methodologies.
Retrosynthetic Analysis: Devising the Pathways
A logical retrosynthetic analysis of this compound reveals a multi-step pathway originating from commercially available starting materials. The core strategy involves the initial construction of the 5-fluoroindolin-2-one skeleton, followed by the introduction of the amino group at the 7-position. This latter step is typically achieved through a nitration-reduction sequence.
Therefore, the key synthetic challenges are:
-
Efficient synthesis of the 5-fluoroindolin-2-one intermediate.
-
Regioselective nitration of 5-fluoroindolin-2-one at the 7-position.
-
Chemoselective reduction of the 7-nitro group to the corresponding amine.
Two principal pathways for the synthesis of the 5-fluoroindolin-2-one core will be discussed, followed by a detailed protocol for the subsequent nitration and reduction steps.
Pathway 1: Synthesis of 5-Fluoroindolin-2-one from 4-Fluoroaniline
This classical approach builds the indolinone ring system from a substituted aniline precursor. The key steps involve the formation of a 5-fluoroisatin intermediate, which is subsequently reduced to the desired 5-fluoroindolin-2-one.
Diagram of Pathway 1
Caption: Synthesis of 5-Fluoroindolin-2-one from 4-Fluoroaniline.
Experimental Protocol for Pathway 1
Step 1: Synthesis of 4-Fluoroisonitrosoacetanilide
This step involves the condensation of 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride. The reaction proceeds through the formation of an intermediate chloral-aniline adduct, which is then converted to the oxime.
-
Materials: 4-fluoroaniline, chloral hydrate, hydroxylamine hydrochloride, concentrated hydrochloric acid, water.
-
Procedure: A solution of chloral hydrate and hydroxylamine hydrochloride in water is prepared. 4-Fluoroaniline is added, followed by concentrated hydrochloric acid. The mixture is heated, and upon cooling, the product crystallizes and is collected by filtration.
Step 2: Synthesis of 5-Fluoroisatin
The cyclization of 4-fluoroisonitrosoacetanilide is achieved using a strong acid catalyst, typically concentrated sulfuric acid. This reaction is an example of the Sandmeyer isatin synthesis.
-
Materials: 4-fluoroisonitrosoacetanilide, concentrated sulfuric acid.
-
Procedure: The 4-fluoroisonitrosoacetanilide is added portion-wise to pre-heated concentrated sulfuric acid. The reaction mixture is then cooled and poured onto ice, leading to the precipitation of 5-fluoroisatin, which is collected by filtration.
Step 3: Synthesis of 5-Fluoroindolin-2-one
The final step in this pathway is the reduction of the C3-carbonyl group of 5-fluoroisatin. A Wolff-Kishner reduction is a common and effective method for this transformation.[1]
-
Materials: 5-fluoroisatin, hydrazine hydrate, water.
-
Procedure: A mixture of 5-fluoroisatin and hydrazine hydrate in water is heated at reflux. The reaction progress is monitored until the starting material is consumed. After cooling, the pH is adjusted to acidic (e.g., pH 2 with HCl) to precipitate the product. The solid 5-fluoroindolin-2-one is then collected by filtration.[1]
Pathway 2: Synthesis of 5-Fluoroindolin-2-one from 2,4-Difluoronitrobenzene
This alternative route offers a different approach to the indolinone core, starting from a readily available nitroaromatic compound. This pathway is particularly advantageous as it avoids the use of highly corrosive concentrated sulfuric acid in the cyclization step.
Diagram of Pathway 2
Caption: Synthesis of 5-Fluoroindolin-2-one from 2,4-Difluoronitrobenzene.
Experimental Protocol for Pathway 2
Step 1: Synthesis of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate
This step involves a nucleophilic aromatic substitution reaction where one of the fluorine atoms of 2,4-difluoronitrobenzene is displaced by the enolate of dimethyl malonate.
-
Materials: 2,4-difluoronitrobenzene, dimethyl malonate, a suitable base (e.g., sodium hydride or potassium carbonate), and a solvent (e.g., DMF or DMSO).
-
Procedure: To a solution of dimethyl malonate and a base in a suitable solvent, 2,4-difluoronitrobenzene is added. The reaction mixture is stirred, typically at an elevated temperature, until the starting material is consumed. Work-up involves quenching the reaction, extraction, and purification of the product.
Step 2: Reductive Cyclization to 5-Fluoroindolin-2-one
This key transformation involves the simultaneous reduction of the nitro group to an amine and intramolecular cyclization to form the indolinone ring. Iron powder in an acidic medium is a classic and effective reagent for this purpose.
-
Materials: Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate, iron powder, acetic acid, hydrochloric acid.
-
Procedure: The malonate derivative is dissolved in a mixture of acetic acid and hydrochloric acid. Iron powder is added portion-wise, and the reaction is heated. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered to remove the iron salts, and the product is extracted and purified.
Final Synthetic Steps: Nitration and Reduction
Once 5-fluoroindolin-2-one is obtained, the final two steps focus on the introduction of the amino group at the 7-position.
Diagram of Final Steps
Caption: Conversion of 5-Fluoroindolin-2-one to the final product.
Step 3: Regioselective Nitration of 5-Fluoroindolin-2-one
The nitration of the 5-fluoroindolin-2-one ring is a critical step where regioselectivity is paramount. The electron-donating effect of the amide nitrogen and the ortho,para-directing effect of the fluorine atom, combined with the deactivating effect of the carbonyl group, influence the position of electrophilic attack. While standard nitrating conditions like a mixture of nitric acid and sulfuric acid can be employed, milder and more selective methods are often preferred to avoid side reactions.
-
Expert Insight: The directing groups on the indolinone ring favor electrophilic substitution at the C7 position. The amide nitrogen is a strong activating group, directing ortho and para. The para position (C5) is blocked by the fluorine atom. The ortho position (C7) is therefore the most likely site for nitration.
Step 4: Reduction of 7-Nitro-5-fluoroindolin-2-one
The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Materials: 7-Nitro-5-fluoroindolin-2-one, Palladium on carbon (Pd/C) catalyst, a hydrogen source (e.g., hydrogen gas, ammonium formate, or hydrazine hydrate), and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Procedure: The nitro compound is dissolved in a suitable solvent, and the Pd/C catalyst is added. The reaction vessel is then subjected to a hydrogen atmosphere (either from a cylinder or generated in situ from a hydrogen donor). The reaction is stirred at room temperature or with gentle heating until the reduction is complete. The catalyst is then removed by filtration, and the solvent is evaporated to yield the desired this compound.
Quantitative Data Summary
| Step | Reactants | Reagents and Conditions | Yield (%) | Reference |
| Pathway 1 | ||||
| Synthesis of 5-Fluoroindolin-2-one | 5-Fluoroisatin, Hydrazine hydrate | Water, 140°C | 99.1 | [1] |
| Pathway 2 | ||||
| Reductive Cyclization | Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate, Iron powder | Acetic acid, Hydrochloric acid | 85 | |
| Final Steps | ||||
| Reduction of 7-Nitro-5-fluoroindolin-2-one | 7-Nitro-5-fluoroindolin-2-one | H₂, Pd/C, Solvent | High | General |
Conclusion and Future Perspectives
The synthesis of this compound can be accomplished through well-established synthetic methodologies. The choice between the two primary pathways for the construction of the 5-fluoroindolin-2-one core will depend on factors such as the availability of starting materials, scalability, and safety considerations. The subsequent nitration and reduction steps, while conceptually straightforward, require careful optimization to ensure high regioselectivity and yield.
Future research in this area may focus on the development of more efficient and environmentally friendly catalytic systems, particularly for the nitration and reduction steps. The exploration of continuous flow methodologies could also offer advantages in terms of safety, scalability, and product consistency. As the demand for complex and highly functionalized building blocks in drug discovery continues to grow, robust and versatile synthetic routes to compounds like this compound will remain of critical importance.
References
Introduction: The Strategic Importance of 7-Amino-5-fluoroindolin-2-one
An In-depth Technical Guide to the Synthesis of 7-Amino-5-fluoroindolin-2-one: Foundational Starting Materials and Synthetic Strategies
This compound is a molecule of significant interest in modern medicinal chemistry and drug development.[1] Its rigid bicyclic scaffold, substituted with strategically placed fluorine and amino functional groups, serves as a crucial pharmacophore and a versatile synthetic intermediate. This compound is a cornerstone for the synthesis of a class of potent kinase inhibitors, which are instrumental in oncology and the treatment of other proliferative diseases. The strategic incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the primary amino group provides a key vector for further molecular elaboration and interaction with biological targets.[2][3]
This guide provides an in-depth analysis of the common starting materials and synthetic routes employed for the preparation of this compound. We will delve into the underlying chemical principles, compare different strategic approaches, and provide detailed experimental protocols, offering researchers and drug development professionals a comprehensive resource for accessing this high-value compound.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic approach reveals that the synthesis of this compound converges on a key late-stage transformation: the reduction of a nitro group. This identifies 5-fluoro-7-nitroindolin-2-one as the pivotal precursor. The primary challenge, therefore, lies in the efficient and regioselective construction of this nitrated intermediate. Our exploration of starting materials will focus on pathways leading to this critical compound.
Caption: Retrosynthetic pathway for this compound.
Primary Synthetic Pathway: From Substituted Benzene Derivatives
The most robust and widely documented syntheses commence with readily available substituted nitrobenzene derivatives. This approach offers a convergent and scalable route to the indolinone core.
Core Starting Material: 2,4-Difluoronitrobenzene
A prevalent and industrially relevant strategy begins with 2,4-difluoronitrobenzene. The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly at the para position (C-4), making it an ideal electrophile.
1. Synthesis of 2-(5-Fluoro-2-nitrophenyl)malonic Acid Diester
The first key step involves the SNAr reaction between 2,4-difluoronitrobenzene and a malonic ester, such as dimethyl malonate. The reaction is typically performed in the presence of a base (e.g., potassium carbonate) in an aprotic polar solvent like N,N-dimethylformamide (DMF).
-
Causality: The nitro group's electron-withdrawing effect, ortho and para to the fluorine atoms, significantly lowers the energy of the Meisenheimer complex intermediate, facilitating the displacement of the fluoride at the C-4 position by the enolate of dimethyl malonate.
2. Reductive Cyclization and Decarboxylation to 5-Fluoroindolin-2-one
The resulting diester is then converted to the core indolinone scaffold. This transformation is ingeniously achieved in a one-pot reductive cyclization.[4]
-
Mechanism: Catalytic hydrogenation (e.g., using a palladium-on-carbon catalyst) simultaneously reduces the nitro group to an amine and facilitates an intramolecular cyclization via condensation with one of the ester groups to form the lactam ring. The reaction is typically followed by a decarboxylation step, often acid- or heat-mediated, to remove the remaining ester group from the C-3 position, yielding 5-fluoroindolin-2-one.[4] This two-step, one-pot process is highly efficient, avoiding the isolation of the potentially unstable amino-diester intermediate.[4]
Caption: Synthesis of the key 5-Fluoroindolin-2-one intermediate.
3. Regioselective Nitration
The next critical step is the nitration of 5-fluoroindolin-2-one to install the nitro group at the C-7 position. This requires careful control of reaction conditions to achieve the desired regioselectivity. The directing effects of the substituents on the ring—the activating N-H group (ortho-, para-directing) and the deactivating fluorine (ortho-, para-directing) and lactam carbonyl (meta-directing)—compete. Fortunately, the C-7 position is sterically accessible and electronically favored for electrophilic substitution. Standard nitrating agents like nitric acid in sulfuric acid are commonly employed.
4. Reduction to this compound
The final step is the reduction of the 5-fluoro-7-nitroindolin-2-one precursor to the target amine. This is a standard transformation that can be accomplished with high efficiency.
-
Method of Choice: Catalytic hydrogenation using hydrogen gas and a palladium catalyst (Pd/C) in a solvent like ethanol or ethyl acetate is the cleanest and most common method. It proceeds with high yield and avoids the use of harsh, stoichiometric metal reagents.
-
Alternative Methods: Other reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be used effectively.
Summary of Synthetic Strategies
The following table summarizes the primary synthetic pathway, highlighting the key transformations and materials.
| Step | Starting Material(s) | Key Reagents & Conditions | Product | Typical Yield |
| 1 | 2,4-Difluoronitrobenzene, Dimethyl Malonate | K₂CO₃, DMF, 70°C | Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate | ~82%[4] |
| 2 | Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate | H₂ (gas), Pd/C, Solvent (e.g., Toluene), Heat | 5-Fluoroindolin-2-one | High (part of a two-step process)[4] |
| 3 | 5-Fluoroindolin-2-one | HNO₃, H₂SO₄ | 5-Fluoro-7-nitroindolin-2-one | Variable |
| 4 | 5-Fluoro-7-nitroindolin-2-one | H₂ (gas), Pd/C, Ethanol | This compound | >90% |
Detailed Experimental Protocols
The following protocols are representative examples based on established literature procedures.[4]
Protocol 1: Synthesis of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate[5]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), add N,N-dimethylformamide (DMF, ~4 volumes).
-
Reagents: Add potassium carbonate (1.0 eq), dimethyl malonate (1.0 eq), and 2,4-difluoronitrobenzene (0.5 eq).
-
Reaction: Heat the reaction mixture to 70°C and stir for 3-4 hours, monitoring by TLC or HPLC for the consumption of the starting material.
-
Workup: After cooling to room temperature, add toluene and wash the mixture with 5 M hydrochloric acid, followed by water and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used directly or purified by chromatography.
Protocol 2: Synthesis of 5-Fluoroindolin-2-one via Reductive Cyclization
-
Setup: In a hydrogenation reactor, charge the crude dimethyl 2-(5-fluoro-2-nitrophenyl)malonate from the previous step.
-
Catalyst & Solvent: Add a suitable solvent such as toluene or ethyl acetate and 5% Palladium on Carbon (Pd/C) catalyst (typically 0.1-0.5 wt%).
-
Reaction: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 0.1 to 2 MPa). Heat the mixture to 30-60°C and stir vigorously.[4]
-
Monitoring: Monitor the reaction by hydrogen uptake and HPLC analysis until the intermediate ester is fully formed.
-
Decarboxylation: Upon completion, the intermediate can be decarboxylated. This may involve adding an acidic aqueous solution and heating, or solvent exchange followed by thermal decarboxylation.
-
Isolation: After workup (filtration of catalyst, phase separation, and solvent removal), the crude 5-fluoroindolin-2-one can be purified by recrystallization or silica gel chromatography.
Protocol 3: Reduction to this compound
-
Setup: Dissolve 5-fluoro-7-nitroindolin-2-one (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.
-
Catalyst: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Reaction: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until TLC or LC-MS indicates complete consumption of the starting material.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield this compound, which is often of sufficient purity for subsequent steps.
Conclusion and Future Perspectives
The synthesis of this compound is a well-established process that hinges on the strategic construction of the 5-fluoro-7-nitroindolin-2-one intermediate. The pathway commencing from 2,4-difluoronitrobenzene represents a scalable, efficient, and industrially viable route. Understanding the chemical principles behind each step—from the SNAr activation by the nitro group to the regiochemical control of nitration and the efficiency of catalytic hydrogenation—is paramount for successful synthesis. As the demand for complex kinase inhibitors grows, further optimization of these synthetic routes, potentially involving novel catalytic systems or flow chemistry approaches, will continue to be an active area of research in the field of drug development.
References
Biological significance of the fluoroindolinone scaffold
An In-Depth Technical Guide to the Biological Significance of the Fluoroindolinone Scaffold
Authored by a Senior Application Scientist
Abstract
The fluoroindolinone scaffold has emerged as a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of clinically significant therapeutic agents. This guide provides a comprehensive technical overview of the biological importance of this privileged scaffold, with a primary focus on its role in the development of targeted kinase inhibitors. We will delve into the mechanistic intricacies of fluoroindolinone-based drugs, explore their diverse therapeutic applications, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the fluoroindolinone core in their own discovery and development endeavors.
The Fluoroindolinone Scaffold: A Privileged Structure in Drug Discovery
The indolin-2-one core, a bicyclic aromatic heterocyclic compound, has long been recognized for its versatile biological activities.[1] The strategic incorporation of a fluorine atom into this scaffold significantly enhances its drug-like properties. Fluorine's high electronegativity, small atomic radius, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. This strategic fluorination has been instrumental in the development of potent and selective therapeutic agents.[2]
The true power of the fluoroindolinone scaffold lies in its ability to be readily derivatized, allowing for the fine-tuning of its pharmacological profile.[1][3] By modifying substituents at various positions on the indolinone ring system, medicinal chemists can modulate potency, selectivity, and pharmacokinetic properties to achieve desired therapeutic outcomes. This inherent modularity has made the fluoroindolinone scaffold a highly successful framework in the quest for novel therapeutics, particularly in the realm of oncology and fibrosis.
Mechanism of Action: Targeting the Kinome
The primary mechanism through which fluoroindolinone-based drugs exert their therapeutic effects is the inhibition of protein kinases.[4][5] Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, where it can lead to uncontrolled cell proliferation, survival, and angiogenesis.[6]
Fluoroindolinone derivatives are designed to bind to the ATP-binding pocket of specific kinases, acting as competitive inhibitors.[7] By occupying this site, they prevent the binding of ATP, thereby blocking the phosphorylation of downstream substrates and disrupting the aberrant signaling pathways that drive disease progression. The selectivity of these inhibitors for specific kinases is a crucial determinant of their efficacy and safety profile.
Key Signaling Pathways Modulated by Fluoroindolinone Derivatives
Fluoroindolinone-based kinase inhibitors often target multiple kinases simultaneously, a characteristic that can be advantageous in treating complex diseases driven by redundant signaling pathways.[8] Key pathways frequently modulated by these agents include:
-
VEGFR Signaling: Inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) blocks angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[4][9]
-
PDGFR Signaling: Platelet-Derived Growth Factor Receptor (PDGFR) inhibition can impede tumor cell proliferation and angiogenesis.[4][9]
-
c-KIT Signaling: Inhibition of the c-KIT receptor tyrosine kinase is particularly effective in treating gastrointestinal stromal tumors (GISTs) where this kinase is often mutated and constitutively active.[4][6]
-
FGFR Signaling: Fibroblast Growth Factor Receptor (FGFR) inhibition is relevant in both cancer and fibrotic diseases, as it can reduce fibroblast proliferation and extracellular matrix deposition.[10][11]
-
EGFR Signaling: Epidermal Growth Factor Receptor (EGFR) is a key driver in many epithelial cancers. Inhibitors targeting mutant forms of EGFR have shown significant clinical benefit.[12][13]
-
CDK4/6 Signaling: Cyclin-dependent kinases 4 and 6 (CDK4/6) are crucial for cell cycle progression. Their inhibition leads to cell cycle arrest and is an effective strategy in certain types of breast cancer.[5][14]
Below is a diagram illustrating the general mechanism of action of fluoroindolinone-based multi-targeted kinase inhibitors.
Caption: General mechanism of fluoroindolinone kinase inhibition.
Prominent Fluoroindolinone-Based Therapeutics
The versatility of the fluoroindolinone scaffold is exemplified by the number of successful drugs that have been developed based on this core structure.
Sunitinib: A Multi-Targeted Anti-Angiogenic Agent
Sunitinib is an oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[4] It is a cornerstone in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[4][15]
Mechanism of Action: Sunitinib potently inhibits several RTKs, including VEGFRs (VEGFR1, VEGFR2, VEGFR3), PDGFRs (PDGFRα, PDGFRβ), c-KIT, Fms-like tyrosine kinase-3 (FLT3), and the receptor encoded by the RET proto-oncogene.[8][9] This broad-spectrum inhibition leads to a dual effect of inhibiting tumor angiogenesis and directly suppressing tumor cell proliferation.[4]
Therapeutic Applications:
-
Metastatic Renal Cell Carcinoma (mRCC)[15]
-
Imatinib-resistant Gastrointestinal Stromal Tumors (GIST)[4]
-
Pancreatic Neuroendocrine Tumors (pNET)
The signaling pathways inhibited by Sunitinib are depicted in the diagram below.
Caption: Sunitinib's multi-targeted signaling inhibition.
Nintedanib: A Dual Anti-Fibrotic and Anti-Angiogenic Agent
Nintedanib is another multi-targeted tyrosine kinase inhibitor with a distinct profile that lends itself to the treatment of both cancer and fibrotic diseases.[7][10]
Mechanism of Action: Nintedanib competitively inhibits PDGFR α and β, FGFR 1, 2, and 3, and VEGFR 1, 2, and 3.[10] In the context of idiopathic pulmonary fibrosis (IPF), its inhibition of PDGFR and FGFR is crucial, as these pathways are implicated in fibroblast proliferation, migration, and transformation into myofibroblasts, which are key events in the fibrotic process.[11][16]
Therapeutic Applications:
-
Systemic Sclerosis-associated Interstitial Lung Disease (SSc-ILD)[17]
-
Chronic Fibrosing Interstitial Lung Diseases (ILDs) with a Progressive Phenotype[17]
-
Non-Small Cell Lung Cancer (NSCLC) (in combination with docetaxel)
Abemaciclib: A Selective CDK4/6 Inhibitor
Abemaciclib represents a more targeted application of a scaffold related to the indolinone family, demonstrating high selectivity for cyclin-dependent kinases 4 and 6 (CDK4/6).[5][14]
Mechanism of Action: Abemaciclib selectively inhibits CDK4 and CDK6, with a higher potency for CDK4.[18][19] These kinases, when complexed with cyclin D, phosphorylate the retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, allowing the cell to progress from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, abemaciclib prevents Rb phosphorylation, leading to a G1 cell cycle arrest and subsequent inhibition of tumor cell proliferation.[18][20]
Therapeutic Applications:
The table below summarizes the key kinase targets and IC50 values for these representative fluoroindolinone and related drugs.
| Drug | Key Kinase Targets | IC50 (nM) | Primary Therapeutic Areas |
| Sunitinib | VEGFR-1, -2, -3, PDGFR-α, -β, c-KIT | ~9 (VEGFR2) | Renal Cell Carcinoma, GIST |
| Nintedanib | VEGFR-1, -2, -3, FGFR-1, -2, -3, PDGFR-α, -β | 21-65 (FGFRs), 13-34 (VEGFRs), 59-65 (PDGFRs) | Idiopathic Pulmonary Fibrosis, NSCLC |
| Abemaciclib | CDK4, CDK6 | 2 (CDK4/cyclin D1), 10 (CDK6/cyclin D1) | Breast Cancer |
IC50 values are approximate and can vary depending on the assay conditions.
Rociletinib: A Case Study in Targeted EGFR Inhibition and Drug Development Challenges
Rociletinib was a promising third-generation EGFR inhibitor designed to be active against the T790M resistance mutation that often arises after treatment with first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[12][13] It covalently binds to the C797 residue of EGFR.[21] While it showed initial promise in clinical trials, its development was ultimately halted.[22] This case underscores the rigorous challenges of drug development, even with a well-validated target and a potent chemical scaffold.
Experimental Protocols for the Evaluation of Fluoroindolinone Derivatives
The successful development of novel fluoroindolinone-based therapeutics relies on robust and reproducible in vitro and cellular assays. The following protocols are standard methodologies used in the field.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the potency and selectivity of a compound against a panel of purified kinases.[23][24]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a fluoroindolinone derivative against a specific protein kinase.
Principle: The assay measures the amount of ADP produced in a kinase reaction. In the presence of an inhibitor, kinase activity is reduced, leading to a decrease in ADP production. The amount of ADP is quantified using a coupled enzymatic reaction that generates a fluorescent or luminescent signal.[25][26]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Fluoroindolinone test compound
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates (low-volume, white)
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Preparation: Prepare a serial dilution of the fluoroindolinone derivative in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound, a known inhibitor (positive control), or DMSO (negative control) to the appropriate wells of a 384-well plate.[25]
-
Add 10 µL of the kinase enzyme solution to all wells.[25]
-
Gently mix and incubate for 15-30 minutes at room temperature to allow for compound binding to the kinase.
-
-
Kinase Reaction Initiation:
-
Prepare a reaction mixture containing ATP and the kinase substrate at their optimal concentrations.
-
Add 5 µL of the reaction mixture to each well to initiate the kinase reaction.[25]
-
Incubate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase (often 30°C or 37°C).
-
-
ADP Detection:
-
Add the ADP detection reagent according to the manufacturer's instructions. This typically involves a two-step process to first stop the kinase reaction and deplete remaining ATP, and then convert the produced ADP to a detectable signal.
-
Incubate as required by the detection kit.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The workflow for a typical kinase inhibition assay is illustrated below.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic or cytostatic effects of a fluoroindolinone derivative on cancer cell lines.[27][28]
Objective: To determine the concentration of a fluoroindolinone derivative that inhibits cell growth by 50% (GI50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[29] Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product.[30] The amount of formazan produced is directly proportional to the number of viable cells.[27]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Fluoroindolinone test compound
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.[27]
-
-
Compound Treatment:
-
Prepare serial dilutions of the fluoroindolinone derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).[27]
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[29]
-
Mix thoroughly to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Record the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from the blank wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration and determine the GI50 value.
-
Future Directions and Conclusion
The fluoroindolinone scaffold continues to be a highly productive starting point for the discovery of novel therapeutics. While its impact in oncology is well-established, its potential in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders, is an active area of research.[24] The development of next-generation fluoroindolinone derivatives will likely focus on enhancing selectivity to minimize off-target effects and overcoming mechanisms of drug resistance.
References
- 1. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indolin-2-one-based derivatives as potent, selective and efficacious inhibitors of FMS-like tyrosine kinase3 (FLT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sunitinib - Wikipedia [en.wikipedia.org]
- 5. Abemaciclib - NCI [cancer.gov]
- 6. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 10. Nintedanib - Wikipedia [en.wikipedia.org]
- 11. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
- 13. Rociletinib, a third generation EGFR tyrosine kinase inhibitor: current data and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 18. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 19. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Abemaciclib? [synapse.patsnap.com]
- 21. dovepress.com [dovepress.com]
- 22. drugs.com [drugs.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Reactivity of the 7-Amino Group in 7-Amino-5-fluoroindolin-2-one
Abstract
7-Amino-5-fluoroindolin-2-one is a pivotal structural motif in medicinal chemistry, frequently employed as a building block in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1][2] The synthetic utility of this scaffold is largely dictated by the reactivity of its 7-amino group. This guide provides an in-depth analysis of the chemical behavior of this primary aromatic amine, dissecting the complex interplay of electronic and steric factors imposed by the indolinone core and the ortho-fluorine substituent. We will explore key transformations including N-acylation, N-arylation, diazotization, and urea formation, offering field-proven insights and detailed experimental protocols to empower researchers in drug discovery and development.
The Electronic Architecture: Understanding the Reactivity Profile
The reactivity of the amino group in this compound is not straightforward and cannot be extrapolated from simple aniline chemistry. It is a nuanced system governed by the cumulative electronic effects of its constituent parts. A thorough understanding of these influences is paramount for predictable and successful synthetic planning.
The Duality of the Fluorine Substituent
The fluorine atom at the 5-position, ortho to the amino group, is the most potent modulator of reactivity. It exerts two opposing electronic forces:
-
Inductive Effect (-I): As the most electronegative element, fluorine powerfully withdraws electron density from the aromatic ring through the sigma bond network.[3][4] This effect significantly lowers the electron density at the 7-position, thereby decreasing the basicity and nucleophilicity of the amino group.
-
Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system.[3] While this resonance donation is generally weaker than its inductive withdrawal, it plays a role in directing electrophilic aromatic substitution, though this is less pertinent to the direct reactivity of the amino group itself.
The net result of fluorine's presence is a marked deactivation of the amino group compared to a non-fluorinated analog.
The Influence of the Indolin-2-one Core
The heterocyclic ring system further tempers the amino group's reactivity:
-
Lactam Carbonyl: The carbonyl group (C=O) of the lactam is a classic electron-withdrawing group. It pulls electron density out of the fused benzene ring via resonance, further diminishing the electron-donating ability of the amino group's nitrogen.
-
Lactam Nitrogen: The lone pair of the lactam nitrogen is primarily delocalized towards the adjacent carbonyl, forming the stable amide bond. Its contribution to the aromatic π-system is therefore minimal.
Integrated Reactivity Synopsis
The convergence of these powerful electron-withdrawing influences—the inductive effect of fluorine and the resonance effect of the lactam—renders the 7-amino group significantly less nucleophilic than that of aniline.[5] Consequently, reactions often necessitate more forcing conditions, specialized catalyst systems, or highly reactive electrophiles to achieve efficient conversion.
References
- 1. This compound | C8H7FN2O | CID 59250054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
The Strategic Incorporation of Fluorine in Indolinone Derivatives: A Technical Guide to Unlocking Enhanced Biological Activity
Introduction: Beyond the Bioisostere: Fluorine as a Potent Modulator of Pharmacological Properties
The indolinone scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] Its inherent ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site makes it a privileged structure.[3][4] However, the journey from a promising lead compound to a clinically successful drug is fraught with challenges, including suboptimal potency, poor selectivity, metabolic instability, and unfavorable pharmacokinetic profiles. The strategic incorporation of fluorine atoms into the indolinone core has emerged as a powerful tool to overcome these hurdles, transforming promising molecules into viable drug candidates.[5][6]
This technical guide provides an in-depth exploration of the multifaceted role of fluorine in modulating the biological activity of indolinone derivatives. We will delve into the fundamental physicochemical alterations induced by fluorination and connect these changes to tangible improvements in pharmacodynamics and pharmacokinetics. This guide is designed for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also practical, field-proven experimental protocols to guide the synthesis and evaluation of these next-generation therapeutic agents.
The Physicochemical Impact of Fluorine: A Cascade of Favorable Consequences
The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are the primary drivers of its profound impact on molecular behavior.[6][7] When introduced into an indolinone scaffold, these properties manifest in several key ways:
-
Modulation of Lipophilicity (LogP): While highly electronegative, the fluorine atom's low polarizability can surprisingly increase the lipophilicity of a molecule upon substitution for a hydrogen atom.[8] This enhanced lipophilicity can improve passive diffusion across cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets.[9][10] However, the introduction of multiple fluorine atoms or a trifluoromethyl group (CF3) can sometimes decrease lipophilicity, offering a tunable approach to achieving the optimal balance for a given biological target.[8]
-
Alteration of Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as the piperidine or piperazine moieties commonly found in indolinone-based kinase inhibitors.[8][11] This reduction in basicity can be highly advantageous, as it decreases the likelihood of protonation at physiological pH, thereby improving cell permeability and reducing off-target interactions with acidic cellular compartments.[11]
-
Enhancement of Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[5][12] By strategically placing fluorine atoms at metabolically labile positions on the indolinone ring or its substituents, chemists can effectively block oxidative metabolism, leading to a longer plasma half-life, reduced clearance, and improved overall drug exposure.[8][12]
-
Induction of Favorable Conformational Changes: The introduction of fluorine can alter the conformational preferences of a molecule through steric and electronic effects. This can pre-organize the indolinone derivative into a bioactive conformation that binds more readily and with higher affinity to the target kinase.[13]
Table 1: Comparative Physicochemical Properties of Fluorinated vs. Non-Fluorinated Indolinone Precursors
| Property | Indolin-2-one | 5-Fluoroindolin-2-one | Rationale for Change |
| Molecular Weight | 133.15 g/mol | 151.14 g/mol | Addition of a fluorine atom. |
| LogP (calculated) | ~1.3 | ~1.6 | Increased lipophilicity due to fluorine's low polarizability.[8] |
| pKa (amide proton) | ~10.2 | ~9.8 | Lowered pKa due to the electron-withdrawing effect of fluorine. |
The Pharmacological Consequences of Fluorination: From Enhanced Potency to Improved Drug-like Properties
The physicochemical modifications induced by fluorine translate directly into significant improvements in the pharmacological profile of indolinone derivatives.
-
Increased Binding Affinity and Potency: Fluorine's ability to participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions within the kinase active site, can lead to a substantial increase in binding affinity.[14] This enhanced affinity often results in lower IC50 values and greater potency.[11] For instance, the fluorine atom in Sunitinib, a prominent fluorinated indolinone, is crucial for its potent inhibition of multiple receptor tyrosine kinases.[15]
-
Improved Selectivity: By altering the electronic and steric profile of the molecule, fluorine can introduce subtle changes that favor binding to the desired kinase over off-target kinases, leading to improved selectivity and a better safety profile.[5]
-
Enhanced Bioavailability and Pharmacokinetics: The combined effects of increased lipophilicity, modulated pKa, and improved metabolic stability often lead to superior oral bioavailability and a more favorable pharmacokinetic profile for fluorinated indolinone derivatives compared to their non-fluorinated counterparts.[10][11]
Case Study: The Impact of Fluorination on Kinase Inhibitory Activity
While a direct, comprehensive comparative study between a fluorinated indolinone and its exact non-fluorinated parent is not always available in a single publication, we can infer the benefits from the development of drugs like Sunitinib. Sunitinib (SU11248), which contains a fluorine atom on the indolinone core, demonstrated superior efficacy and was successfully developed and approved, while its non-fluorinated predecessor, SU5416, faced developmental challenges.[4][15]
| Compound | Key Feature | Target Kinases | Clinical Status |
| SU5416 | Non-fluorinated | VEGFR, PDGFR | Investigational |
| Sunitinib | 5-Fluoroindolinone | VEGFR, PDGFR, c-KIT, FLT3 | FDA Approved[15] |
This progression strongly suggests the critical role the fluorine atom played in optimizing the drug-like properties of the indolinone scaffold.
Experimental Protocols for the Synthesis and Evaluation of Fluorinated Indolinone Derivatives
A robust and reproducible experimental workflow is essential for the successful development of fluorinated indolinone derivatives. The following section provides detailed, step-by-step methodologies for key experiments.
Synthesis of a Key Precursor: 5-Fluoroindolin-2-one
The synthesis of 5-fluoroindolin-2-one is a critical first step in the preparation of many fluorinated indolinone-based kinase inhibitors. The following protocol is a reliable method for its synthesis.[8]
Step 1: Synthesis of 5-Fluoroisatin
-
To a stirred solution of 4-fluoroaniline in a suitable solvent, add chloral hydrate and hydroxylamine hydrochloride.
-
Heat the reaction mixture under reflux for the appropriate time to form 4-fluoroisonitrosoacetanilide.
-
Carefully add concentrated sulfuric acid to the reaction mixture to induce cyclization.
-
Pour the reaction mixture onto crushed ice and collect the precipitated 5-fluoroisatin by filtration.
Step 2: Wolff-Kishner Reduction to 5-Fluoroindolin-2-one
-
To a flask containing 5-fluoroisatin, add hydrazine hydrate and water.
-
Heat the mixture at 140 °C for 6 hours.[8]
-
Cool the reaction mixture and acidify with hydrochloric acid to a pH of 2.
-
Stir the mixture at room temperature for 12 hours.
-
Collect the solid product by vacuum filtration and wash with water to yield 5-fluoroindolin-2-one.[8]
In Vitro Kinase Inhibition Assay
This assay determines the potency of a fluorinated indolinone derivative against a target kinase.[12][16]
Materials:
-
Recombinant kinase enzyme
-
Peptide substrate
-
ATP
-
Kinase buffer
-
Test compound (fluorinated indolinone derivative)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and kinase buffer.
-
Add the diluted test compound to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[17]
Metabolic Stability Assay using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by CYP enzymes.[2][3][4]
Materials:
-
Liver microsomes (human, rat, etc.)
-
NADPH regenerating system
-
Phosphate buffer
-
Test compound
-
Positive control (a compound with known metabolic instability)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system
Procedure:
-
Pre-warm the liver microsomes and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and test compound.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of remaining parent compound versus time and determine the half-life (t1/2) and intrinsic clearance (CLint).[4]
Caco-2 Permeability Assay
This assay predicts the intestinal permeability of a compound.[1][18][19]
Materials:
-
Caco-2 cells
-
Transwell™ inserts
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto Transwell™ inserts and culture for 21 days to allow for differentiation and monolayer formation.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayer with HBSS.
-
Add the test compound to the apical (A) side of the monolayer.
-
At various time points, collect samples from the basolateral (B) side.
-
To assess efflux, add the test compound to the basolateral side and collect samples from the apical side.
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.[19]
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate for efflux transporters.[5]
Visualizing the Workflow and Concepts
Diagrams are essential for conveying complex workflows and relationships in a clear and concise manner.
Caption: A streamlined workflow for the development of fluorinated indolinone derivatives.
Caption: The cascading effects of fluorine incorporation on indolinone derivatives.
Conclusion and Future Perspectives
The strategic incorporation of fluorine is a cornerstone of modern drug design, and its application to the indolinone scaffold has yielded significant advances, most notably in the field of oncology. As our understanding of fluorine's subtle yet powerful effects grows, so too will our ability to rationally design and synthesize novel indolinone derivatives with precisely tuned pharmacological properties. Future research will likely focus on the development of novel fluorination methodologies, the exploration of less common fluorinated functional groups, and the use of computational modeling to more accurately predict the impact of fluorination on biological activity. The continued exploration of fluorinated indolinones holds immense promise for the development of the next generation of targeted therapeutics.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking [mdpi.com]
- 7. Fluorophore Labeled Kinase Detects Ligands That Bind within the MAPK Insert of p38α Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Fluoro-2-oxindole synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. protocols.io [protocols.io]
- 17. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. enamine.net [enamine.net]
A Researcher's Technical Guide to Sourcing 7-Amino-5-fluoroindolin-2-one
Introduction: The Strategic Importance of 7-Amino-5-fluoroindolin-2-one in Modern Drug Discovery
This compound (CAS No. 945381-62-4) is a substituted indolinone that has emerged as a critical structural motif and key building block in medicinal chemistry.[1] Its true value lies in its role as a versatile intermediate for the synthesis of complex molecules, particularly multi-target tyrosine kinase inhibitors. Kinase inhibitors have revolutionized oncology, and the indolinone scaffold is central to many approved drugs. For instance, the related compound 5-fluoroindolin-2-one is a key intermediate in the synthesis of Sunitinib, a potent tyrosine kinase inhibitor used in cancer therapy.[2] The strategic placement of the amino and fluoro groups on the indolinone core allows for targeted modifications, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of the final drug candidates.[3][4] This guide provides an in-depth technical overview for researchers and drug development professionals on sourcing high-quality this compound, ensuring the integrity and success of their research endeavors.
Identifying and Qualifying Commercial Suppliers
The selection of a reliable supplier is a critical first step that directly impacts the reproducibility of experimental results and the overall timeline of a research project. The quality of a pharmaceutical intermediate is paramount as it dictates process reproducibility, impurity profiles, and the consistency of the final Active Pharmaceutical Ingredient (API).[5]
Key Supplier Evaluation Workflow
A systematic approach to supplier qualification is essential. The following workflow outlines the critical decision points for selecting a supplier that meets the stringent requirements of pharmaceutical research.
Caption: A workflow diagram for qualifying suppliers of this compound.
Commercial Supplier Overview
The following table summarizes publicly available information for several commercial suppliers of this compound. Researchers should always request a specific Certificate of Analysis (CoA) for the lot they intend to purchase.
| Supplier | CAS Number | Stated Purity | Additional Information |
| Sigma-Aldrich | 945381-62-4 | Not specified on the product page; available from partners like Fluorochem.[1] | A major distributor with a broad range of research chemicals. |
| CHIRALEN | 945381-62-4 | 99% | Offers various quantities from 100mg to 5g in stock. |
| PubChem | 945381-62-4 | N/A | Lists multiple chemical vendors for this compound.[1] |
Self-Validating Quality Control Protocol
For a critical intermediate like this compound, relying solely on a supplier's CoA is insufficient. An in-house validation of the material's identity and purity is a cornerstone of good scientific practice and is expected under Good Manufacturing Practices (GMP) guidelines for API development.[5][6][7] The following protocol outlines a robust system for the quality control of incoming material.
Identity Confirmation: NMR and Mass Spectrometry
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, while Mass Spectrometry (MS) confirms the molecular weight. Together, they provide unambiguous identity confirmation.
Methodology:
-
¹H NMR Spectroscopy:
-
Dissolve ~5 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.[8]
-
Expected Signals: The spectrum of an indolinone derivative will show characteristic signals in both the aromatic and aliphatic regions.[9][10] The fluorine atom will cause characteristic splitting patterns in adjacent proton signals. The amino group protons may appear as a broad singlet.
-
Verification: Compare the obtained spectrum with a reference spectrum or with predicted chemical shifts to confirm the structure.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an ESI-QTOF or Orbitrap mass spectrometer in positive ion mode.
-
Expected Mass: The molecular formula is C₈H₇FN₂O. The expected monoisotopic mass is approximately 166.0542 g/mol .[1]
-
Verification: The measured mass should be within 5 ppm of the calculated exact mass.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for determining the purity of pharmaceutical intermediates and for identifying potential process-related impurities.[11][12]
Methodology:
-
System: An HPLC or UPLC system with a UV detector is required.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a suitable starting point.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.
-
Detection: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at approximately 1 mg/mL, then dilute with the mobile phase.
-
Analysis: Inject the sample and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Acceptance Criteria: For research purposes, a purity of ≥98% is generally recommended.
Handling, Storage, and Solubility
Proper handling and storage are crucial to maintain the integrity of this compound.
Handling and Safety
-
Always handle the compound in a well-ventilated area, preferably a fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[13]
-
Avoid inhalation of dust and contact with skin and eyes.
Storage
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended. Some suppliers suggest storage at -20°C.[14]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, particularly of the amino group.
-
Containers: Keep in a tightly sealed, light-resistant container to prevent degradation from light and moisture.[15][16]
Solubility
Understanding the solubility of a compound is critical for preparing stock solutions and for its use in various assays.
-
Polar Aprotic Solvents: Based on its structure, this compound is expected to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[14] It is best practice to prepare high-concentration stock solutions in DMSO.[14]
-
Polar Protic Solvents: Solubility in alcohols like methanol and ethanol is likely to be lower.
-
Aqueous Solvents: The compound is expected to have low solubility in water.[17] The amine group may allow for increased solubility in acidic aqueous solutions due to the formation of a more soluble ammonium salt.
Conclusion
This compound is a valuable intermediate for the synthesis of targeted therapeutics, especially kinase inhibitors. The success of research and development programs utilizing this building block is contingent upon the procurement of high-purity material. By implementing a rigorous supplier qualification workflow, conducting in-house quality control using validated analytical methods such as NMR, MS, and HPLC, and adhering to proper handling and storage protocols, researchers can ensure the integrity of their starting materials. This diligence forms the foundation of reproducible science and accelerates the path toward discovering novel medicines.
References
- 1. This compound | C8H7FN2O | CID 59250054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tianmingpharm.com [tianmingpharm.com]
- 6. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 7. qualityfwd.com [qualityfwd.com]
- 8. Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. tianmingpharm.com [tianmingpharm.com]
- 12. jocpr.com [jocpr.com]
- 13. agritechnovation.co.nz [agritechnovation.co.nz]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. diplomatacomercial.com [diplomatacomercial.com]
- 16. Chemical Storage and Segregation | Environmental Health & Safety [ehs.missouri.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes: 7-Amino-5-fluoroindolin-2-one as a Strategic Synthetic Intermediate in Drug Discovery
Introduction: The Strategic Value of the 7-Amino-5-fluoroindolin-2-one Scaffold
In the landscape of modern medicinal chemistry, particularly in the development of kinase inhibitors, the indolin-2-one core has emerged as a "privileged scaffold." Its inherent ability to mimic the purine core of ATP allows it to effectively target the hinge region of kinase active sites. The strategic introduction of specific functional groups onto this core can dramatically enhance binding affinity, selectivity, and overall drug-like properties. This compound is a paramount example of such a highly functionalized and valuable synthetic intermediate.
The presence of the fluorine atom at the C-5 position is critical; its high electronegativity can modulate the pKa of nearby groups and form key hydrogen bonds or favorable electrostatic interactions with the target protein. Furthermore, the amino group at the C-7 position serves as a versatile synthetic handle, providing a nucleophilic site for a wide array of subsequent chemical transformations. This allows for the systematic exploration of the chemical space around the core scaffold, a crucial process in structure-activity relationship (SAR) studies for optimizing lead compounds. This application note provides a technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in synthetic workflows.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its successful application in multi-step syntheses. The data presented below has been compiled from reliable chemical databases.
| Property | Value | Source |
| Molecular Formula | C₈H₇FN₂O | PubChem[1] |
| Molecular Weight | 166.15 g/mol | PubChem[1] |
| CAS Number | 945381-62-4 | PubChem[1] |
| Appearance | Solid (predicted) | --- |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Solubility | Sparingly soluble in common organic solvents | --- |
| pKa | Not available | --- |
Core Synthetic Applications and Protocols
This compound is primarily utilized in two key types of reactions that are fundamental to the synthesis of a diverse range of bioactive molecules: N-Acylation/Urea Formation at the 7-amino position and Knoevenagel Condensation at the C-3 methylene position.
N-Acylation and Urea Formation at the 7-Amino Position
The nucleophilic 7-amino group is an ideal site for introducing a variety of substituents via acylation or reaction with isocyanates to form ureas. These modifications are crucial for extending the molecular structure to probe different regions of a kinase binding pocket or to modulate the physicochemical properties of the final compound.
Caption: General workflow for N-acylation or urea formation.
This protocol details a representative N-acylation reaction using benzoyl chloride. The choice of an aprotic solvent like tetrahydrofuran (THF) is crucial to prevent hydrolysis of the acyl chloride. A tertiary amine base such as triethylamine is used to scavenge the HCl byproduct, driving the reaction to completion.
Materials:
-
This compound (1.0 equiv)
-
Benzoyl chloride (1.1 equiv)
-
Triethylamine (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of this compound in anhydrous THF, add triethylamine.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum.
-
Purify the crude product by silica gel chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-(5-fluoro-2-oxoindolin-7-yl)benzamide.
Causality and Insights:
-
The reaction is performed under anhydrous conditions to prevent the hydrolysis of the highly reactive benzoyl chloride.
-
The use of a non-nucleophilic base (triethylamine) is essential to prevent it from competing with the 7-amino group for the acyl chloride.
-
Dropwise addition of the acyl chloride at low temperature helps to control the exothermicity of the reaction.
This protocol outlines the formation of a urea linkage, a common motif in kinase inhibitors, by reacting the 7-amino group with an isocyanate.
Materials:
-
This compound (1.0 equiv)
-
Substituted isocyanate (e.g., 4-chlorophenyl isocyanate) (1.05 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Hexanes
Procedure:
-
Suspend this compound in anhydrous DCM.
-
Add the substituted isocyanate to the suspension at room temperature.
-
Stir the mixture at room temperature overnight. The product often precipitates from the reaction mixture.
-
If a precipitate forms, collect the solid by filtration.
-
Wash the solid with cold DCM and then with hexanes to remove any unreacted isocyanate.
-
Dry the product under vacuum. If no precipitate forms, concentrate the reaction mixture and purify by chromatography.
Causality and Insights:
-
This reaction often does not require an external base as the isocyanate is highly reactive towards the primary amine.
-
The choice of DCM as a solvent is due to its inert nature and ability to suspend the starting material, often leading to precipitation of the pure product, simplifying purification.
Knoevenagel Condensation at the C-3 Methylene Position
The C-3 methylene group of the indolin-2-one core is activated by the adjacent carbonyl group, making it susceptible to condensation with aldehydes and ketones in a Knoevenagel-type reaction. This reaction is pivotal for installing the side chains that are characteristic of many kinase inhibitors, such as Sunitinib.
Caption: General workflow for Knoevenagel condensation.
This protocol describes a general and effective method for the condensation of this compound with a substituted aldehyde. The use of a base like potassium hydroxide or an organic base like piperidine is common to deprotonate the C-3 methylene group, initiating the condensation.[2]
Materials:
-
This compound (1.0 equiv)
-
Substituted aldehyde (e.g., 4-formyl-N,N-dimethylbenzamide) (1.1 equiv)
-
Potassium Hydroxide (KOH) (6.0 equiv) or Piperidine (catalytic amount)
-
Ethanol
-
Water
Procedure:
-
Dissolve or suspend this compound and the substituted aldehyde in ethanol at room temperature.
-
Add the base catalyst (e.g., a solution of KOH in ethanol or a few drops of piperidine).
-
Stir the reaction mixture at room temperature for 3-6 hours or until TLC indicates the consumption of the starting material. Gentle heating may be required for less reactive aldehydes.
-
A colored precipitate of the product will typically form.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration.
-
Wash the filter cake with cold ethanol and then with water to remove the catalyst and any unreacted aldehyde.
-
Dry the product under vacuum.
Causality and Insights:
-
The base deprotonates the C-3 methylene group, forming a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde.
-
The subsequent dehydration step is often spontaneous or promoted by the reaction conditions, leading to the formation of a stable, conjugated system. This conjugation is often responsible for the product being colored.
-
Ethanol is a good solvent choice as it can dissolve the reactants to a sufficient extent and is also a suitable medium for the base-catalyzed reaction. The product is often less soluble in ethanol, facilitating its isolation by precipitation.
Conclusion
This compound is a strategically designed synthetic intermediate that offers multiple avenues for diversification in the synthesis of complex molecules, particularly in the realm of kinase inhibitor drug discovery. The 7-amino group provides a key point for modification through N-acylation and urea formation, while the activated C-3 methylene position allows for the introduction of various side chains via Knoevenagel condensation. The protocols outlined in this application note provide a robust starting point for researchers to leverage the synthetic potential of this valuable building block. Careful consideration of the reaction conditions, as explained by the underlying chemical principles, will enable the efficient and reproducible synthesis of novel compounds for biological evaluation.
References
- 1. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Derivatives from 7-Amino-5-fluoroindolin-2-one
Abstract
This technical guide provides detailed application notes and robust protocols for the synthesis of novel derivatives from 7-amino-5-fluoroindolin-2-one. This fluorinated indolinone scaffold is a key building block in medicinal chemistry, and its strategic modification can lead to the development of potent and selective therapeutic agents.[1][2] This document outlines two primary derivatization strategies: N-acylation of the 7-amino group and palladium-catalyzed Suzuki-Miyaura cross-coupling at a suitable position. The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies, mechanistic insights, and data interpretation guidelines.
Introduction: The Significance of this compound in Drug Discovery
The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds with a broad spectrum of activities, including anticancer, antimicrobial, and antiviral properties.[3] The strategic incorporation of a fluorine atom into organic molecules can significantly enhance their pharmacological profile. Fluorine's high electronegativity and small size can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to target proteins.[1][4][5][6][7] This often translates to improved pharmacokinetics and overall therapeutic efficacy.[4][5]
This compound (Figure 1) is a particularly valuable starting material as it presents multiple points for diversification. The 7-amino group provides a handle for the introduction of various functionalities through reactions like acylation, sulfonylation, and reductive amination. The aromatic ring, activated by the fluorine and amino substituents, can potentially undergo further functionalization, for instance, through electrophilic aromatic substitution or cross-coupling reactions.
Figure 1: Structure of this compound
Caption: Chemical structure of this compound.
This guide will focus on two high-impact derivatization pathways: N-acylation to generate novel amides and Suzuki-Miyaura coupling to introduce aryl or heteroaryl moieties.
Derivatization Strategies and Mechanistic Considerations
N-Acylation of the 7-Amino Group
N-acylation is a fundamental transformation in organic synthesis for the formation of amide bonds.[8] This reaction is crucial for modifying the properties of the parent amine, such as its basicity, polarity, and ability to participate in hydrogen bonding.
Expertise & Experience: The nucleophilicity of the 7-amino group in this compound is sufficient for it to react with a variety of acylating agents. The choice of acylating agent and reaction conditions will depend on the desired product and the scale of the reaction. For simple acylations, acid chlorides or anhydrides are often effective.[9] For more complex or sensitive substrates, coupling reagents such as carbodiimides or the use of activated esters (e.g., N-hydroxysuccinimide esters) can provide milder and more controlled reaction conditions.[10] The fluorine atom at the 5-position is unlikely to interfere with this reaction; however, its electron-withdrawing nature may slightly modulate the reactivity of the amino group.
A general workflow for N-acylation is presented in Figure 2.
Caption: Experimental workflow for N-acylation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl structures.[11][12] This reaction typically involves a palladium catalyst, a base, and the coupling of an organoboron compound with an organohalide or triflate.[11][12]
Expertise & Experience: To perform a Suzuki-Miyaura coupling on the this compound scaffold, a halide (or triflate) handle is required on the aromatic ring. Assuming a bromo-substituted precursor is available (e.g., 4-bromo-7-amino-5-fluoroindolin-2-one), the reaction can proceed. The choice of catalyst, ligand, and base is critical for a successful coupling, especially with potentially challenging substrates.[11] For electron-rich anilines, ligands such as SPhos or XPhos are often effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[11] The base (e.g., K₃PO₄, Cs₂CO₃) plays a crucial role in the transmetalation step.[11][13]
A general workflow for the Suzuki-Miyaura coupling is depicted in Figure 3.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocols
Protocol 1: General Procedure for N-Acylation
This protocol describes the synthesis of an N-acyl derivative of this compound using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (1.1 equivalents)
-
Triethylamine (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol) and dissolve it in anhydrous DCM (10 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 mmol) dropwise to the stirred solution.
-
Acylating Agent Addition: Add the acyl chloride (1.1 mmol) dropwise to the reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: a. Quench the reaction by adding water (10 mL). b. Transfer the mixture to a separatory funnel. c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).[8] d. Dry the organic layer over anhydrous MgSO₄.[8] e. Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acyl derivative.[14]
Table 1: Representative Conditions for N-Acylation
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM or THF | Good solubility for reactants, inert under reaction conditions. |
| Base | Triethylamine or DIPEA | Scavenges the HCl byproduct.[8] |
| Temperature | 0 °C to Room Temperature | Controls the initial rate of reaction and minimizes side products. |
| Monitoring | TLC or LC-MS | To determine the completion of the reaction. |
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines the synthesis of an arylated derivative from a hypothetical 4-bromo-7-amino-5-fluoroindolin-2-one.
Materials:
-
4-Bromo-7-amino-5-fluoroindolin-2-one
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Preparation: To a dry Schlenk flask containing a magnetic stir bar, add 4-bromo-7-amino-5-fluoroindolin-2-one (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).[11]
-
Catalyst Addition: In a separate vial, pre-mix the palladium source and the phosphine ligand and add this to the Schlenk flask.[11]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[11]
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL) via syringe.[11]
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.[11]
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Separate the organic layer and extract the aqueous layer with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[11]
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / SPhos | Highly active catalyst system for coupling of aryl chlorides/bromides.[11] |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger bases are often required for less reactive halides.[11] |
| Solvent | Dioxane/Water or Toluene | Aprotic polar solvent system that facilitates the reaction.[13] |
| Temperature | 100-120 °C | Higher temperatures may be needed to activate the C-Br bond.[11] |
Characterization of Novel Derivatives
The synthesized compounds should be thoroughly characterized using a combination of spectroscopic techniques to confirm their molecular structure and purity.[3][15]
Table 3: Spectroscopic Characterization Data
| Technique | Expected Observations | Reference |
| ¹H NMR | Appearance of new signals corresponding to the acyl or aryl group. Shifts in the aromatic protons of the indolinone core. | [3][14][15] |
| ¹³C NMR | Appearance of new carbon signals from the introduced moiety. A downfield shift of the carbonyl carbon in the N-acyl derivative. | [3][14][15] |
| FT-IR | For N-acyl derivatives, a characteristic amide C=O stretch (around 1650-1680 cm⁻¹). Persistence of the indolinone C=O stretch (around 1700-1720 cm⁻¹). | [3][15] |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of the desired product. | [3][14][15] |
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood.[16][17] Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.[16][17]
-
Handling Indolinones: Indolinone derivatives should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[16] In case of contact, flush the affected area with plenty of water.[16][18]
-
Reagents: Acyl chlorides are corrosive and lachrymatory. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle these reagents under an inert atmosphere.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[17]
Conclusion
The protocols and application notes provided in this guide offer a comprehensive framework for the synthesis of novel derivatives from this compound. By leveraging N-acylation and Suzuki-Miyaura cross-coupling reactions, researchers can access a diverse range of compounds with potential therapeutic applications. The detailed methodologies and mechanistic insights are intended to empower scientists in the field of drug discovery to explore the chemical space around this valuable scaffold.
References
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview on 2-indolinone derivatives as anticancer agents » Growing Science [growingscience.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 10. A conventional new procedure for N-acylation of unprotected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. fishersci.com [fishersci.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: The Strategic Utility of 7-Amino-5-fluoroindolin-2-one in Modern Medicinal Chemistry
Introduction: The Emergence of a Privileged Scaffold
In the landscape of contemporary drug discovery, the indolin-2-one core structure has earned the designation of a "privileged scaffold." This is due to its remarkable versatility and proven success in forming the basis of numerous biologically active agents, particularly within oncology.[1] The scaffold's rigid, planar structure and its capacity for forming critical hydrogen bond interactions make it an ideal starting point for designing targeted therapies.
The subject of this guide, 7-Amino-5-fluoroindolin-2-one , represents a strategically enhanced iteration of this core. The incorporation of two key functional groups—a fluorine atom at the 5-position and an amino group at the 7-position—is not arbitrary. These additions provide medicinal chemists with powerful tools to overcome common challenges in drug development, such as metabolic instability, off-target activity, and insufficient potency.
-
The 5-Fluoro Substituent: The introduction of fluorine is a well-established strategy in drug design.[2][3][4] Its high electronegativity can profoundly influence the acidity (pKa) of the nearby N-H group on the lactam ring, enhancing its hydrogen-bonding capability. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[3] In many kinase inhibitors, this modification has been shown to confer superior inhibitory activity.[5]
-
The 7-Amino Substituent: This group serves as a critical synthetic handle. It provides a nucleophilic site for a wide array of chemical transformations, allowing for the systematic exploration of the chemical space around the core scaffold. By appending different moieties at this position, researchers can fine-tune a compound's selectivity, potency, and physical properties.
This document provides an in-depth guide to the application of this compound, focusing on its role in the development of protein kinase inhibitors. We will explore its synthesis, derivatization strategies, and protocols for biological evaluation, underscoring the causality behind key experimental choices.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 7-amino-5-fluoro-1,3-dihydroindol-2-one | PubChem[6] |
| Molecular Formula | C₈H₇FN₂O | PubChem[6] |
| Molecular Weight | 166.15 g/mol | PubChem[6] |
| CAS Number | 945381-62-4 | PubChem[6] |
| XLogP3 | 0.2 | PubChem[6] |
Part 1: Application in Kinase Inhibitor Design
Protein kinases are a major class of drug targets, especially in oncology, as their aberrant signaling is a hallmark of many cancers.[7][8] The indolin-2-one scaffold is particularly adept at targeting the ATP-binding site of these enzymes.
Mechanism of Action: The Hinge-Binding Motif
The ATP-binding pocket of most kinases contains a "hinge region" that forms key hydrogen bonds with the adenine base of ATP. Type I and Type II kinase inhibitors are designed to mimic these interactions. The indolin-2-one core is an excellent "hinge-binder." The lactam N-H group acts as a hydrogen bond donor, while the adjacent carbonyl oxygen serves as a hydrogen bond acceptor, effectively occupying the adenine binding site and preventing ATP from binding.
The 7-amino group is crucial for extending the molecule from the hinge region towards other parts of the active site. Derivatization at this position allows for the introduction of groups that can form additional interactions, significantly enhancing both potency and selectivity for the target kinase.
Part 2: Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints and explanations for procedural choices.
Protocol 2.1: Synthesis of a Urea-Linked Derivative
This protocol details the synthesis of a derivative via the formation of a urea linkage at the 7-amino position, a common strategy for creating potent kinase inhibitors.[9] We will react this compound with an isocyanate.
Causality Behind Choices:
-
Solvent (Anhydrous DMF): Dimethylformamide is a polar aprotic solvent that effectively dissolves the starting materials and facilitates the reaction without interfering (i.e., it lacks acidic protons). Anhydrous conditions are critical because isocyanates are highly reactive towards water.
-
Temperature (Room Temperature): The reaction between an amine and an isocyanate is typically rapid and exothermic. Running the reaction at room temperature provides sufficient energy for the reaction to proceed to completion without promoting side reactions.
-
Workup (Precipitation in Water): The desired product is typically a non-polar organic molecule, while DMF and any unreacted starting materials or byproducts have some water solubility. Pouring the reaction mixture into water causes the product to precipitate, providing a simple and effective initial purification step.
-
Reagent Preparation:
-
To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of starting material).
-
Flush the flask with an inert atmosphere (Nitrogen or Argon).
-
-
Reaction:
-
While stirring at room temperature, add the desired isocyanate (e.g., 4-chlorophenyl isocyanate) (1.05 eq) dropwise to the solution.
-
Rationale: A slight excess of the isocyanate ensures the complete consumption of the limiting reagent, this compound.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
-
Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v) is a good starting point.
-
Visualization: UV light. The disappearance of the starting amine spot indicates reaction completion.
-
-
Workup and Purification:
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker of cold, stirring water (approx. 10x the volume of DMF used).
-
A precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water, followed by a small amount of cold diethyl ether or hexane to remove non-polar impurities.
-
Dry the crude product under vacuum.
-
Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel if necessary.
-
| Reagent | MW ( g/mol ) | Equivalents | Moles (mmol) | Mass (mg) |
| This compound | 166.15 | 1.0 | 0.60 | 100 |
| 4-Chlorophenyl isocyanate | 153.57 | 1.05 | 0.63 | 97 |
Protocol 2.2: Characterization of the Synthesized Derivative
It is imperative to confirm the identity and purity of the final compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure. Expect to see the appearance of new aromatic signals from the added phenyl group and a new N-H signal for the urea linkage. The signals corresponding to the indolin-2-one core should remain, though they may be shifted.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity. The mass spectrum should show a parent ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of the product. The LC chromatogram (typically UV at 254 nm) should show a single major peak, indicating high purity.
Protocol 2.3: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general workflow for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against a target kinase (e.g., VEGFR-2).
Causality Behind Choices:
-
Assay Format (e.g., ADP-Glo™): This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. It is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening.
-
ATP Concentration (at Km): Running the assay with the ATP concentration at or near its Michaelis-Menten constant (Km) for the specific kinase ensures that the inhibitor is competing directly with a physiologically relevant concentration of the substrate. This provides a more accurate and comparable IC₅₀ value.
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well plate.
-
Kinase Reaction:
-
In a separate plate, add the target kinase enzyme and the test compound dilutions. Allow them to pre-incubate briefly.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate (e.g., a specific peptide) and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of product formed. For an ADP-Glo™ assay, this involves adding a reagent that depletes the remaining ATP, followed by a second reagent that converts the ADP produced into a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data relative to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a highly refined building block engineered for success in medicinal chemistry. The strategic placement of the 5-fluoro and 7-amino groups provides a powerful platform for developing potent and selective inhibitors, particularly against protein kinases. The protocols and rationale outlined in this guide demonstrate a logical pathway from chemical synthesis to biological evaluation, empowering researchers to leverage this valuable scaffold in their drug discovery programs. Future work will likely involve exploring novel derivatizations at the 7-amino position and incorporating this scaffold into new therapeutic modalities, such as PROTACs (PROteolysis TArgeting Chimeras), to further expand its utility in developing next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 6. This compound | C8H7FN2O | CID 59250054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalkinomics.com [chemicalkinomics.com]
- 8. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: Robust N-Acylation of 7-Amino-5-fluoroindolin-2-one for Pharmaceutical and Research Applications
Abstract
This application note provides a detailed and optimized protocol for the N-acylation of 7-amino-5-fluoroindolin-2-one, a key intermediate in the synthesis of various biologically active compounds. N-acylated derivatives of this scaffold are of significant interest in drug discovery, particularly in the development of kinase inhibitors. This guide is intended for researchers, chemists, and drug development professionals, offering a comprehensive, step-by-step methodology, mechanistic insights, and troubleshooting advice to ensure reproducible and high-yield synthesis. The protocol emphasizes scientific integrity, providing a self-validating system for achieving desired product quality and purity.
Introduction
This compound is a valuable building block in medicinal chemistry.[1] The indolinone core is a privileged scaffold found in numerous kinase inhibitors, and the strategic placement of a fluorine atom and an amino group offers opportunities for modulating physicochemical properties and engaging in specific receptor interactions. The N-acylation of the 7-amino group is a critical transformation, enabling the introduction of diverse functionalities that can profoundly influence the biological activity and pharmacokinetic profile of the resulting molecules.[2][3] This protocol details a robust and versatile method for the N-acylation of this substrate, addressing common challenges and providing a framework for adaptation to various acylating agents.
Mechanistic Rationale and Key Considerations
The N-acylation of an aromatic amine, such as the one present in this compound, is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. The choice of acylating agent and reaction conditions is paramount for achieving high yields and minimizing side reactions.
Common Acylating Agents:
-
Acyl Halides (e.g., Acetyl Chloride): Highly reactive, often requiring a base to neutralize the resulting hydrohalic acid.[4][5]
-
Acid Anhydrides (e.g., Acetic Anhydride): Less reactive than acyl halides but still highly effective. A base is also typically used.[6][7]
-
Carboxylic Acids: Require activation, often with coupling agents like carbodiimides, to facilitate the reaction.[8]
-
Thioesters: Offer a milder and more chemoselective alternative to acyl halides.[9][10]
This protocol will focus on the use of an acyl chloride, a common and effective choice for this transformation. The presence of a base, such as pyridine or triethylamine, is crucial to scavenge the HCl generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.[4]
Experimental Workflow
The overall experimental workflow for the N-acylation of this compound is depicted below. This process includes reaction setup, monitoring, workup, and purification.
Caption: Experimental workflow for N-acylation.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | Commercial Source |
| Acetyl Chloride | Reagent Grade, ≥98% | Commercial Source |
| Pyridine | Anhydrous, ≥99.8% | Commercial Source |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial Source |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source |
| Hexanes | ACS Grade | Commercial Source |
| Deionized Water | N/A | In-house |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Commercial Source |
| Silica Gel | 230-400 mesh | Commercial Source |
Detailed Experimental Protocol
1. Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add pyridine (1.5 eq) to the solution. The pyridine acts as a base to neutralize the HCl generated during the reaction.
-
Cool the reaction mixture to 0°C in an ice bath.
2. Acylation Reaction:
-
Slowly add acetyl chloride (1.2 eq) dropwise to the cooled solution over a period of 5-10 minutes. The formation of a precipitate (pyridinium hydrochloride) may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours.
3. Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Prepare a TLC plate with a suitable mobile phase (e.g., 50% ethyl acetate in hexanes).
-
Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate.
-
Visualize the spots under UV light. The reaction is complete when the starting material spot is no longer visible.
4. Workup and Isolation:
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and add more DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with a non-polar solvent mixture (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 70% ethyl acetate in hexanes).
-
Collect the fractions containing the desired product and combine them.
-
Concentrate the combined fractions under reduced pressure to yield the pure N-acylated product.
6. Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Results and Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period or gently heat to 30-40°C. |
| Inactive acylating agent. | Use a fresh bottle of acyl chloride. | |
| Low Yield | Loss of product during workup. | Ensure complete extraction and minimize transfers. |
| Adsorption of product onto silica gel. | Deactivate the silica gel with a small amount of triethylamine in the eluent. | |
| Presence of Di-acylated Product | Excess acylating agent or prolonged reaction time. | Use a stoichiometric amount of acyl chloride and monitor the reaction closely.[5] |
| Hydrolysis of Acyl Chloride | Presence of water in the reaction. | Use anhydrous solvents and reagents and maintain an inert atmosphere. |
Chemical Reaction Scheme
Caption: General scheme for the N-acylation of this compound.
Conclusion
This application note provides a reliable and reproducible protocol for the N-acylation of this compound. By understanding the underlying chemical principles and following the detailed steps outlined, researchers can confidently synthesize a wide range of N-acylated indolinone derivatives for their drug discovery and development programs. The provided troubleshooting guide should help overcome common experimental hurdles, ensuring successful outcomes.
References
- 1. This compound | C8H7FN2O | CID 59250054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 7-[(1R,5S)-1-Amino-5-fluoro-3-azabicyclo[3.3.0]octan-3-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropane]-8-(methoxy or methyl)quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Microwave-assisted acylation of 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives [mdpi.com]
- 7. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 8. A conventional new procedure for N-acylation of unprotected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 7-Amino-5-fluoroindolin-2-one in the Synthesis of Novel Kinase Inhibitors
Introduction: The Indolinone Scaffold and the Significance of 7-Amino-5-fluoroindolin-2-one
The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous potent and selective kinase inhibitors.[1] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The indolin-2-one structure mimics the adenine moiety of ATP, allowing it to bind to the ATP-binding pocket of kinases and disrupt their catalytic activity.[2]
Within this important class of compounds, This compound emerges as a highly valuable and versatile building block. Its strategic importance lies in the specific placement of its functional groups:
-
The Indolin-2-one Core: Provides the fundamental pharmacophore for ATP-competitive kinase inhibition.
-
The 5-Fluoro Substituent: This electron-withdrawing group can enhance binding affinity and modulate the physicochemical properties of the final compound, often leading to improved potency and pharmacokinetic profiles.
-
The 7-Amino Group: This functional handle offers a crucial vector for chemical modification. It allows for the introduction of various substituents to explore the chemical space around the indolinone core, enabling the fine-tuning of selectivity, potency, and ADME properties. This position can be exploited to forge new interactions with the target kinase or to attach solubilizing groups.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of novel kinase inhibitors, with a focus on targeting key kinases in oncogenic pathways such as VEGFR and PDGFR.
Core Chemistry: The Knoevenagel Condensation
The primary synthetic transformation involving this compound in the construction of kinase inhibitors is the Knoevenagel condensation . This reaction forges the critical C-C double bond that links the indolinone scaffold to a substituted aldehyde, typically a pyrrole-2-carboxaldehyde derivative. This creates the characteristic 3-alkenyl-indolin-2-one structure of many potent kinase inhibitors.
The general mechanism involves the activation of the C-3 methylene group of the indolin-2-one by a base, followed by nucleophilic attack on the aldehyde carbonyl, and subsequent dehydration to yield the condensed product. The choice of base and solvent is critical for reaction efficiency and yield.
Visualizing the Synthetic Workflow
The following diagram illustrates the general synthetic pathway for the preparation of a 7-amino-substituted indolinone-based kinase inhibitor.
Caption: General workflow for synthesizing 7-aminoindolinone kinase inhibitors.
Detailed Synthetic Protocol: Representative Synthesis of a this compound-based Kinase Inhibitor
This protocol describes a general procedure for the Knoevenagel condensation of this compound with a representative substituted pyrrole-2-carboxaldehyde.
Objective: To synthesize a novel 7-amino-5-fluoro-3-(pyrrol-2-ylmethylene)indolin-2-one derivative as a potential kinase inhibitor.
Materials:
-
This compound (1.0 eq)
-
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-(diethylamino)ethyl)amide (1.0 eq)
-
Pyrrolidine (0.1-0.2 eq) or Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount)
-
Anhydrous Ethanol or Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq) and the substituted pyrrole-2-carboxaldehyde derivative (1.0 eq).
-
Add anhydrous ethanol (or methanol) to achieve a concentration of approximately 0.1-0.2 M.
-
Place the flask under an inert atmosphere. This is crucial to prevent oxidation, particularly of the amino group.
-
-
Initiation of Condensation:
-
With vigorous stirring, add the basic catalyst (e.g., pyrrolidine, 0.1-0.2 eq) to the reaction mixture. The use of a mild organic base is generally sufficient to catalyze the reaction without promoting side reactions.[3]
-
Rationale: The base deprotonates the C-3 methylene group of the indolin-2-one, forming a nucleophilic enolate which then attacks the aldehyde.
-
-
Reaction Progression and Monitoring:
-
Heat the reaction mixture to reflux (typically 70-80 °C for ethanol).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of dichloromethane and methanol (e.g., 95:5 v/v). The product should appear as a new, more non-polar spot compared to the starting materials.
-
The reaction is typically complete within 4-12 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure to obtain a crude solid.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography. A gradient elution system of dichloromethane and methanol is often effective.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to obtain the pure product.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
-
Signaling Pathway Context: Inhibition of VEGFR-2
Many indolin-2-one-based inhibitors target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can block the formation of new blood vessels that tumors need to grow and metastasize.
Caption: Inhibition of the VEGFR-2 signaling pathway by a 7-aminoindolinone derivative.
Data Presentation: Expected Biological Activity
The synthesized compounds would be evaluated for their ability to inhibit various kinases. The following table presents representative inhibitory concentration (IC50) data for compounds with a similar scaffold, demonstrating the expected potency against key oncogenic kinases.
| Compound Scaffold | Target Kinase | IC50 (nM) | Reference |
| Indolin-2-one | VEGFR-2 | 8 - 150 | [1] |
| Indolin-2-one | PDGFR-β | 10 - 200 | [1] |
| Indolin-2-one | c-Kit | 5 - 100 | [2] |
| Indolin-2-one | FLT3 | 20 - 250 | [2] |
Note: The specific activity of a novel compound synthesized from this compound would need to be determined experimentally. The 7-amino substituent's impact could either enhance or decrease potency depending on its interactions within the kinase's active site.
Conclusion and Future Directions
This compound is a strategic building block for the synthesis of novel kinase inhibitors. The protocols and principles outlined in these notes provide a solid foundation for its application in drug discovery programs. The 7-amino group, in particular, offers a rich avenue for medicinal chemists to explore structure-activity relationships, leading to the development of next-generation kinase inhibitors with improved potency, selectivity, and therapeutic profiles. Future work should focus on creating diverse libraries of 7-substituted analogs to fully exploit the potential of this versatile scaffold.
References
Developing α-glucosidase inhibitors from 5-fluoro-2-oxindole derivatives
An Application Guide to the Development of α-Glucosidase Inhibitors from 5-Fluoro-2-Oxindole Derivatives
Introduction: A Strategic Approach to Postprandial Hyperglycemia
Type 2 Diabetes Mellitus (T2DM) is a pervasive metabolic disorder characterized by persistent hyperglycemia. A key strategy in its management is the control of postprandial blood glucose levels, the spike in blood sugar that occurs after a meal.[1][2] This is primarily achieved by inhibiting α-glucosidase, an enzyme located in the brush border of the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[1][3] By slowing this process, α-glucosidase inhibitors effectively mitigate the post-meal glucose surge.
While clinically approved inhibitors like acarbose, miglitol, and voglibose are effective, their use is often hampered by significant gastrointestinal side effects, such as flatulence and diarrhea.[2][3] This limitation drives the search for novel, more tolerable, and potent alternatives. The oxindole scaffold has emerged as a highly promising chemical framework for developing new α-glucosidase inhibitors due to its structural versatility and favorable pharmacological profile.[2][3]
This guide focuses on a specific, highly promising subclass: 5-fluoro-2-oxindole derivatives. The strategic incorporation of a fluorine atom at the C-5 position is a well-established medicinal chemistry tactic to enhance metabolic stability, modulate lipophilicity, and improve binding affinity through unique electronic and non-covalent interactions.[3][4] We will provide a comprehensive overview, from chemical synthesis to detailed biochemical evaluation, offering researchers a robust framework for developing the next generation of α-glucosidase inhibitors.
Part 1: Synthesis of 5-Fluoro-2-Oxindole Derivatives
The core synthetic strategy for creating a library of these derivatives involves a base-catalyzed Knoevenagel condensation. This reaction joins the 5-fluoro-2-oxindole core with a variety of substituted aromatic aldehydes. The simplicity and efficiency of this method allow for the rapid generation of structurally diverse compounds, which is essential for a thorough structure-activity relationship (SAR) analysis.[4][5]
Caption: General workflow for the synthesis of 5-fluoro-2-oxindole derivatives.
Protocol 1: General Synthesis of (Z)-3-(substituted benzylidene)-5-fluoroindolin-2-one
This protocol outlines the procedure for the condensation reaction. The choice of a strong base like potassium hydroxide (KOH) is critical for deprotonating the methylene group at the C-3 position of the oxindole ring, forming a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of the aldehyde.
Materials:
-
5-fluoro-2-oxindole
-
Substituted aromatic aldehydes
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve 5-fluoro-2-oxindole (1.0 mmol, 1.0 equiv) in ethanol.
-
Addition of Aldehyde: To the solution, add the desired substituted aromatic aldehyde (1.5 mmol, 1.5 equiv).
-
Initiation of Reaction: Add potassium hydroxide (6.0 mmol, 6.0 equiv) to the mixture. The high equivalence of the base ensures complete deprotonation and drives the reaction forward.
-
Reaction Execution: Stir the mixture vigorously at room temperature for approximately 3 hours.[5]
-
Monitoring Progress: Monitor the reaction's completion using TLC. The product spot should be significantly less polar than the starting materials.
-
Workup: Upon completion, pour the reaction mixture into ice water and acidify with dilute HCl to precipitate the crude product.
-
Purification: Filter the resulting solid, wash with cold water, and dry under a vacuum. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel to yield the pure derivative.
Part 2: In Vitro Biological Evaluation
The primary method for assessing the efficacy of potential inhibitors is a colorimetric assay that measures the activity of α-glucosidase from Saccharomyces cerevisiae. This enzyme serves as a reliable and commercially available model. The assay relies on the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), which is cleaved by α-glucosidase to release the chromophore p-nitrophenol (pNP). The amount of pNP produced, quantified by its absorbance at 405 nm, is directly proportional to enzyme activity.[3][6]
Protocol 2: α-Glucosidase Inhibition Assay
This protocol is designed for a 96-well microplate format, allowing for high-throughput screening of multiple compounds at various concentrations.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (50 mM, pH 6.8)
-
Test compounds (5-fluoro-2-oxindole derivatives) dissolved in DMSO
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃, 1 M)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-glucosidase (e.g., 2 U/mL) in phosphate buffer.
-
Prepare a stock solution of pNPG (e.g., 1 mM) in phosphate buffer.
-
Prepare serial dilutions of the test compounds and acarbose in DMSO, then dilute further with phosphate buffer to the desired final concentrations. Ensure the final DMSO concentration in the well is low (<1%) to avoid affecting enzyme activity.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells (As): Add 20 µL of the test compound solution and 20 µL of the enzyme solution.
-
Enzyme Control (Ac+): Add 20 µL of buffer (with DMSO) and 20 µL of the enzyme solution. This represents 100% enzyme activity.
-
Blank Wells (Ab): Add 20 µL of the test compound solution and 20 µL of buffer (without the enzyme). This corrects for any absorbance from the compound itself.
-
-
Pre-incubation: Gently mix the plate and incubate at 37°C for 5-10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiation of Reaction: Add 20 µL of the pNPG substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Termination of Reaction: Stop the reaction by adding 50 µL of 1 M Na₂CO₃ to each well. The strong base denatures the enzyme and develops the yellow color of the p-nitrophenolate ion.
-
Measurement: Read the absorbance of each well at 405 nm using a microplate reader.
-
Calculation of Inhibition: Calculate the percentage of inhibition using the following formula:
-
% Inhibition = [ (Ac+) - (As - Ab) / (Ac+) ] x 100 [6]
-
Part 3: Data Analysis and Mechanistic Insights
IC₅₀ Determination and Structure-Activity Relationship (SAR)
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of an inhibitor's potency. It is determined by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.
A systematic SAR analysis is crucial for optimizing the lead compound. By comparing the IC₅₀ values of derivatives with different substitutions on the benzylidene ring, key structural features that enhance inhibitory activity can be identified.[2][4]
Table 1: α-Glucosidase Inhibitory Activity of Select 5-Fluoro-2-Oxindole Derivatives
| Compound ID | R Group (Substitution on Benzylidene Ring) | IC₅₀ (µM)[1][4][5] |
| 3d | 2,4-dichloro | 49.89 ± 1.16 |
| 3f | 4-bromo | 35.83 ± 0.98 |
| 3i | 4-trifluoromethyl | 56.87 ± 0.42 |
| Acarbose | (Positive Control) | 569.43 ± 43.72 |
Note: The data clearly shows that these derivatives are 10-15 times more potent than the standard drug, acarbose.[1][4]
References
- 1. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
- 2. verjournal.com [verjournal.com]
- 3. verjournal.com [verjournal.com]
- 4. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro α-glucosidase inhibitory assay [protocols.io]
Application Note & Protocols: Strategic Synthesis of 5-Fluoroindolin-2-one Derivatives as Potent Receptor Tyrosine Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.
Abstract: The 5-fluoroindolin-2-one scaffold is a cornerstone in the design of multi-targeted receptor tyrosine kinase inhibitors (RTKIs), a class of drugs that has revolutionized cancer therapy. Its derivatives, most notably Sunitinib, exhibit potent antitumor and anti-angiogenic activity by targeting key kinases involved in tumor progression. This document provides a detailed guide on the strategic synthesis of these agents, explaining the rationale behind the synthetic choices and offering robust, step-by-step protocols for the preparation of a key clinical agent. We will focus on the synthesis of Sunitinib as a paradigm, detailing the preparation of its crucial intermediates and the final condensation step.
Introduction: The 5-Fluoroindolin-2-one Privileged Scaffold
The indolin-2-one core is recognized as a "privileged scaffold" in medicinal chemistry, capable of binding to a variety of biological targets. The introduction of a fluorine atom at the C5 position significantly enhances the therapeutic profile of these molecules. Fluorine's high electronegativity and small size can modulate the molecule's electronic properties, pKa, and binding affinity, often leading to improved potency and pharmacokinetic properties.[1][2]
Derivatives based on this scaffold are primarily known as Type II kinase inhibitors, which bind to the inactive conformation of the kinase at the ATP-binding site.[3] By targeting multiple RTKs—such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs)—these compounds can simultaneously inhibit tumor growth, proliferation, and the formation of new blood vessels (angiogenesis) that supply the tumor.[3][4] Sunitinib (marketed as Sutent®) is a prime example, approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[4][5] Its synthesis represents a classic and effective application of the 5-fluoroindolin-2-one core.
Mechanism of Action: Multi-Targeted Kinase Inhibition
The antitumor activity of 5-fluoroindolin-2-one derivatives like Sunitinib stems from their ability to block the signaling cascades that drive tumor cell proliferation and angiogenesis.[3] These agents competitively inhibit the ATP-binding pocket of multiple RTKs, preventing the phosphorylation and activation of downstream signaling proteins.[3] This dual blockade of pathways crucial for both the tumor cells and the vasculature that supports them results in a potent therapeutic effect.
Core Synthetic Strategy: A Convergent Approach
The synthesis of Sunitinib and its analogs is a convergent synthesis, meaning key fragments of the molecule are prepared separately and then joined together in the final steps. This approach is highly efficient for optimizing the synthesis of each fragment and for generating a library of analogs for structure-activity relationship (SAR) studies.[6][7] The key disconnection is the Knoevenagel condensation between the 5-fluoroindolin-2-one core (Intermediate A) and a substituted pyrrole-carboxaldehyde (Intermediate B).
Detailed Experimental Protocols
Disclaimer: These protocols are intended for qualified researchers in a properly equipped laboratory setting. All procedures should be performed with appropriate personal protective equipment (PPE) in a fume hood.
Protocol 1: Synthesis of Intermediate A (5-Fluoroindolin-2-one)
This protocol describes the synthesis of the core oxindole scaffold from 4-fluoroaniline. Several methods exist, but this approach is well-documented.[8][9]
Materials:
-
4-Fluoroaniline
-
Dichloromethane (DCM)
-
t-Butyl hypochlorite
-
Ethyl 2-(methylthio)acetate
-
Triethylamine (TEA)
-
2N Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution (Brine)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet, dissolve 4-fluoroaniline (0.1 mol) in DCM (200 mL).
-
Cooling: Cool the solution to between -65°C and -60°C using a dry ice/acetone bath.
-
Chlorination: Add a solution of t-butyl hypochlorite (0.1 mol) in DCM (25 mL) dropwise, maintaining the internal temperature below -60°C. Stir for 10 minutes.
-
Thioester Addition: Add a solution of ethyl 2-(methylthio)acetate (0.1 mol) in DCM (25 mL) dropwise at the same temperature. Stir for 1 hour at -60°C.
-
Cyclization Promotion: Add a solution of triethylamine (0.11 mol) in DCM (25 mL) dropwise, keeping the temperature below -60°C.
-
Warm-up and Quench: Remove the cooling bath and allow the reaction to warm to room temperature. Add water (100 mL) and transfer the mixture to a separatory funnel.
-
Work-up: Separate the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Ring Closure/Hydrolysis: Dissolve the residue in diethyl ether (350 mL) and add 2N HCl (40 mL). Stir vigorously at room temperature overnight.
-
Isolation: Separate the phases. The product may precipitate or be in the ether layer. Wash the ether phase with water and brine, dry over Na₂SO₄, and evaporate the solvent.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield 5-fluoroindolin-2-one as a solid.
Protocol 2: Synthesis of Intermediate B (N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide)
This intermediate provides the substituted pyrrole portion of Sunitinib. Its synthesis involves multiple steps, starting from the construction of the pyrrole ring followed by functional group manipulations.[10][11]
Materials:
-
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
N,N-Diethylethylenediamine
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Sodium bicarbonate solution (sat.)
-
Brine
Procedure:
-
Acid Activation: To a solution of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDCI (1.2 eq). Stir the mixture at room temperature for 30 minutes to form the active ester.
-
Amine Coupling: Add N,N-diethylethylenediamine (1.1 eq) to the reaction mixture. Stir at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate or DCM.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[12]
-
Isolation: The crude product is purified by column chromatography on silica gel (eluting with a gradient of DCM/Methanol) to afford the title compound as a solid.[11]
Protocol 3: Final Condensation to Synthesize Sunitinib Base
This is the key Knoevenagel condensation step that joins the two primary intermediates.[10][13]
Materials:
-
Intermediate A (5-Fluoroindolin-2-one)
-
Intermediate B (N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide)
-
Ethanol or Toluene
-
Piperidine or Pyrrolidine (as catalyst)
-
Petroleum ether
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 5-fluoroindolin-2-one (1.0 eq) and the pyrrole-carboxaldehyde intermediate B (1.0 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Heating: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-8 hours. The product will begin to precipitate as a yellow-orange solid.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold ethanol and then with petroleum ether to remove residual impurities.
-
Drying: Dry the solid under vacuum to yield Sunitinib base as a bright orange solid. The yield is typically high for this step.[14]
Protocol 4: Conversion to Sunitinib Malate
The free base is often converted to a more soluble and stable salt form for pharmaceutical use. The malate salt is the clinically approved form.[14]
Materials:
-
Sunitinib Base
-
L-(-)-Malic acid
-
Methanol
Procedure:
-
Dissolution: Suspend Sunitinib base (1.0 eq) in methanol.
-
Salt Formation: Add a solution of L-(-)-Malic acid (1.0-1.1 eq) in methanol to the suspension.
-
Stirring: Stir the mixture at room temperature. The suspension will gradually turn into a clear solution and then a precipitate of the malate salt will form.
-
Isolation: Stir for an additional 2-4 hours, then collect the solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold methanol and dry under vacuum to obtain Sunitinib malate.
Data Presentation & Characterization
The successful synthesis of each compound must be verified through analytical techniques. Below are typical expected outcomes.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Appearance | Key Characterization Notes |
| 5-Fluoroindolin-2-one | C₈H₆FNO | 151.14 | 60-75% | Off-white to pale solid | ¹H NMR should show characteristic aromatic and CH₂ peaks. |
| Intermediate B | C₁₄H₂₃N₃O₂ | 265.35 | 80-90% | Yellowish solid | ¹H NMR should confirm the presence of the formyl (CHO), amide (NH), and diethylaminoethyl groups.[11] |
| Sunitinib Base | C₂₂H₂₇FN₄O₂ | 398.48 | >85% | Bright orange solid | ¹H and ¹³C NMR confirm the structure. Mass spectrometry should show the correct molecular ion peak. |
| Sunitinib Malate | C₂₆H₃₂FN₄O₇ | 532.56 | >90% | Yellow to orange powder | Purity confirmed by HPLC (>99.5%). Characterized by NMR and elemental analysis.[14] |
Field Insights & Troubleshooting
-
Purity of Intermediates: The purity of intermediates A and B is critical for the success of the final condensation. Impurities in the pyrrole-carboxaldehyde can lead to difficult-to-remove side products. Purification by recrystallization or column chromatography is essential.[12]
-
Catalyst Choice: While piperidine is commonly used for the Knoevenagel condensation, pyrrolidine can also be effective, sometimes at lower temperatures or with shorter reaction times.[14] The choice may require empirical optimization.
-
Solvent in Final Step: Ethanol is a good choice as it allows for the reaction to proceed at reflux and the product conveniently precipitates upon cooling. Toluene can also be used, which may require different work-up procedures.[10]
-
Geometric Isomers: The final condensation produces a double bond. The (Z)-isomer is the therapeutically active and more stable form, and is the predominant product under these reaction conditions.
Conclusion
The synthetic route to Sunitinib via the condensation of 5-fluoroindolin-2-one and a functionalized pyrrole is a robust and versatile strategy for producing potent antitumor agents. This convergent approach allows for high yields and provides a framework for creating diverse chemical libraries to explore structure-activity relationships and develop next-generation kinase inhibitors. The protocols outlined here provide a validated pathway for researchers to access these important therapeutic compounds.
References
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. chemicalkinomics.com [chemicalkinomics.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 10. CN103992308A - Method for preparing sunitinib - Google Patents [patents.google.com]
- 11. N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | 356068-86-5 [chemicalbook.com]
- 12. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 13. CN101333215A - A kind of synthetic method of sunitinib base - Google Patents [patents.google.com]
- 14. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
Application Notes & Protocols: 7-Amino-5-fluoroindolin-2-one in Fragment-Based Drug Discovery
Introduction: The Power of Fragments and the Promise of a Privileged Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel chemical starting points for drug development.[1][2][3] Instead of screening millions of large, complex molecules, FBDD utilizes a more focused library of small, low-molecular-weight compounds ("fragments").[4] The core principle is that while these fragments typically bind with low affinity (in the micromolar to millimolar range), they do so with high "ligand efficiency," forming high-quality, energetically favorable interactions with the target protein. This provides a more rational and structurally guided path to developing potent, selective, and drug-like lead compounds.[1][3]
The success of any FBDD campaign hinges on the quality of the fragment library. An ideal fragment should not only possess appropriate physicochemical properties but also offer clear, synthetically tractable vectors for chemical elaboration. This guide focuses on one such exemplary fragment: 7-Amino-5-fluoroindolin-2-one .
The indolin-2-one core is a well-recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved drugs, particularly kinase inhibitors.[5][6][7][8] This structural motif is adept at mimicking the adenine hinge-binding region of ATP-dependent enzymes.[6] The specific functionalization in this compound makes it an exceptionally valuable tool for FBDD, offering a unique combination of features for screening, validation, and subsequent optimization.
The Star Fragment: Properties of this compound
This compound is an ideal FBDD candidate because its properties align perfectly with the empirical "Rule of Three," a guideline for fragment library design.[9]
| Property | Value | "Rule of Three" Guideline | Significance in FBDD |
| Molecular Weight | 166.15 g/mol [10] | < 300 Da | Ensures the fragment is small enough to sample diverse chemical space and bind to small pockets. |
| cLogP | 0.2[10] | ≤ 3 | Balances solubility and permeability, reducing the risk of non-specific binding. |
| Hydrogen Bond Donors | 2 (amine & amide)[10] | ≤ 3 | Provides key interaction points without excessive polarity. |
| Hydrogen Bond Acceptors | 2 (carbonyl & amine)[10] | ≤ 3 | Offers additional opportunities for directed protein interactions. |
| Rotatable Bonds | 0[10] | ≤ 3 | The rigid scaffold reduces the entropic penalty upon binding, leading to higher ligand efficiency. |
Key Structural Features and Their Rationale:
-
Indolin-2-one Scaffold: A rigid, bicyclic core that pre-organizes its functional groups in 3D space, minimizing the entropic cost of binding. It provides a solid foundation for structure-based design.[7][11]
-
7-Amino Group: This primary amine is a critical synthetic handle. It serves as a primary vector for the "fragment growing" strategy, allowing for the straightforward addition of new chemical moieties to explore adjacent pockets on the protein surface.[9][12] It also acts as a potent hydrogen bond donor.
-
5-Fluoro Group: The fluorine atom is a cornerstone of this fragment's utility.
-
Enhanced Binding: It can form favorable orthogonal dipole-dipole, hydrogen bond, or halogen bond interactions with the protein target, often increasing binding affinity.
-
Metabolic Stability: C-F bonds are highly stable, and fluorine substitution can block sites of metabolic oxidation.
-
¹⁹F-NMR Screening: The presence of a ¹⁹F atom provides a unique spectroscopic handle. Since fluorine is absent in biological systems, ¹⁹F-NMR offers a background-free, highly sensitive method for detecting binding, making it an exceptional tool for primary screening and hit validation.[13][14][15]
-
The FBDD Screening Cascade: A Workflow for Success
A robust FBDD campaign relies on a cascade of orthogonal biophysical techniques to identify initial hits, eliminate false positives, and provide detailed structural information for optimization. This compound is amenable to all key techniques in this workflow.
Application Protocols
The following protocols are designed to be self-validating by incorporating essential controls and clear data interpretation guidelines.
Protocol 1: Primary Screening with ¹⁹F-NMR Spectroscopy
Causality: This is often the premier choice for fluorinated fragments. The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus, combined with the absence of endogenous fluorine signals, provides a clean and robust assay to detect even very weak binding interactions.[14] Changes in the ¹⁹F resonance (chemical shift perturbation, line broadening) upon addition of the target protein are unambiguous indicators of binding.[13]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 10-20 mM in a deuterated buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O) containing 5% d₆-DMSO to ensure solubility.
-
Prepare the target protein in the same deuterated buffer to a final concentration of 10-50 µM. It is critical to run a buffer-only control to ensure protein stability and absence of aggregation.
-
For the screening experiment, prepare an NMR sample containing 100-200 µM of the fragment and 10-20 µM of the target protein.
-
Prepare a negative control sample containing only 100-200 µM of the fragment in the same buffer.
-
-
NMR Data Acquisition:
-
Acquire a simple 1D ¹⁹F spectrum on a high-field NMR spectrometer equipped with a cryoprobe.
-
Control Spectrum: Record the spectrum of the fragment alone. This will show a sharp singlet or doublet (due to H-F coupling) and serves as the reference.
-
Test Spectrum: Record the spectrum of the fragment in the presence of the target protein.
-
-
Data Analysis and Interpretation:
-
No Binding: The ¹⁹F spectrum of the fragment with the protein will be identical to the control spectrum.
-
Binding Detected: One or more of the following will be observed:
-
Line Broadening: The most common indicator. The sharp signal of the fragment will become significantly broader due to the slower tumbling of the protein-fragment complex.
-
Chemical Shift Perturbation (CSP): The position (ppm) of the fragment's signal may shift, indicating a change in its chemical environment upon binding.
-
Decrease in Signal Intensity: As the signal broadens, its peak height will decrease.
-
-
Self-Validation: The simplicity of the spectra serves as its own validation. The appearance of a change is a direct consequence of the interaction. A known non-binding fluorinated compound can be included as an additional negative control.
-
Protocol 2: Primary Screening with Thermal Shift Assay (TSA/DSF)
Causality: This technique leverages the principle that ligand binding stabilizes a protein's tertiary structure, increasing its melting temperature (Tₘ).[16][17] It is a rapid, low-cost, and high-throughput method ideal for screening fragment libraries.[18][19]
Methodology:
-
Reagent Preparation:
-
Protein Solution: Prepare the target protein at 2X final concentration (e.g., 4 µM) in a suitable buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5). Buffer choice is critical; extensive buffer screening should be performed beforehand to find conditions where the protein shows a clear, monophasic unfolding transition.
-
Dye Solution: Prepare a fluorescent dye (e.g., SYPRO Orange) at 2X final concentration (e.g., 10X) in the same buffer. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during thermal unfolding.[16]
-
Fragment Solution: Prepare this compound at 10-20 mM in 100% DMSO. Then, create a 2X final concentration working solution (e.g., 400 µM) in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 2%) to avoid artifacts.
-
-
Assay Plate Setup (96- or 384-well qPCR plate):
-
Test Wells: Add 10 µL of 2X fragment solution.
-
Negative Control (Apo Protein): Add 10 µL of buffer with the same final DMSO concentration as the test wells. This is crucial for calculating the thermal shift (ΔTₘ).
-
Positive Control (Optional): If a known binder exists, include it to validate the assay's dynamic range.
-
To all wells, add 10 µL of a master mix containing the 2X protein and 2X dye solutions. Final volume: 20 µL.
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a ramp rate of 1 °C/minute, acquiring fluorescence data at each interval.
-
-
Data Analysis and Interpretation:
-
Plot fluorescence intensity versus temperature. The resulting curve will be sigmoidal.
-
Determine the Tₘ by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative.
-
Calculate the thermal shift: ΔTₘ = Tₘ (Protein + Fragment) - Tₘ (Apo Protein) .
-
Hit Criteria: A reproducible ΔTₘ of ≥ 1-2 °C is generally considered a positive hit, indicating stabilizing binding. The magnitude of the shift can be related to binding affinity.[16]
-
Protocol 3: Hit Validation with Surface Plasmon Resonance (SPR)
Causality: SPR is a label-free, real-time technique that measures changes in mass on a sensor surface.[20][21] By immobilizing the target protein, the binding of a fragment can be directly observed, providing invaluable kinetic (kₐ, kₔ) and affinity (Kₗ) data. This makes it a gold standard for validating hits and weeding out non-specific binders.[22]
Methodology:
-
Immobilization:
-
Immobilize the target protein onto a suitable sensor chip (e.g., CM5) via amine coupling. Aim for a low immobilization density (e.g., 2000-4000 RU) to minimize mass transport effects, which are common with fast-binding fragments.
-
Self-Validation: One flow cell must be activated and blocked without protein to serve as a reference surface for subtracting bulk refractive index changes.[20]
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+) with a constant, low percentage of DMSO (e.g., 1%). Concentrations should span the expected Kₗ, typically from low µM to high µM/low mM (e.g., 1 µM to 1000 µM).
-
Inject the fragment solutions over the target and reference flow cells at a high flow rate (e.g., 50-100 µL/min) for a short contact time (e.g., 30-60 s), followed by a dissociation phase.
-
Include several buffer-only injections (blanks) for double-referencing.
-
-
Data Analysis and Interpretation:
-
Process the raw data by subtracting the reference channel signal and the average blank injection signal.
-
The resulting sensorgrams should show a concentration-dependent binding response.
-
For fragments, binding is often very fast and may reach equilibrium quickly. Plot the response at equilibrium against the fragment concentration and fit to a steady-state affinity model to determine the dissociation constant (Kₗ).
-
Hit Criteria: A confirmed hit shows a clear, concentration-dependent, and saturable binding response. The Kₗ value provides a quantitative measure of affinity. Poorly behaved fragments may show non-specific or aggregation-based binding, which will not fit a 1:1 binding model.
-
Protocol 4: Structural Characterization with X-ray Crystallography
Causality: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the initial FBDD stages.[23][24] It provides definitive, atomic-level proof of binding and reveals the precise binding mode, orientation, and key interactions of the fragment. This information is absolutely critical for the subsequent structure-based design phase.[25][26]
Methodology:
-
Crystal Preparation:
-
Generate high-quality, diffraction-grade crystals of the apo-protein. This is often the most significant bottleneck and requires extensive screening of crystallization conditions (precipitants, pH, additives).[23]
-
Crystals must be robust enough to withstand the soaking procedure.
-
-
Fragment Soaking or Co-crystallization:
-
Soaking (Preferred): Prepare a solution of this compound at high concentration (e.g., 10-50 mM) in a cryoprotectant-compatible solution.
-
Transfer an apo-crystal into a drop of this solution and allow it to soak for a period ranging from minutes to hours. The optimal time must be determined empirically.
-
Co-crystallization: If soaking fails or disrupts the crystal lattice, set up new crystallization trials with the protein pre-incubated with the fragment.
-
-
Data Collection and Structure Solution:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect a high-resolution X-ray diffraction dataset, preferably at a synchrotron source.[23]
-
Process the data and solve the structure using molecular replacement with the apo-protein structure as a model.
-
Carefully examine the resulting difference electron density maps (Fo-Fc) for positive density corresponding to the shape of the fragment.
-
-
Data Analysis and Interpretation:
-
Binding Confirmation: Unambiguous, well-defined electron density in a binding pocket that fits the fragment confirms its binding and orientation.
-
Interaction Analysis: Analyze the refined structure to identify key hydrogen bonds, hydrophobic interactions, and any interactions involving the fluorine and amino groups. This provides the rational basis for designing more potent analogs.
-
From Hit to Lead: The Path Forward with this compound
Once this compound is confirmed as a binder with a known structural pose, the hit-to-lead phase begins. The goal is to increase potency and selectivity while maintaining drug-like properties.[2]
-
Fragment Growing: This is the most common strategy and is perfectly suited for this fragment.[9][27][28] The 7-amino group serves as an anchor point for synthetic chemists to build out into unoccupied regions of the binding pocket identified in the crystal structure. New functional groups can be added to form additional interactions, dramatically improving affinity.
-
Fragment Linking: If another fragment is found to bind in a nearby, non-overlapping pocket, the two can be covalently joined.[9][12][29] While more challenging, this can lead to substantial gains in potency.
Conclusion
This compound is more than just another small molecule; it is a highly engineered tool for modern drug discovery. Its adherence to the "Rule of Three," the presence of the privileged indolinone scaffold, a synthetically tractable amino group, and a fluorine atom for enhanced binding and ¹⁹F-NMR screening make it an exceptionally versatile and valuable fragment. By employing the systematic, multi-technique workflow detailed in these application notes, researchers can leverage the unique properties of this fragment to accelerate the identification and development of novel, high-quality lead compounds against a wide range of biological targets.
References
- 1. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 2. obn.org.uk [obn.org.uk]
- 3. drughunter.com [drughunter.com]
- 4. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indolinones as Promising Scaffold as Kinase Inhibitors: A Review: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. Indolinones as promising scaffold as kinase inhibitors: a review. (2012) | Chinnasamy Rajaram Prakash | 78 Citations [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | C8H7FN2O | CID 59250054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. research.monash.edu [research.monash.edu]
- 16. researchgate.net [researchgate.net]
- 17. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 18. Thermal Shift Assay for Exploring Interactions Between Fatty Acid-Binding Protein and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. axxam.com [axxam.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Fragment screening by surface plasmon resonance. | Semantic Scholar [semanticscholar.org]
- 23. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 25. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. selvita.com [selvita.com]
- 27. A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 28. cresset-group.com [cresset-group.com]
- 29. researchgate.net [researchgate.net]
Application Note: High-Throughput Synthesis and Screening of a 7-Amino-5-fluoroindolin-2-one Focused Library for Kinase Inhibitor Discovery
Abstract
The indolin-2-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved kinase inhibitors.[1] This application note provides a comprehensive guide for researchers in drug discovery on the design, parallel synthesis, and primary biological evaluation of a focused compound library based on the 7-Amino-5-fluoroindolin-2-one scaffold. We present a robust synthetic strategy for the core scaffold, detailed protocols for library diversification through parallel synthesis, and a standardized method for primary screening using a cell viability assay.
Introduction: The this compound Scaffold
The indolin-2-one nucleus is a cornerstone in the development of targeted cancer therapies. Its rigid, planar structure provides an excellent framework for presenting functional groups that can interact with the ATP-binding site of various protein kinases.[1][2] Fluorine substitution, a common strategy in modern drug design, can significantly enhance metabolic stability, binding affinity, and cell permeability.[3] The presence of a primary amino group at the 7-position offers a versatile handle for chemical diversification, allowing for the systematic exploration of the structure-activity relationship (SAR) in the solvent-exposed region of the kinase cleft.
This guide outlines a strategic approach to leverage the this compound scaffold for the rapid generation of a novel compound library, aimed at identifying new kinase inhibitor lead compounds.
Synthesis of the Core Scaffold: this compound
A robust and scalable synthesis of the core scaffold is paramount for library production. While this compound is commercially available from suppliers like Chiralen, an in-house synthesis may be required for large-scale library generation.[4] A plausible synthetic route can be devised based on established methods for the synthesis of related substituted indolin-2-ones.[5][6] The proposed strategy involves the synthesis of a dinitro-fluoro precursor followed by selective reduction and cyclization.
A proposed synthetic pathway is outlined below:
Caption: Proposed synthetic route for this compound.
Library Generation: Parallel Synthesis Workflow
The 7-amino group serves as the primary diversification point for the library. We will employ a parallel synthesis approach to generate three sub-libraries: amides, sulfonamides, and N-aryl derivatives.[7][8] This strategy allows for the rapid creation of a diverse set of compounds with varied electronic and steric properties.
General Workflow for Parallel Synthesis
The following workflow is designed for a 96-well plate format, enabling high-throughput synthesis.
Caption: General workflow for parallel library synthesis.
Protocol: Amide Library Synthesis (Sub-library 1)
This protocol details the formation of an amide library using a standard coupling reagent.
Materials:
-
This compound (1.0 M stock in DMF)
-
A diverse set of carboxylic acids (0.5 M stock in DMF)
-
HATU (0.5 M stock in DMF)
-
N,N-Diisopropylethylamine (DIEA)
-
96-well reaction block
-
Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Reagent Preparation: In each well of a 96-well reaction block, add the carboxylic acid stock solution (100 µL, 0.05 mmol).
-
Activation: To each well, add HATU stock solution (100 µL, 0.05 mmol) and DIEA (17.4 µL, 0.1 mmol). Stir the plate at room temperature for 20 minutes.
-
Amine Addition: Add the this compound stock solution (50 µL, 0.05 mmol) to each well.
-
Reaction: Seal the reaction block and shake at room temperature for 16 hours.
-
Workup:
-
Add DCM (500 µL) to each well.
-
Add saturated aqueous sodium bicarbonate solution (250 µL) and shake vigorously. Allow the layers to separate.
-
Remove the aqueous layer.
-
Wash the organic layer with brine (250 µL).
-
Remove the aqueous layer.
-
-
Drying and Concentration: Pass the organic layer through a phase separator plate or add anhydrous sodium sulfate. Transfer the organic solution to a tared 96-well plate and concentrate under reduced pressure.
-
Final Plate: Re-dissolve the dried compounds in a known volume of DMSO (e.g., 500 µL) to create a 100 mM stock solution plate for screening.
Protocol: Sulfonamide Library Synthesis (Sub-library 2)
This protocol outlines the synthesis of a sulfonamide library.
Materials:
-
This compound (1.0 M stock in Pyridine)
-
A diverse set of sulfonyl chlorides (0.5 M stock in DCM)
-
96-well reaction block
-
Anhydrous Dichloromethane (DCM)
-
1 M aqueous HCl
Procedure:
-
Reagent Addition: To each well of a 96-well reaction block, add the this compound stock solution (50 µL, 0.05 mmol).
-
Sulfonyl Chloride Addition: Add the sulfonyl chloride stock solution (110 µL, 0.055 mmol, 1.1 eq) dropwise to each well while stirring.
-
Reaction: Seal the plate and shake at room temperature for 12 hours.
-
Workup:
-
Add DCM (500 µL) to each well.
-
Add 1 M HCl (250 µL) and shake. Remove the aqueous layer.
-
Wash with saturated aqueous sodium bicarbonate solution (250 µL). Remove the aqueous layer.
-
-
Drying and Concentration: Dry and concentrate the organic layer as described in the amide synthesis protocol.
-
Final Plate: Prepare the final screening plate in DMSO as previously described.
Primary Biological Screening: MTT Cytotoxicity Assay
The initial screening of the compound library will be performed to assess general cytotoxicity against a relevant cancer cell line (e.g., A549 lung carcinoma or MCF-7 breast cancer cells). The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[1][2][9][10][11]
Materials
-
Cancer cell line (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom culture plates
-
Multichannel pipette
-
Microplate reader
Protocol: MTT Assay
Day 1: Cell Seeding
-
Culture A549 cells to ~80% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in fresh complete medium to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
Day 2: Compound Treatment
-
Prepare serial dilutions of the compound library plates in complete culture medium to achieve the desired final screening concentration (e.g., 10 µM).
-
Carefully remove the medium from the cell plate and add 100 µL of the medium containing the test compounds to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Staurosporine) wells.
-
Return the plate to the incubator for 48-72 hours.
Day 4/5: Assay Readout
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[10]
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]
-
Read the absorbance at 570 nm using a microplate reader.
Data Analysis
Cell viability can be calculated as a percentage relative to the vehicle-treated control cells:
% Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100
Compounds that show significant inhibition of cell viability (e.g., <50% viability at 10 µM) will be considered "hits" and prioritized for further studies, such as IC₅₀ determination and direct kinase activity assays.
| Parameter | Condition | Rationale |
| Cell Line | A549 (Lung Carcinoma) | A widely used and well-characterized cancer cell line. |
| Seeding Density | 5,000 cells/well | Optimized for logarithmic growth over the assay period. |
| Compound Conc. | 10 µM | A standard concentration for primary high-throughput screening. |
| Incubation Time | 48-72 hours | Allows sufficient time for compounds to exert a cytotoxic or anti-proliferative effect. |
| MTT Incubation | 2-4 hours | Sufficient time for formazan crystal formation in viable cells.[1][10] |
| Readout | Absorbance at 570 nm | Corresponds to the peak absorbance of the formazan product.[1] |
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols detailed in this application note provide a clear and efficient pathway for the generation of a diverse chemical library and its subsequent biological evaluation. This integrated approach of parallel synthesis and high-throughput screening accelerates the early stages of the drug discovery process, enabling the rapid identification of promising lead candidates for further optimization.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Direct sulfonylation of anilines mediated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN104045592A - 5-fluoroindole-2-one preparation method - Google Patents [patents.google.com]
- 7. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. atcc.org [atcc.org]
- 11. creative-bioarray.com [creative-bioarray.com]
Troubleshooting & Optimization
Purification methods for 7-Amino-5-fluoroindolin-2-one derivatives
Welcome to the Technical Support Center for the purification of 7-Amino-5-fluoroindolin-2-one derivatives. As a core scaffold in many targeted therapeutics, particularly kinase inhibitors, achieving high purity of these compounds is paramount for accurate biological evaluation and downstream drug development. This guide, structured in a question-and-answer format, is designed by application scientists to provide you with both high-level strategies and specific, actionable troubleshooting advice for the challenges you may encounter during purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound derivatives?
The two most common and effective purification strategies for this class of compounds are silica gel column chromatography and recrystallization.
-
Silica Gel Chromatography: This is often the first method of choice after synthesis to remove major impurities. Normal-phase chromatography is typically employed, separating compounds based on their polarity.[1] It is highly versatile for isolating the target compound from reaction by-products, excess reagents, and baseline impurities.[2][3]
-
Recrystallization: This technique is ideal for a final purification step to achieve high purity (>99%), especially for removing closely related structural analogs that may co-elute during chromatography. It relies on the differences in solubility of the compound and impurities in a specific solvent or solvent system at different temperatures.
The choice between these methods depends on the scale of the reaction, the nature of the impurities, and the desired final purity. A combination of both is often the most robust approach.
Q2: What are the typical impurities I should expect during the synthesis of these derivatives?
Impurities can arise from various sources throughout the synthetic process.[4] For this compound derivatives, common impurities include:
-
Unreacted Starting Materials: Such as substituted 5-fluoro-2-oxindoles or other precursors.[5][6]
-
Reagent-Derived Impurities: By-products from coupling agents, bases, or catalysts used in the reaction.
-
Side-Products: Isomers, over-alkylated products, or products from competing reaction pathways.
-
Degradation Products: The indolinone core can be susceptible to oxidation or hydrolysis under harsh reaction or workup conditions.
-
Incomplete Deprotection By-products: If protecting groups are used, their incomplete removal can lead to significant impurities.[4]
Identifying potential impurities based on your synthetic route is a critical first step in developing a successful purification strategy.[7]
Q3: How do I choose between normal-phase and reverse-phase chromatography?
For most indolinone derivatives, normal-phase chromatography (e.g., silica gel) is the standard and most cost-effective method for purification, especially at a preparative scale.[1] It offers excellent selectivity for many isomers and the use of organic solvents simplifies sample recovery through evaporation.[1]
Reverse-phase chromatography (e.g., C18-silica) separates compounds based on hydrophobicity and is an extremely powerful tool, particularly for highly polar derivatives or for final polishing to remove trace impurities.[3] It is the dominant technique for analytical purity assessment (e.g., HPLC-MS) but can be more expensive and complex to scale up for preparative purification due to the use of aqueous mobile phases.[1]
Q4: My target compound is chiral. What are the special considerations for its purification?
If your this compound derivative contains a stereocenter, separating the enantiomers is critical, as they can have vastly different biological activities and toxicities.[8][9][10] Standard chromatographic techniques like normal-phase silica gel will not separate enantiomers.[11] You must use a chiral separation technique:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method. It utilizes a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, allowing for their separation.[10][12]
-
Supercritical Fluid Chromatography (SFC): SFC is gaining popularity as a green and efficient alternative to HPLC for chiral separations, often providing faster separations with less solvent waste.[13]
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties (like solubility) and can often be separated by fractional crystallization.
Troubleshooting Guide
This section addresses specific problems you might encounter during your purification workflow.
Chromatography Issues
Q: My compound is streaking/tailing on the silica gel column. What's causing this and how can I fix it?
A: Tailing is a common issue that reduces separation efficiency. The primary causes for amine-containing compounds like yours are:
-
Acidic Silica Surface: The free amino group on your compound is basic and can interact strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to slow, uneven elution, causing tailing.
-
Compound Overload: Applying too much sample to the column can exceed its capacity, leading to broad, tailing peaks.
-
Poor Solubility: If the compound is not fully soluble in the mobile phase, it can precipitate and re-dissolve as it moves down the column.
Solutions:
-
Neutralize the Silica: Add a small amount of a basic modifier to your eluent. A common choice is 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This neutralizes the acidic sites on the silica, preventing strong interactions with your basic compound.
-
Use a Different Stationary Phase: Consider using alumina (basic or neutral) or a deactivated silica gel for highly basic compounds.
-
Optimize Loading: Ensure your sample is fully dissolved in a minimum amount of solvent before loading. For flash chromatography, aim to load no more than 1-5% of the column's silica weight.
Q: I'm getting poor separation between my product and a close-running impurity. How can I improve resolution?
A: Improving the resolution between two closely eluting spots requires optimizing the selectivity of your chromatographic system.
Detailed Steps:
-
Adjust Solvent Strength: First, try running the column with a less polar eluent. This will increase the retention time of all compounds and may improve separation.
-
Change Eluent Composition: The key to selectivity is changing the nature of the solvent interactions. If you are using a hexane/ethyl acetate system, try switching to a different system like dichloromethane/methanol. The different hydrogen bonding and dipole-dipole interactions can dramatically alter the elution order.
-
Use a Gradient: A shallow solvent gradient can be very effective at separating compounds with similar polarities.[14]
-
High-Performance Flash Chromatography: Modern automated flash systems allow for the use of higher-resolution columns and precise gradient control, which can resolve difficult separations that are impossible with traditional gravity columns.
Crystallization & Recrystallization Issues
Q: My compound oils out of solution instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystalline lattice. This usually happens when the solution is supersaturated too quickly or when impurities inhibit crystal nucleation.
Solutions:
-
Slow Down Cooling: If you are cooling the solution, do it very slowly. Try letting it cool to room temperature on the benchtop, then transfer it to a refrigerator, and finally to a freezer. Avoid crash-cooling in a dry ice bath.
-
Reduce Solution Concentration: Your solution may be too concentrated. Add a small amount of the hot solvent to re-dissolve the oil, and then attempt to cool it again slowly.
-
Use a Different Solvent System: The solvent may be too "good" or too "poor." Try a binary solvent system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
-
Scratch and Seed: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic glass fragments can act as nucleation sites. If you have a small amount of pure solid, add a tiny crystal ("seed crystal") to the solution to initiate crystallization.
Q: The purity of my recrystallized product hasn't improved significantly. What's the next step?
A: This indicates that the chosen recrystallization solvent does not effectively differentiate between your product and the impurity, meaning they have very similar solubilities.
Solutions:
-
Systematic Solvent Screening: You must find a new solvent or solvent pair. A systematic approach is best (see protocol below).
-
Activated Charcoal Treatment: If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtering. The charcoal adsorbs large, flat, nonpolar molecules. Use sparingly, as it can also adsorb your product.
-
Re-run a Column: If recrystallization fails, the impurity may be too similar to your product. A second chromatographic purification using a different solvent system or stationary phase may be necessary.
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Flash Chromatography
This protocol is a starting point for a typical this compound derivative.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 3:1 Hexane:EtOAc, 1:1 Hexane:EtOAc, 100% EtOAc). The ideal system will give your product an Rf value of ~0.2-0.4.
-
If tailing is observed, add 1% triethylamine to the eluent.
-
-
Column Packing:
-
Select a column appropriate for your sample size (a good rule of thumb is 50-100 g of silica per 1 g of crude product).
-
Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system (e.g., Hexane).
-
Pour the slurry into the column and allow it to pack under gentle pressure or gravity. Ensure the silica bed is flat and free of cracks.
-
-
Sample Loading:
-
Dissolve your crude product in the minimum amount of a strong solvent (like DCM or EtOAc).
-
Add a small amount of silica gel (~1-2x the weight of your crude product) to this solution and evaporate the solvent to get a dry, free-flowing powder. This is called "dry loading."
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system.
-
Collect fractions and monitor the elution by TLC to identify which fractions contain your pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified compound.
-
Data Presentation: Common Chromatographic Solvents
The table below lists common solvents in order of increasing polarity, which is crucial for selecting an appropriate mobile phase.
| Solvent | Polarity Index | Role in Normal Phase |
| Hexane / Heptane | 0.1 | Weak Solvent (Mobile Phase Base) |
| Toluene | 2.4 | Weak Solvent |
| Dichloromethane (DCM) | 3.1 | Medium Polarity Solvent |
| Diethyl Ether | 2.8 | Medium Polarity Solvent |
| Ethyl Acetate (EtOAc) | 4.4 | Stronger Polar Solvent |
| Acetone | 5.1 | Strong Polar Solvent |
| 2-Propanol (IPA) | 3.9 | Very Strong Polar Solvent |
| Methanol (MeOH) | 5.1 | Very Strong Polar Solvent |
Diagram: Purification Method Selection
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jsmcentral.org [jsmcentral.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Fluoro-2-oxindole synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantiomer Separations | Separation Science [sepscience.com]
- 12. Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. pdf.dutscher.com [pdf.dutscher.com]
Side-product formation in the synthesis of 7-Amino-5-fluoroindolin-2-one
Welcome to the dedicated technical support guide for the synthesis of 7-Amino-5-fluoroindolin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side-product formations encountered during the synthesis of this valuable indolinone intermediate. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.
Introduction
This compound is a key building block in the development of various pharmacologically active molecules. Its synthesis, while conceptually straightforward, often involves intramolecular cyclization reactions that can be prone to side-product formation, impacting yield and purity. The primary routes to this scaffold typically involve either the reductive cyclization of a substituted 2-nitrophenylacetic acid derivative or a palladium-catalyzed intramolecular C-H amination. This guide will address the potential pitfalls in both methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during your synthesis.
FAQ 1: My reaction yield is low, and I see a significant amount of starting material remaining. What is causing the incomplete conversion?
Answer: Incomplete conversion is a common issue that can stem from several factors, depending on your synthetic route.
For Reductive Cyclization Routes:
-
Catalyst Inactivity: If you are using a heterogeneous catalyst like Pd/C or PtO2, ensure it is fresh and has not been exposed to atmospheric poisons. The activity of palladium catalysts can be diminished by various factors, and in some cases, the choice of ligand is crucial for maintaining catalytic activity.[1]
-
Insufficient Reductant: Ensure you are using a sufficient stoichiometric or molar excess of the reducing agent (e.g., H2 gas, NaBH4, Fe/HCl). For catalytic hydrogenations, ensure adequate pressure and efficient stirring to overcome mass transfer limitations.
-
Reaction Temperature: Reductive cyclizations can be sensitive to temperature. Too low a temperature may not provide enough energy for the reaction to proceed at a reasonable rate. Conversely, excessively high temperatures can lead to catalyst decomposition or side reactions.
For Palladium-Catalyzed C-H Amination Routes:
-
Ligand Selection: The choice of ligand is critical in palladium-catalyzed amination reactions. The ligand stabilizes the palladium center and facilitates the desired C-N bond formation. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.
-
Base Incompatibility: The base used to deprotonate the amide is crucial. A base that is too weak may not generate a sufficient concentration of the active nucleophile, while an overly strong base can lead to side reactions. Common bases include K2CO3, Cs2CO3, and t-BuOK.
-
Oxidant Issues: Many C-H amination reactions require an oxidant to regenerate the active Pd(II) catalyst. Ensure the oxidant is fresh and added under the correct conditions.[2]
Troubleshooting Guide for Low Conversion
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | Test with a known, reliable reaction. | Use a fresh batch of catalyst. For Pd-catalyzed reactions, consider a pre-catalyst that is activated in situ. |
| Insufficient Reductant/Pressure | Monitor H2 uptake in real-time. | Increase the amount of reductant or H2 pressure. Ensure vigorous stirring. |
| Suboptimal Temperature | Run small-scale trials at different temperatures. | Systematically vary the temperature to find the optimal range for your specific substrate. |
| Incorrect Ligand/Base Combination | Screen a small matrix of ligands and bases. | Consult literature for similar transformations to guide your selection of ligands and bases.[3][4] |
FAQ 2: I am observing a major side-product with a mass corresponding to the hydroxylamine or an N-hydroxy-indolinone. How can I prevent this?
Answer: This is a classic issue in the reduction of nitroarenes, where the reduction stalls at the hydroxylamine stage. This intermediate can then cyclize to form the N-hydroxy-indolinone.
Causality: The four-electron reduction of a nitro group to a hydroxylamine can sometimes be faster than the subsequent two-electron reduction to the amine.[5] This is particularly true if the catalyst is not active enough or if the reaction conditions are not optimized for complete reduction.
Mitigation Strategies:
-
Choice of Catalyst and Reductant: Some reducing systems are more prone to stopping at the hydroxylamine stage. For instance, catalytic transfer hydrogenation with formic acid or its salts can sometimes be tuned to favor amine formation.[1][6] Stronger reducing conditions, such as high-pressure hydrogenation with a highly active catalyst (e.g., Raney Nickel), can often drive the reaction to completion.
-
Reaction Time and Temperature: Prolonging the reaction time or increasing the temperature (within reasonable limits to avoid degradation) can help ensure the complete reduction of the hydroxylamine intermediate.
-
pH Control: In some cases, the pH of the reaction medium can influence the relative rates of reduction. For reductions with metals like iron or zinc in acidic media, ensuring sufficient acid is present can promote the full reduction to the amine.
Reaction Pathway: Formation of N-Hydroxy Side-Product
Caption: Partial reduction of the nitro group can lead to a hydroxylamine intermediate, which can cyclize to an undesired N-hydroxy side-product.
FAQ 3: My mass spectrum shows a peak corresponding to a dimer of my product or starting material. What causes this and how can I avoid it?
Answer: Dimerization typically arises from intermolecular reactions competing with the desired intramolecular cyclization.
For Reductive Cyclization Routes:
-
High Concentration: At high concentrations, the probability of two molecules reacting with each other increases. This can lead to the formation of dimeric azo or azoxy species from the nitro group reduction intermediates.
For Palladium-Catalyzed C-H Amination Routes:
-
Intermolecular Amination: The palladium-activated intermediate can be intercepted by another molecule of the starting material before it has a chance to cyclize intramolecularly. This is a common side reaction in palladium-catalyzed aminations.[7]
Solutions:
-
High Dilution: Running the reaction at a lower concentration will favor the intramolecular cyclization over the intermolecular dimerization. This is a fundamental principle for promoting cyclization reactions.
-
Slow Addition: In some cases, slowly adding the starting material to the reaction mixture over an extended period can maintain a low instantaneous concentration, thus favoring the intramolecular pathway.
-
Optimize Ligand and Temperature: In palladium-catalyzed reactions, the choice of ligand can influence the rate of intramolecular versus intermolecular reactions. Bulky ligands can sometimes favor the intramolecular pathway. Lowering the reaction temperature may also help to suppress the undesired intermolecular reaction.
FAQ 4: I am observing side-products related to the unprotected 7-amino group. Should I be protecting it?
Answer: The presence of a free amino group can indeed lead to complications. It can act as a nucleophile and compete in reactions, or it can coordinate to the metal catalyst, inhibiting its activity.
Potential Side Reactions:
-
N-Acylation/Alkylation: If there are acylating or alkylating agents present in the reaction mixture (or formed in situ), the 7-amino group can be derivatized.
-
Catalyst Inhibition: The lone pair of the amino group can coordinate to the palladium catalyst, potentially deactivating it or altering its reactivity.
-
Oxidation: Aromatic amines can be susceptible to oxidation, leading to colored impurities.
Recommendation:
It is often advisable to protect the 7-amino group, for example, as an acetamide or a carbamate (e.g., Boc or Cbz). This will prevent it from participating in unwanted side reactions and can improve the overall efficiency and cleanliness of the cyclization. The protecting group can then be removed in a subsequent step.
Visualization of Synthetic Routes and Side-Products
Caption: Overview of potential outcomes in the two main synthetic routes to this compound.
Recommended Experimental Protocols
The following are generalized protocols that should be optimized for your specific substrate and laboratory conditions.
Protocol 1: Reductive Cyclization using Catalytic Hydrogenation
-
Protection of the Amino Group (Optional but Recommended): To a solution of the 7-amino starting material in a suitable solvent (e.g., THF, EtOAc), add a slight excess of an acylating agent (e.g., acetic anhydride or Boc anhydride) and a base (e.g., triethylamine or pyridine). Stir at room temperature until the reaction is complete (monitor by TLC). Work up to isolate the N-protected starting material.
-
Hydrogenation: In a high-pressure reactor, dissolve the N-protected 2-nitro-4-fluorophenylacetic acid derivative in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Pressurize the reactor with H2 gas (3-10 bar) and stir vigorously at room temperature or slightly elevated temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by H2 uptake or by periodically taking samples for analysis (TLC, LC-MS).
-
Once the reaction is complete, carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Deprotection (if applicable): If the amino group was protected, carry out the appropriate deprotection step (e.g., acidic or basic hydrolysis for an acetamide, or TFA for a Boc group).
-
Purification: Purify the final product by recrystallization or column chromatography.
Protocol 2: Purification of this compound
-
Recrystallization: this compound can often be purified by recrystallization from a suitable solvent system. Common solvents to try include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to induce crystallization.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane. The polarity can be adjusted based on the TLC analysis of the crude mixture.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles [organic-chemistry.org]
- 5. Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 7-Amino-5-fluoroindolin-2-one Modifications
An authoritative guide for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthetic modification of 7-Amino-5-fluoroindolin-2-one. This valuable scaffold presents unique challenges and opportunities due to the interplay of its functional groups. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.
Foundational Principles: Understanding the Reactivity of this compound
The key to successfully modifying this molecule is understanding its electronic landscape. The indolin-2-one core is influenced by three key features: the lactam, the 7-amino group, and the 5-fluoro substituent.
-
Lactam (Amide) Functionality : The N1-H is acidic and can be deprotonated to form a nucleophilic anion. The adjacent carbonyl group also activates the C3 position for reactions like aldol condensations.[1]
-
7-Amino Group (-NH₂) : This is a strong electron-donating group (EDG) that increases the electron density of the aromatic ring, particularly at the ortho (C6) and para (C4) positions, making them more susceptible to electrophilic attack. The amino group itself is a primary nucleophile.
-
5-Fluoro Group (-F) : Fluorine is a highly electronegative atom, making it a strong electron-withdrawing group (EWG) through induction. This effect deactivates the aromatic ring towards electrophilic substitution. However, it can also influence regioselectivity in metal-catalyzed reactions.[2][3]
These competing electronic effects create a nuanced reactivity profile that must be carefully managed to achieve selective modifications.
}
Figure 1: Key reactive sites on the this compound scaffold.
Frequently Asked Questions (FAQs)
Q1: Which position on the molecule is the most reactive for alkylation? The reactivity is highly dependent on the reaction conditions, particularly the base used. The 7-amino group is a potent nucleophile and can react directly. Under basic conditions, the N1 amide proton can be removed, creating a competing nucleophilic site. Direct alkylation at the C3 position is also possible but typically requires stronger bases to form the enolate.
Q2: Do I need to protect the 7-amino group? For many reactions, especially those involving electrophiles or palladium catalysis, protecting the amino group is crucial to prevent unwanted side reactions and improve yields.[4][5] The choice of protecting group is critical and depends on the downstream reaction conditions.
Q3: How does the 5-fluoro substituent affect my reaction? The fluorine atom significantly lowers the electron density of the aromatic ring, making it less reactive towards electrophilic substitution. In palladium-catalyzed C-H activation, it can influence the regioselectivity of the reaction.[6][7] Its electron-withdrawing nature can also increase the acidity of the N1-H, potentially making deprotonation easier compared to a non-fluorinated analogue.
Q4: What is the best starting point for optimizing a palladium-catalyzed cross-coupling reaction with this substrate? A good starting point is to screen a combination of palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂), phosphine ligands (e.g., Xantphos for C-N coupling, SPhos or RuPhos for C-C coupling), and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[8][9] Solvent choice (e.g., dioxane, toluene, DMF) is also critical.
Troubleshooting Guides
N-Functionalization (Alkylation & Arylation)
Problem: Low yield and complex product mixture during N-alkylation.
-
Possible Cause 1: Competing Reactivity. You may be getting a mixture of N1-alkylation, 7-N-alkylation, and even di-alkylation. The primary amino group is often more nucleophilic than the amide nitrogen.
-
Solution:
-
Protect the 7-Amino Group: This is the most reliable strategy. Using a Boc (tert-butyloxycarbonyl) group is a common choice as it is stable to many reaction conditions and can be removed with acid.[10]
-
Optimize Base and Temperature: After protection, use a suitable base like NaH or K₂CO₃ in an aprotic polar solvent like DMF or acetonitrile to deprotonate the N1 position. Running the reaction at lower temperatures (0 °C to room temperature) can improve selectivity.
-
Problem: My Buchwald-Hartwig amination (N-arylation) at the N1 position is failing.
-
Possible Cause 1: Catalyst Inhibition. The unprotected 7-amino group can coordinate to the palladium center, inhibiting catalytic activity.
-
Solution: Protect the 7-amino group before attempting the cross-coupling. A Cbz (Carboxybenzyl) or Boc group is suitable.
-
Possible Cause 2: Inappropriate Ligand/Base Combination. The electronic nature of the indolinone requires a well-chosen catalytic system.
-
Solution:
-
Ligand Screening: For C-N bond formation, bulky, electron-rich phosphine ligands are often effective. Start with Xantphos or BrettPhos.[8]
-
Base Selection: A strong, non-nucleophilic base is usually required. Cs₂CO₃ or K₃PO₄ are excellent starting points.
-
Solvent: Anhydrous, degassed dioxane or toluene are standard solvents for these reactions.
-
C-C Bond Formation (Suzuki, Heck, Sonogashira Coupling)
Problem: Low conversion in a Suzuki coupling to functionalize the aromatic ring.
-
Possible Cause 1: Inactive Starting Material. To perform a Suzuki coupling, you first need to introduce a halide (e.g., -Br or -I) onto the aromatic ring (C4 or C6 position), as C-H activation for direct Suzuki coupling can be challenging.
-
Solution: First, perform a regioselective halogenation (e.g., using NBS for bromination) on the protected this compound. The directing effect of the protected amino group will favor substitution at the C6 position.
-
Possible Cause 2: Catalyst Deactivation or Poor Solubility.
-
Solution:
-
Catalyst System: Use a robust catalyst system. A combination of Pd(PPh₃)₄ or a Pd(OAc)₂ with a ligand like SPhos can be effective.[9]
-
Solvent System: Ensure all reagents are soluble. A mixture of solvents like dioxane/water or toluene/ethanol/water with an appropriate base (e.g., K₂CO₃, Na₂CO₃) is common.
-
Degassing: Thoroughly degas the reaction mixture with argon or nitrogen to prevent oxidative degradation of the catalyst.
-
C3-Position Functionalization
Problem: The Knoevenagel condensation with an aldehyde at the C3 position is sluggish.
-
Possible Cause: Insufficient Activation of the C3 Methylene Group. The acidity of the C3 protons is moderate. A suitable base is needed to generate the reactive enolate.
-
Solution:
-
Base/Catalyst: Use a base catalyst like piperidine or pyrrolidine in a solvent like ethanol or methanol.[1][11]
-
Reaction Conditions: Heating the reaction mixture is often necessary to drive the condensation to completion.
-
Water Removal: In some cases, using a Dean-Stark apparatus to remove the water formed during the reaction can improve the yield.
-
Key Experimental Protocols & Data
Protection of the 7-Amino Group (Boc Protection)
}
Figure 2: General workflow for Boc protection of the 7-amino group.
Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq).
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) or a stoichiometric amount of triethylamine (Et₃N) (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture and perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica gel to yield the protected compound.
N1-Alkylation of Protected Indolinone
Protocol:
-
To a solution of Boc-protected this compound (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (Argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Table 1: Troubleshooting Guide for Common Issues
| Symptom | Potential Cause | Suggested Optimization Step |
| No Reaction | Inactive catalyst; Insufficient temperature; Incorrect base/solvent. | Degas solvent thoroughly; screen different ligands/bases; increase temperature incrementally. |
| Low Yield | Side reactions (e.g., dehalogenation); Poor solubility; Reversible reaction. | Use a milder base; screen alternative solvents or solvent mixtures; use a protecting group. |
| Formation of Byproducts | Competing reaction sites; Over-reaction; Catalyst decomposition. | Protect reactive functional groups; lower reaction temperature; use a more selective catalyst system. |
| Inconsistent Results | Reagents sensitive to air/moisture; Impure starting materials. | Use anhydrous solvents and inert atmosphere; purify starting materials before use. |
Table 2: Selection of Amino Protecting Groups
| Protecting Group | Abbreviation | Cleavage Conditions | Stability Notes |
| tert-Butoxycarbonyl | Boc | Strong Acid (TFA, HCl) | Stable to base, hydrogenolysis, and mild nucleophiles.[10][12] |
| Carboxybenzyl | Cbz or Z | H₂/Pd-C (Hydrogenolysis) | Stable to acidic and basic conditions.[12] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable to acid and hydrogenolysis. Often used in peptide synthesis.[10][12] |
References
- 1. researchgate.net [researchgate.net]
- 2. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective Groups [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
Technical Support Center: Condensation Reactions with 7-Amino-5-fluoroindolin-2-one
Welcome to the technical support center for troubleshooting condensation reactions involving 7-Amino-5-fluoroindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
Frequently Asked Questions (FAQs) & Initial Diagnosis
Q1: My reaction shows no conversion of starting materials by TLC/LC-MS. What are the primary checks?
A1: When faced with a complete lack of product formation, a systematic review of fundamental reaction parameters is the crucial first step. Often, the issue lies in one of four key areas:
-
Reagent Integrity: Verify the purity and stability of your this compound[1] and your carbonyl partner. The 7-amino group is susceptible to oxidation, which can present as a discoloration of the solid. Confirm the structure and purity of your starting materials via NMR or LC-MS before starting.
-
Catalyst Selection & Activity: The choice between a base or acid catalyst is critical and substrate-dependent. For Knoevenagel-type condensations at the C3-methylene position, a base catalyst is typically required to deprotonate the active methylene group. For reactions involving the 7-amino group, an acid catalyst is often used to activate the carbonyl partner. Ensure your catalyst is not expired or deactivated.
-
Reaction Temperature: Many condensation reactions require thermal energy to overcome the activation barrier and facilitate the dehydration step. If you are running the reaction at room temperature, a gradual increase in heat may be necessary. For instance, refluxing in a solvent like ethanol or toluene is common.[2]
-
Solvent Choice: The solvent must be appropriate for the chosen temperature and must fully dissolve the reactants. Ensure the solvent is anhydrous if water-sensitive reagents or catalysts (like certain Lewis acids) are used.
Q2: I'm observing very low yield, although some product is forming. What are the likely causes?
A2: Low conversion is often an issue of reaction equilibrium or suboptimal kinetics.
-
Unfavorable Equilibrium: Condensation reactions are reversible, with the elimination of a small molecule, typically water.[3] If water is not removed from the reaction medium, the equilibrium may favor the starting materials. For reactions run at higher temperatures (e.g., in toluene), employing a Dean-Stark apparatus to azeotropically remove water can dramatically increase the yield.[4]
-
Insufficient Catalysis: The catalyst concentration may be too low. While typically used in sub-stoichiometric amounts, some less reactive substrates may require a higher catalyst loading (e.g., 10-20 mol%).
-
Steric Hindrance: If your carbonyl partner is a sterically bulky ketone or aldehyde, the reaction rate can be significantly slower. In such cases, longer reaction times, higher temperatures, or a more potent catalyst may be required.
Q3: My TLC plate is messy, showing multiple unidentified spots and streaking. How do I diagnose this?
A3: A complex reaction mixture points towards side reactions or degradation.
-
Self-Condensation: The most common side reaction is the self-condensation of the aldehyde or ketone partner, especially if it possesses α-hydrogens.[5][6] This can often be mitigated by slowly adding the carbonyl compound to the mixture of the indolinone and the catalyst.
-
Oxidation/Degradation: The aniline functionality in this compound can be sensitive to air oxidation, especially at elevated temperatures, leading to colored impurities. Running the reaction under an inert atmosphere (N₂ or Argon) can prevent this.
-
Multiple Reaction Pathways: this compound has two primary nucleophilic sites: the C3-methylene and the 7-amino group. Depending on the conditions, you might be getting a mixture of products from reactions at both sites.[7] Careful analysis (e.g., 2D NMR) of the crude product can help identify these different species.
Troubleshooting Workflow: A Systematic Approach
The following workflow provides a logical sequence for diagnosing and resolving failed condensation reactions.
Caption: General troubleshooting workflow for failed condensation reactions.
In-Depth Guide: Knoevenagel Condensation at the C3-Methylene Position
This is the most common condensation reaction for indolin-2-ones, reacting the active methylene group with an aldehyde or ketone.[3][8]
Q4: How do the substituents on this compound affect its reactivity in a Knoevenagel reaction?
A4: The electronic properties of the substituents have a competing effect on the key C3-methylene protons.
-
7-Amino Group (-NH₂): This is a strong electron-donating group (EDG) through resonance. It increases the electron density on the aromatic ring, which slightly decreases the acidity of the adjacent C3 protons, making them harder to remove.
-
5-Fluoro Group (-F): Fluorine is a strongly electronegative atom, making it an electron-withdrawing group (EWG) through induction. This effect pulls electron density away from the ring, increasing the acidity of the C3 protons and making them easier to remove.[9]
-
Amide Carbonyl (-C=O): The carbonyl group within the indolinone ring is the primary activating feature, withdrawing electron density and making the adjacent C3 protons acidic enough to be removed by a suitable base.
The net effect is that the C3 position is sufficiently activated for a Knoevenagel condensation, but may require a moderately strong base to ensure efficient enolate formation.
Caption: Competing electronic effects influencing C3-proton acidity.
Q5: What is the optimal catalyst for the Knoevenagel condensation, and what are the alternatives?
A5: The optimal catalyst is typically a mild organic base that is strong enough to deprotonate the C3-methylene without causing significant self-condensation of the carbonyl partner. Piperidine is a classic and highly effective choice.[3]
| Catalyst Type | Examples | Recommended Loading | Advantages | Disadvantages |
| Weak Organic Base | Piperidine, Pyrrolidine, Triethylamine (Et₃N) | 10-30 mol% | High efficacy for Knoevenagel, mild conditions. | Can be difficult to remove during workup. |
| Strong Organic Base | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[10] | 5-10 mol% | Very effective, can drive difficult reactions. | May promote side reactions or self-condensation. |
| Acid Catalyst | Acetic Acid (AcOH), p-TsOH | 10 mol% - 1 eq. | Can be effective for certain substrates. | May protonate the 7-amino group, deactivating the system.[11] |
| Lewis Acid | TiCl₄, ZnCl₂, La(OTf)₃ | 10-20 mol% | Can activate the carbonyl group significantly.[12] | Requires strictly anhydrous conditions; may complex with the amino group. |
Recommendation: Start with piperidine (20 mol%) in refluxing ethanol. If the reaction is sluggish, consider switching to DBU or moving to a higher boiling solvent like toluene with a Dean-Stark trap.
Q6: My aldehyde is undergoing a rapid self-condensation (aldol reaction) before it can react with the indolinone. How do I prevent this?
A6: This is a common problem when using aldehydes with α-hydrogens and a base catalyst.[5] The solution is to control the concentration of the enolizable aldehyde.
Protocol: Slow Addition
-
Set up the reaction with this compound, the catalyst (e.g., piperidine), and the solvent in the reaction flask.
-
Dissolve the aldehyde in a small amount of the reaction solvent.
-
Using a syringe pump or a dropping funnel, add the aldehyde solution to the heated reaction mixture dropwise over a period of 1-2 hours. This ensures the aldehyde concentration remains low at any given moment, favoring the cross-condensation with the more abundant indolinone over self-condensation.
Optimized Protocol: Knoevenagel Condensation with Benzaldehyde
This protocol provides a robust starting point for the condensation of this compound with a representative aromatic aldehyde.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Piperidine (0.2 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and ethanol (to make a ~0.1 M solution).
-
Stir the mixture until the solid is fully dissolved. If solubility is an issue, gentle warming may be applied.
-
Add piperidine (0.2 eq) to the solution.
-
Add benzaldehyde (1.1 eq) to the reaction mixture.
-
Heat the reaction to reflux (~78 °C) and monitor its progress by TLC or LC-MS every hour.
-
Upon completion (typically 2-6 hours), cool the reaction to room temperature.
-
The product often precipitates upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the resulting residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
References
- 1. This compound | C8H7FN2O | CID 59250054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indoleninyl-substituted pyrimido[1,2-b]indazoles via a facile condensation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Control of condensation of carbonyl compounds [quimicaorganica.org]
- 6. Carbonyl Condensation Rxn & Amines [chem.latech.edu]
- 7. One-pot synthesis of 2-alkyl-7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles via a domino three-component condensation-oxidation reaction [comptes-rendus.academie-sciences.fr]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 12. Condensation-Based Methods for the C−H Bond Functionalization of Amines - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent oxidation of 7-Amino-5-fluoroindolin-2-one during storage
Technical Support Center
Guide: Preventing Oxidation of 7-Amino-5-fluoroindolin-2-one During Storage and Handling
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to address a critical aspect of working with this valuable compound: preventing its oxidative degradation. As a molecule featuring a reactive aromatic amine, this compound is susceptible to instability if not stored and handled with care. This guide provides in-depth, evidence-based answers to common questions, detailed protocols, and the scientific reasoning behind them to ensure the integrity of your experiments.
Section 1: Understanding the Chemical Vulnerability
This section addresses the fundamental reasons behind the compound's instability.
FAQ 1: Why is this compound so susceptible to oxidation?
Answer:
The primary reason for the oxidative instability of this compound lies in its chemical structure, specifically the 7-amino group . This functional group makes the molecule an aniline derivative. Aromatic amines are well-documented to be sensitive to oxidation.[1][2] The lone pair of electrons on the nitrogen atom can be easily abstracted, initiating a cascade of reactions, especially in the presence of atmospheric oxygen.
Several factors can initiate or accelerate this degradation process:
-
Atmospheric Oxygen: The most direct culprit. Autoxidation, a radical-mediated reaction with molecular oxygen, is a common degradation pathway for sensitive organic compounds.[3]
-
Light: Exposure to light, particularly UV wavelengths, provides the energy to initiate radical reactions that lead to oxidation.
-
Elevated Temperatures: Heat increases the rate of chemical reactions, including oxidation.[4]
-
Presence of Metal Ions: Trace metal impurities can act as catalysts, significantly speeding up oxidative degradation.[4]
Oxidation often results in the formation of highly colored dimeric or polymeric impurities, which can manifest as a visible change in the material from a pale solid to yellow, brown, or even dark purple.
Figure 1. Key structural features of this compound and the primary environmental factors that promote oxidation of the vulnerable aromatic amine group.
Section 2: Recommended Storage and Handling Protocols
Proper storage is the most critical step in preserving the compound's purity. The core principle is the rigorous exclusion of atmospheric oxygen and other degradation catalysts.
FAQ 2: What are the ideal conditions for storing solid this compound?
Answer:
To maximize shelf-life and maintain purity, the following conditions are strongly recommended. These conditions are based on best practices for handling air-sensitive reagents.[5]
| Parameter | Short-Term Storage (< 3 months) | Long-Term Storage (> 3 months) | Rationale |
| Temperature | 2–8 °C (Refrigerated) | -20 °C (Frozen) | Slows the rate of chemical degradation.[6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, the primary oxidant. |
| Light | Protect from Light | Protect from Light | Prevents light-catalyzed degradation. |
| Container | Amber glass vial with a tight-sealing cap (e.g., PTFE-lined) | Amber glass vial, preferably flame-sealed ampoule or a vial with a Sure/Seal™-type septum cap.[7][8] | Provides a barrier against light and atmosphere. |
| Environment | Dry, in a desiccator if possible | Dry, in a desiccator if possible | Minimizes exposure to moisture which can participate in some degradation pathways. |
FAQ 3: How do I properly prepare a vial for storage under an inert atmosphere?
Answer:
Simply capping the vial is insufficient. You must actively replace the air inside with a dry, inert gas. The "Gas Purge" or "Flush and Fill" method is standard practice.[5] This should be performed in a fume hood.
-
Preparation: Place the required amount of solid this compound into a clean, dry amber glass vial.
-
Cap and Pierce: Securely fasten a septum cap onto the vial.
-
Needle Setup: Insert two clean, dry needles through the septum:
-
Gas Inlet Needle: A long needle connected via tubing to a regulated source of dry argon or nitrogen. The needle tip should be below the level of the vial's shoulder but above the solid material.
-
Gas Outlet (Exhaust) Needle: A shorter needle that does not extend far into the vial, allowing the displaced air to exit.
-
-
Purge: Open the inert gas regulator to create a gentle, slow flow of gas (you should just be able to feel it on your finger). A vigorous flow can blow your compound out of the vial.
-
Flush: Allow the gas to flow for 2-5 minutes to ensure all the air (which is denser than N₂ or Ar) has been displaced.
-
Seal: While the inert gas is still flowing, remove the outlet needle first. Wait a few seconds to build a slight positive pressure inside the vial, then remove the inlet needle.
-
Finalize: Immediately wrap the cap/septum area with Parafilm® to further seal the puncture points. Place the vial into storage at the recommended temperature.
Figure 2. Workflow for preparing a sample of this compound for storage under an inert atmosphere to prevent oxidative degradation.
Section 3: Stabilizing Solutions
Oxidation often proceeds much faster in solution than in the solid state. Special precautions are necessary when preparing stock solutions or reaction mixtures.
FAQ 4: My compound degrades quickly after being dissolved. What can I do?
Answer:
This is a common observation. To mitigate this, you should use solvents that have been de-gassed to remove dissolved oxygen. Standard techniques include:
-
Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes.
-
Freeze-Pump-Thaw: A more rigorous method involving freezing the solvent, applying a vacuum to remove gases from the headspace, and then thawing. This cycle is typically repeated three times.
For many applications, especially those requiring extended storage of a solution, the addition of an antioxidant is a highly effective strategy.[3]
FAQ 5: Which antioxidant should I use, and how do I add it?
Answer:
For organic solutions, Butylated Hydroxytoluene (BHT) is an excellent and widely used radical-scavenging antioxidant.[3] It works by trapping peroxy radicals, thus terminating the chain reaction of autoxidation.[3] A typical final concentration of 0.01% (w/v) is often sufficient.
This protocol is adapted from standard procedures for stabilizing sensitive organic compounds.[6]
A. Preparation of 1% (w/v) BHT Stock Solution
-
Weigh: Accurately weigh 100 mg of BHT.
-
Dissolve: Transfer the BHT to a 10 mL volumetric flask.
-
Dilute: Add a compatible, high-purity solvent (e.g., ethanol, ethyl acetate) to dissolve the solid, then dilute to the 10 mL mark.
-
Store: Transfer the solution to a small, tightly sealed amber vial and store it at 2-8°C.
B. Adding BHT to Your Compound Solution
-
Calculate: To achieve a final concentration of 0.01% BHT, you will add 10 µL of the 1% stock solution for every 10 mL of your final compound solution.
-
Calculation: (10 mL final solution) x (0.01% desired BHT / 1% stock BHT) = 0.1 mL or 100 µL. (Correction from source[6] which has a typo, 10uL gives 0.001%). For 0.01%, use 100uL. Let's stick to the common practice of 0.01% which requires 1mg per 10mL, so 100uL of a 1% (10mg/mL) stock.
-
-
Prepare: Prepare your solution of this compound as you normally would.
-
Spike: Just before bringing the solution to its final volume, add the calculated amount of the 1% BHT stock solution.
-
Mix: Vortex or mix thoroughly to ensure the antioxidant is evenly distributed.
Section 4: Troubleshooting and Quality Control
Verifying the integrity of your compound is crucial for reliable experimental results.
FAQ 6: How can I tell if my sample has oxidized?
Answer:
You can use a combination of simple observation and analytical techniques.
| Method | Observation | Interpretation |
| Visual Inspection | The solid changes color from off-white/pale yellow to a noticeable yellow, tan, brown, or dark purple/black. | This is a strong, immediate indicator of significant oxidation. |
| Thin-Layer Chromatography (TLC) | Appearance of new, often colored, spots (usually at a different Rf) in addition to the main spot for the pure compound. | A quick and easy way to check for the presence of impurities. |
| High-Performance Liquid Chromatography (HPLC) | The chromatogram shows a decrease in the area of the main peak corresponding to the pure compound and the appearance of new peaks, which are the degradation products.[4][9] | This is a quantitative method to determine the exact purity of your sample. |
FAQ 7: I suspect my compound is degrading. How can I confirm this and plan my experiments better?
Answer:
If you suspect degradation, the best course of action is to perform a purity analysis using HPLC .[9] This will give you a definitive percentage of the active compound remaining.
To understand the degradation pathway and identify the impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. It separates the impurities and provides their mass, which is critical for structural elucidation.[10][11]
For proactive stability assessment, especially in a drug development context, performing a forced degradation study is recommended.[3][4] In this study, the compound is intentionally exposed to harsh conditions (e.g., 3% hydrogen peroxide, strong acid/base, high heat, intense light) to rapidly generate degradation products.[4] Analyzing the outcomes of these stress tests helps to:
-
Identify the most likely degradation products that could form under normal storage.
-
Develop stability-indicating analytical methods that can effectively separate the pure compound from all potential impurities.
-
Establish the most critical parameters to control during storage and formulation.
By understanding the vulnerabilities of this compound and implementing these robust storage and handling protocols, you can ensure the integrity of your material and the reliability of your scientific outcomes.
References
- 1. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bloomtechz.com [bloomtechz.com]
- 3. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. web.mit.edu [web.mit.edu]
- 9. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. Oxidation Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: HPLC Method Development for 7-Amino-5-fluoroindolin-2-one
Welcome to the technical support center for the HPLC analysis of 7-Amino-5-fluoroindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for method development and troubleshooting. The content herein is structured in a flexible question-and-answer format to directly address the specific challenges you may encounter.
Section 1: Analyte Characterization & Initial Method Parameters
Before initiating method development, a thorough understanding of the analyte's physicochemical properties is paramount. This knowledge forms the logical basis for all subsequent experimental choices.
Q1: What are the key structural features of this compound that influence HPLC method development?
A1: this compound is a heterocyclic aromatic compound with several key features that dictate the chromatographic strategy:
-
Indolin-2-one Core: A moderately polar, aromatic heterocyclic system. This structure makes it an ideal candidate for reversed-phase (RP) HPLC. The aromaticity also ensures strong UV absorbance, simplifying detection.
-
Primary Aromatic Amine (-NH2): This is a basic functional group. Its degree of protonation is highly dependent on the mobile phase pH. Failure to control the pH can lead to poor peak shape (tailing) due to interactions with residual silanols on the silica-based column packing.[1]
-
Fluoro Group (-F): An electronegative atom that increases the polarity of the molecule and can offer unique selectivity on certain stationary phases, such as those with fluorinated phenyl ligands.[2]
-
Lactam (cyclic amide): The carbonyl group within the ring adds to the molecule's polarity.
A summary of its key properties is provided below:
| Property | Value / Description | Source | Significance for HPLC |
| Molecular Formula | C₈H₇FN₂O | PubChem | Affects mass spectrometric detection.[3] |
| Molecular Weight | 166.15 g/mol | PubChem | Useful for mass spectrometry and calculating concentrations.[3] |
| XLogP3 | 0.2 | PubChem | Indicates moderate polarity; suitable for reversed-phase HPLC.[3] |
| pKa (Predicted) | The amino group is basic. While an experimental value is not readily available, similar aromatic amines have pKa values in the range of 3-5. | Predicted based on similar structures[4] | Critical for mobile phase pH selection to ensure consistent ionization and good peak shape. |
| UV Absorbance | Indole derivatives typically exhibit strong absorbance between 260-290 nm.[5][6] | General chemical knowledge | Dictates the selection of an appropriate detection wavelength. |
Section 2: Step-by-Step Method Development Protocol
This section provides a systematic workflow for developing a robust HPLC method for this compound.
// Nodes A [label="Step 1: Column & Mobile Phase Selection", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Step 2: Initial Screening Gradient", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Step 3: Wavelength Selection", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Step 4: pH Optimization", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Step 5: Gradient Optimization", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Step 6: System Suitability & Validation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label="Based on analyte properties"]; B -> C [label="Establish initial retention"]; C -> D [label="Ensure optimal sensitivity"]; D -> E [label="Improve peak shape"]; E -> F [label="Fine-tune resolution"]; } enddot Caption: Workflow for HPLC Method Development.
Q2: What is a good starting point for column and mobile phase selection?
A2: Based on the analyte's moderate polarity and basic nature, a reversed-phase separation is the most logical approach.[7]
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18, 100 Å, 4.6 x 150 mm, 3.5 µm | A general-purpose C18 column is a robust starting point for retaining moderately polar compounds.[7][8] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic pH (around 2.7) ensures the basic amino group is fully and consistently protonated, which minimizes peak tailing by preventing interactions with silanol groups.[9] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. Methanol is a suitable alternative and can offer different selectivity. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Injection Volume | 5 µL | A small volume minimizes potential peak distortion from the sample solvent. |
Q3: How do I determine the optimal detection wavelength?
A3: Use a photodiode array (PDA) or diode array detector (DAD) to acquire the full UV spectrum of this compound during an initial injection. The optimal wavelength is typically the absorbance maximum (λ-max), as this provides the highest sensitivity. For indole derivatives, this is often in the 260-290 nm range.[10][11] If no standard is available, a range of wavelengths (e.g., 254 nm, 270 nm, 280 nm) can be monitored initially.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during method development and routine analysis in a direct Q&A format.
Q4: My peak for this compound is tailing severely. What is the cause and how do I fix it?
A4: Peak tailing for a basic compound like this is almost always caused by secondary interactions between the protonated amine group and negatively charged residual silanol groups on the silica backbone of the column.[1][9]
-
Primary Cause: The mobile phase pH is too high, allowing for a mixed population of ionized silanol groups (SiO-) and protonated analyte (Analyte-NH3+), leading to ionic interactions that delay a portion of the analyte peak.
-
Solution 1 (Most Effective): Lower the mobile phase pH. Add an acidifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your aqueous mobile phase (Solvent A). A pH of less than 3 is ideal to fully protonate the silanols and ensure the analyte is in a single, protonated state.[12]
-
Solution 2: Use a modern, base-deactivated, or end-capped column. These columns have a much lower concentration of active silanol groups, reducing the potential for these secondary interactions.[1]
-
Solution 3: Consider adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase. However, this can suppress ionization in mass spectrometry and is a less common approach with modern columns.
Q5: I'm seeing peak fronting. What does this indicate?
A5: Peak fronting is typically a sign of column overload or a sample solvent issue.[9][13]
-
Cause 1: Column Overload. You are injecting too much mass of the analyte onto the column.
-
Solution: Dilute your sample by a factor of 10 and reinject. If the peak shape becomes symmetrical, you have confirmed overload. Determine the appropriate concentration range for your method.
-
-
Cause 2: Sample Solvent Strength. The solvent your sample is dissolved in is significantly stronger (more organic content) than your initial mobile phase. This causes the analyte to travel too quickly at the column head before proper partitioning can begin.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).[12] If solubility is an issue, use the weakest solvent possible.
-
Q6: My retention time is drifting to earlier times with each injection. What's happening?
A6: A consistent drift to shorter retention times often indicates a problem with the column or mobile phase that is not equilibrating properly.
-
Cause 1: Insufficient Equilibration. The time between gradient runs is not long enough for the column to return to its initial state.
-
Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.
-
-
Cause 2: Mobile Phase pH Change. If your mobile phase is unbuffered and contains volatile additives (like formic acid), its composition can change over time, leading to retention shifts.
-
Solution: Prepare fresh mobile phase daily. Ensure bottles are capped to prevent evaporation of the organic component or volatile additives. For methods requiring very stable pH, use a non-volatile buffer like phosphate, but be mindful of its solubility in high organic concentrations.
-
Section 4: Frequently Asked Questions (FAQs)
Q7: How do I develop a stability-indicating method for this compound?
A7: A stability-indicating method is one that can resolve the main peak from all potential degradation products. This requires performing forced degradation (stress testing) studies.[14][15]
-
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[16]
-
Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions as recommended by ICH guidelines (Q1A R2).[14][17] The goal is to achieve 5-20% degradation.[17][18]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.[17]
-
Thermal: Solid drug substance and solution at 80 °C for 48 hours.[16]
-
Photolytic: Expose solid and solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[16]
-
-
Neutralization: After the exposure time, neutralize the acidic and basic samples.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using your developed HPLC method with a PDA detector.
-
Peak Purity: Evaluate the main peak in all chromatograms for peak purity using the PDA software. This will ensure no degradation products are co-eluting. If degradants are observed, the gradient must be optimized to resolve them from the parent peak.
-
Q8: Can I use a different column, like a Phenyl-Hexyl or a Fluoro-Phenyl phase?
A8: Absolutely. While C18 is a great starting point, alternative stationary phases can provide unique selectivity, especially for aromatic and fluorinated compounds.
-
Phenyl-Hexyl: This phase can offer enhanced retention and selectivity for aromatic compounds through π-π interactions. It may be beneficial for separating closely related impurities.[19]
-
Pentafluorophenyl (PFP): These phases are specifically designed for separating halogenated compounds and can offer unique selectivity through dipole-dipole interactions and hydrogen bonding.[2][7] This would be an excellent secondary column to screen during method development.
Switching columns is a powerful tool for optimizing resolution between the parent compound and any impurities or degradants.
References
- 1. waters.com [waters.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. This compound | C8H7FN2O | CID 59250054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. peerj.com [peerj.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchdata.edu.au [researchdata.edu.au]
- 12. HPLC故障排除指南 [sigmaaldrich.com]
- 13. uhplcs.com [uhplcs.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 19. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
Technical Support Center: Scaling Up the Synthesis of 7-Amino-5-fluoroindolin-2-one Derivatives
Welcome to the technical support center for the synthesis of 7-Amino-5-fluoroindolin-2-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important pharmaceutical intermediate. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format. Our aim is to bridge the gap between laboratory-scale synthesis and robust, large-scale production by explaining the "why" behind the "how."
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the critical control points?
A1: A prevalent and logical synthetic pathway commences with a substituted 4-fluoroaniline derivative. The key stages typically involve:
-
Nitration: Introduction of a nitro group ortho to the amino group. This step is critical for regioselectivity.
-
Cyclization: Formation of the indolin-2-one core. This can be achieved through various methods, such as the reaction with chloroacetyl chloride followed by an intramolecular Friedel-Crafts reaction.
-
Reduction: Conversion of the nitro group to the desired amino group.
The critical control points are ensuring regioselective nitration to obtain the desired isomer, achieving complete cyclization without significant side-product formation, and ensuring a clean and complete reduction of the nitro group without affecting the indolinone core or the fluorine substituent.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: Scaling up introduces several safety considerations that are manageable at the lab scale but become critical at larger volumes.[1][2] Highly exothermic reactions, such as nitration, require careful thermal management to prevent runaways.[3] The use of hazardous reagents like strong acids and flammable solvents necessitates robust engineering controls. Additionally, the potential for gas evolution during certain steps, like the reduction of the nitro group, must be managed to prevent pressure buildup in the reactor. A thorough Process Safety Management (PSM) review, including a Hazards and Operability (HAZOP) study, is essential before any scale-up.
Q3: How does the choice of solvent impact the reaction at scale?
A3: Solvent selection is pivotal for a successful scale-up. A solvent that works well in the lab may not be suitable for large-scale production due to factors like boiling point, toxicity, recovery, and cost. For instance, a high-boiling point solvent might be difficult to remove at scale, leading to product degradation. The solvent system also influences reaction kinetics, solubility of intermediates and byproducts, and ease of product isolation. It is advisable to select a solvent that is effective, safe, easily recoverable, and economical early in the process development.
Troubleshooting Guide
Low Yield and Incomplete Conversion
Q4: My nitration step is giving a low yield of the desired 7-nitro isomer. What could be the cause?
A4: Poor regioselectivity in electrophilic aromatic substitution is a common issue. The directing effects of the substituents on the aniline ring are key.
-
Potential Causes:
-
Incorrect Nitrating Agent or Conditions: The choice of nitrating agent (e.g., nitric acid/sulfuric acid, potassium nitrate/sulfuric acid) and reaction temperature can significantly influence isomer distribution.
-
Poor Temperature Control: Excursions in temperature can lead to the formation of undesired isomers and di-nitro byproducts.
-
Substrate Quality: Impurities in the starting 4-fluoroaniline derivative can interfere with the reaction.
-
-
Troubleshooting Steps:
-
Optimize Nitrating Agent: Systematically screen different nitrating agents to find the one that provides the best regioselectivity for your specific substrate.
-
Precise Temperature Control: Implement a robust cooling system for the reactor to maintain the optimal reaction temperature. For exothermic nitrations, consider a semi-batch process where the nitrating agent is added slowly to control the heat evolution.
-
Substrate Purity: Ensure the purity of your starting material through appropriate analytical techniques (e.g., NMR, GC-MS) and purify if necessary.
-
Q5: The cyclization to form the indolinone ring is sluggish and incomplete. How can I drive the reaction to completion?
A5: Incomplete cyclization can be due to insufficient activation or deactivation of the aromatic ring.
-
Potential Causes:
-
Lewis Acid Deactivation: The Lewis acid catalyst (e.g., AlCl₃) may be deactivated by moisture or other impurities.
-
Insufficient Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.
-
Steric Hindrance: Bulky substituents on the aniline derivative can hinder the intramolecular cyclization.
-
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Screen Catalysts and Solvents: Evaluate different Lewis acids and solvent systems to find the optimal combination for your substrate.
-
Gradual Temperature Increase: Carefully increase the reaction temperature while monitoring the progress by an appropriate analytical method like HPLC or TLC.
-
Impurity Formation
Q6: I am observing a significant amount of an oxidized byproduct after the nitro reduction step. How can I minimize this?
A6: The aminoindolinone product can be susceptible to oxidation, especially at elevated temperatures or in the presence of air.
-
Potential Causes:
-
Air Oxidation: Exposure of the reaction mixture or the isolated product to air can lead to the formation of colored impurities.
-
Over-reduction: Certain reducing agents can potentially affect the indolinone ring, leading to undesired byproducts.
-
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reduction and subsequent work-up under an inert atmosphere (nitrogen or argon).
-
Optimized Reducing Agent: Select a reducing agent that is selective for the nitro group. Common choices include catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reductions like Fe/HCl or SnCl₂.[4]
-
Controlled Temperature: Maintain a controlled temperature during the reduction and work-up to minimize side reactions.
-
Q7: During scale-up, I am seeing new, uncharacterized impurities that were not present in the lab-scale synthesis. What is the likely cause?
A7: The appearance of new impurities during scale-up is a frequent challenge and is often related to changes in the physical environment of the reaction.[5][6]
-
Potential Causes:
-
Hot Spots: Inefficient heat transfer in large reactors can lead to localized "hot spots" where the temperature is significantly higher than the bulk, promoting side reactions.[3]
-
Mixing Inefficiencies: Poor mixing can result in localized high concentrations of reagents, which can also lead to the formation of byproducts.
-
Longer Reaction Times: At scale, reactions may be run for longer periods, providing more time for minor side reactions to become significant.
-
-
Troubleshooting Steps:
-
Reactor Engineering: Ensure the reactor is appropriately designed for the scale and the nature of the reaction, with adequate heat transfer and mixing capabilities.
-
Process Analytical Technology (PAT): Implement in-process monitoring to track the reaction progress and impurity formation in real-time.
-
Re-optimization of Conditions: It may be necessary to re-optimize reaction parameters such as temperature, addition rates, and stirring speed at the larger scale.
-
Purification and Isolation Challenges
Q8: I am having difficulty purifying the final this compound product. What are some effective purification strategies?
A8: The presence of an amino group and a lactam in the same molecule can make purification challenging due to its polarity and potential for multiple interactions.
-
Potential Causes:
-
Similar Polarity of Impurities: Byproducts may have similar polarities to the desired product, making chromatographic separation difficult.
-
Product Instability: The product may be sensitive to certain purification conditions (e.g., pH, temperature).
-
-
Troubleshooting Steps:
-
Crystallization Studies: A well-designed crystallization process is often the most effective and scalable purification method. Screen various solvent systems to find one that provides good recovery and high purity.
-
pH Adjustment: The amino group allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then re-isolated by basifying the aqueous phase.
-
Chromatography Optimization: If chromatography is necessary, explore different stationary phases (e.g., normal phase, reverse phase) and mobile phase compositions. Ion-exchange chromatography can also be a powerful tool for purifying compounds with basic handles.[7]
-
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Key Synthetic Steps
| Step | Reagents & Solvents | Temperature (°C) | Key Parameters to Monitor |
| Nitration | 4-fluoroaniline derivative, HNO₃/H₂SO₄ | 0-10 | Temperature, addition rate, isomer ratio |
| Cyclization | N-chloroacetylated intermediate, AlCl₃, DCE | 25-80 | Moisture control, reaction completion |
| Reduction | 7-Nitro-5-fluoroindolin-2-one, Fe/NH₄Cl, EtOH/H₂O | 70-80 | Reaction completion, byproduct formation |
Visualizations
Synthetic Workflow Diagram
References
- 1. Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate | PPT [slideshare.net]
- 2. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. tianmingpharm.com [tianmingpharm.com]
- 6. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 7. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of crystallization techniques for 7-Amino-5-fluoroindolin-2-one products
Introduction: Welcome to the technical support guide for the crystallization of 7-Amino-5-fluoroindolin-2-one. As a substituted indolinone, this molecule presents unique challenges and opportunities in obtaining a crystalline solid with the desired purity, crystal habit, and polymorphic form. Indolinone derivatives are a cornerstone in medicinal chemistry, and their physical properties are critical for downstream applications, including formulation and bioavailability.[1][2] This guide is structured as a series of frequently asked questions and detailed troubleshooting scenarios to provide researchers, scientists, and drug development professionals with actionable insights grounded in established crystallization principles.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the initial steps for developing a crystallization protocol for this compound?
The foundational step is a systematic solvent screening process. The goal is to identify a solvent or solvent system in which the compound has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures.
Key Considerations:
-
Solubility Profile: Your compound's solubility is paramount. The ideal solvent will fully dissolve the compound at or near its boiling point but allow for significant precipitation upon cooling.[3][4]
-
Molecular Structure: this compound possesses both hydrogen bond donors (the amino and amide N-H groups) and acceptors (the carbonyl oxygen and fluorine atom). Solvents capable of hydrogen bonding (e.g., alcohols, water) may be good candidates, but can also lead to strong solvation, potentially hindering crystallization.[5]
-
Safety and Practicality: Always consider the boiling point, toxicity, and environmental impact of the chosen solvent.[4]
A preliminary screening can be performed with a small amount of material (~5-10 mg) in various solvents (~0.5 mL) covering a range of polarities.
Q2: How do I select the optimal solvent system?
Solvent selection is the cornerstone of a good crystallization process as it influences everything from yield and purity to crystal form and morphology.[6] A "good" solvent for cooling crystallization should exhibit a steep solubility curve with respect to temperature.
Data-Driven Solvent Selection: A systematic approach is superior to random selection. We recommend creating a solubility profile in a matrix of common laboratory solvents.
| Solvent | Class | Boiling Point (°C) | Polarity Index | Key Characteristics |
| Water | Protic, Polar | 100 | 10.2 | Can be effective for polar compounds with H-bonding capability. |
| Ethanol | Protic, Polar | 78 | 4.3 | Good general-purpose solvent, often used in mixtures.[7] |
| Isopropanol (IPA) | Protic, Polar | 82 | 3.9 | Similar to ethanol, slightly less polar. |
| Methanol | Protic, Polar | 65 | 5.1 | High solvating power, may retain compound in solution. |
| Acetone | Aprotic, Polar | 56 | 5.1 | Strong solvent, volatile. Can be a good solvent in an anti-solvent pair. |
| Acetonitrile (ACN) | Aprotic, Polar | 82 | 5.8 | Useful for moderately polar compounds. |
| Ethyl Acetate (EtOAc) | Aprotic, Mid-Polarity | 77 | 4.4 | Good for compounds of intermediate polarity. |
| Dichloromethane (DCM) | Aprotic, Non-Polar | 40 | 3.1 | Volatile, often leads to rapid evaporation and poor crystals.[5] |
| Toluene | Aprotic, Non-Polar | 111 | 2.4 | High boiling point, good for slow cooling experiments. |
| Heptane/Hexane | Aprotic, Non-Polar | 98 / 69 | 0.1 | Often used as anti-solvents to induce precipitation.[8] |
Workflow for Solvent System Selection The following diagram outlines a logical workflow for determining a suitable crystallization method based on initial solubility observations.
Caption: Decision workflow for selecting a primary crystallization method.
Q3: What is polymorphism and why is it a critical concern for this compound?
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[9] For an active pharmaceutical ingredient (API) or an intermediate, different polymorphs can have different physical properties, including:
-
Solubility and Dissolution Rate: This directly impacts bioavailability.
-
Stability: A metastable form may convert to a more stable form over time, altering the drug product's properties.
-
Mechanical Properties: Affects tablet manufacturing and formulation.
Indolinone derivatives are known to exhibit polymorphism.[10] Therefore, it is crucial to identify and control the polymorphic form of this compound during development to ensure batch-to-batch consistency and predictable performance.[11][12] The choice of solvent and the crystallization conditions (e.g., cooling rate, supersaturation level) are primary factors that dictate which polymorph is obtained.[13]
Q4: How pure does my crude material need to be before attempting crystallization?
While crystallization is a purification technique, its efficiency is highly dependent on the initial purity of the material. Impurities can significantly impact the crystallization process in several ways:
-
Inhibition of Nucleation: Some impurities can prevent crystals from forming altogether.[14]
-
Incorporation into the Crystal Lattice: Structurally similar impurities may be incorporated into the growing crystal, reducing the final product's purity.[9][15]
-
Alteration of Crystal Habit: Impurities can adsorb to specific crystal faces, stunting their growth and changing the overall shape of the crystals (e.g., leading to needles instead of prisms).[16][17]
As a general rule, a starting purity of >90% is recommended for achieving a high-purity final product in a single crystallization step. If the crude material is significantly less pure, a preliminary purification step (e.g., column chromatography) should be considered.
Part 2: Troubleshooting Guide
This section addresses specific problems encountered during the crystallization of this compound.
| Problem | Probable Cause(s) | Recommended Actions & Explanations |
| Product "oils out" or forms an amorphous precipitate. | 1. Supersaturation is too high: The concentration of the solute exceeds the metastable zone limit too quickly. 2. Solvent is too "good": The compound has excessively high solubility, preventing lattice formation.[5] 3. Cooling is too rapid. | 1. Reduce Supersaturation: Re-heat the mixture to dissolve the oil and add a small amount (5-10% v/v) of additional hot solvent. This lowers the concentration, allowing for a more controlled crystallization.[18] 2. Change Solvent System: Try a solvent in which the compound is slightly less soluble, or use an anti-solvent system. 3. Slow Down Cooling: Insulate the flask to ensure gradual cooling. A rate of 0.1°C to 1°C per minute is often a good target.[19] |
| Only very fine needles or powder are obtained. | 1. Nucleation rate is too high: Rapid formation of many small nuclei prevents the growth of larger, well-defined crystals.[5] 2. High degree of supersaturation. 3. Insufficient agitation (if used). | 1. Decrease Cooling Rate: Use a Dewar flask or an insulated container to slow the cooling process significantly.[20] 2. Reduce Concentration: Use more solvent than the minimum required for dissolution at high temperature. This keeps the compound soluble for longer during cooling, favoring growth over nucleation.[18] 3. Change Solvent: The solvent can influence crystal habit. Experiment with solvents of different polarities or viscosities.[21][22] |
| No crystals form, even after extended cooling. | 1. Insufficient Supersaturation: The solution is not concentrated enough for nucleation to occur. 2. Presence of Inhibitory Impurities: Certain impurities can stabilize the solution and prevent nucleation. 3. Solution is in a persistent metastable state. | See the troubleshooting workflow below. Key actions include: 1. Induce Nucleation: Try scratching the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites.[18] 2. Add a Seed Crystal: Introduce a tiny crystal of the desired product to the solution. This provides a template for crystal growth.[5] 3. Increase Concentration: Gently evaporate some of the solvent to increase the solute concentration.[18] 4. Add an Anti-solvent: If a suitable anti-solvent is known, add it dropwise to the solution until turbidity persists. |
| Final product has low purity or poor color. | 1. Impurity Co-crystallization: Structurally related impurities have been incorporated into the crystal lattice.[9] 2. Inclusion of Mother Liquor: The filtrate containing dissolved impurities is trapped within the crystal mass. 3. Inefficient Washing. | 1. Re-crystallize: A second crystallization is often the most effective way to improve purity. 2. Select a More Discriminating Solvent: A different solvent may have a better solubility profile for the impurities versus the desired product.[6] 3. Improve Washing Technique: After filtration, wash the filter cake with a small amount of ice-cold fresh solvent to displace the impure mother liquor without dissolving a significant amount of the product. |
| Different crystal shapes or forms appear in different batches. | 1. Polymorphism: The compound is crystallizing in different crystal forms due to slight variations in conditions.[13] 2. Inconsistent Cooling Rates or Temperatures. 3. Variation in Starting Material Purity. | 1. Standardize the Protocol: Strictly control all parameters: solvent volumes, heating temperature, cooling rate, and final temperature. 2. Implement Seeding: Introduce seed crystals of the desired polymorph into the supersaturated solution. This directs the crystallization towards that specific form.[] 3. Characterize the Forms: Use analytical techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify and characterize the different polymorphs. |
Troubleshooting Workflow: No Crystal Formation
Caption: Step-by-step decision tree for inducing crystallization.
Part 3: Standard Experimental Protocols
These protocols serve as a starting point and should be optimized for your specific scale and equipment.
Protocol 1: Slow Cooling Crystallization
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent in portions while heating the mixture (e.g., on a hot plate with stirring) until the solid is completely dissolved.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Slow Cooling: Cover the flask (e.g., with a watch glass) and remove it from the heat source. Place it on a surface that does not conduct heat well (e.g., a cork ring or folded paper towels) and allow it to cool slowly to room temperature. To maximize yield, the flask can subsequently be placed in an ice bath or refrigerator.[20][24]
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude product in the minimum amount of a "good" solvent at room temperature.
-
Anti-Solvent Addition: While stirring the solution, add the chosen anti-solvent (a miscible solvent in which the product is insoluble) dropwise.[25][26] Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.
-
Crystal Growth: Stop the addition and allow the mixture to stand, letting the crystals grow. The process can be aided by cooling the mixture in an ice bath.
-
Isolation & Drying: Collect and dry the crystals as described in the slow cooling protocol. This method is particularly useful for heat-sensitive compounds or when a suitable single-solvent system for cooling crystallization cannot be found.[27][28]
Protocol 3: Vapor Diffusion (Small Scale / High-Quality Crystals)
-
Preparation: Dissolve a small amount of the compound in a few drops of a relatively volatile "good" solvent in a small, open container (e.g., a 1-dram vial).
-
Setup: Place this small container inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker) that contains a few milliliters of a volatile anti-solvent.[5]
-
Diffusion: Seal the larger container. The anti-solvent vapor will slowly diffuse into the solution containing the compound, gradually reducing its solubility and promoting the slow growth of high-quality crystals.[20]
-
Isolation: Once suitable crystals have formed (this can take several days), carefully remove them with forceps or a pipette and dry them.
References
- 1. Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Indolinone a versatile scaffold for treatment of cancer: a patent review (2008-2014) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. approcess.com [approcess.com]
- 4. mt.com [mt.com]
- 5. unifr.ch [unifr.ch]
- 6. crystallizationsystems.com [crystallizationsystems.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. mdpi.com [mdpi.com]
- 10. US8389562B2 - Polymorphic forms of a 3-pyrrole substituted 2-indolinone - Google Patents [patents.google.com]
- 11. web.mit.edu [web.mit.edu]
- 12. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 13. The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923 [jstage.jst.go.jp]
- 14. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 15. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 20. depts.washington.edu [depts.washington.edu]
- 21. Structure and Morphology of Indole Analogue Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 24. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 25. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 26. ijprajournal.com [ijprajournal.com]
- 27. web.mit.edu [web.mit.edu]
- 28. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
Technical Support Center: Managing Regioselectivity in Reactions with 7-Amino-5-fluoroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-5-fluoroindolin-2-one is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its unique substitution pattern, featuring a strong electron-donating amino group and a moderately deactivating, ortho-, para-directing fluorine atom, presents distinct challenges and opportunities for regioselective functionalization. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help researchers navigate the complexities of reactions involving this versatile scaffold. We will explore the interplay of electronic and steric effects that govern reactivity at the aromatic ring (C4 and C6), the nucleophilic amino group (N7), the amide nitrogen (N1), and the enolizable C3 position.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Electrophilic Aromatic Substitution (EAS) on the Benzene Ring
Question 1: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) on this compound. Which position (C4 or C6) is more likely to react, and why am I getting a mixture of products?
Answer:
Understanding the regiochemical outcome of EAS on the this compound core requires a careful analysis of the directing effects of the substituents.
-
The Amino Group (-NH₂ at C7): This is a powerful activating group and a strong ortho-, para- director due to its ability to donate electron density to the aromatic ring via a +M (mesomeric) effect.[1] It strongly activates the positions ortho (C6) and para (C4) to it.
-
The Fluorine Atom (-F at C5): Fluorine is an interesting case. It is highly electronegative, exerting a deactivating -I (inductive) effect. However, it also possesses lone pairs that can be donated to the ring via a +M effect.[2] For fluorine, the +M effect can significantly counteract the -I effect, particularly at the para position.[2][3] Overall, halogens are considered deactivating groups but are ortho-, para- directors.[4]
-
The Amide Moiety: The fused lactam ring is an electron-withdrawing group, which deactivates the aromatic ring, but its influence is less pronounced compared to the activating -NH₂ group.
Controlling Factors and Regioselectivity:
The reaction outcome is a competition between these directing effects.
-
Dominance of the Amino Group: The -NH₂ group at C7 is the most powerful activating group on the ring. Its directing effect will be dominant, strongly favoring substitution at its ortho (C6) and para (C4) positions.
-
Synergistic and Antagonistic Effects:
-
At the C6 position , the directing effects are synergistic. It is ortho to the strongly activating -NH₂ group and ortho to the deactivating -F group. The activation from the amino group typically overrides the deactivation from fluorine.
-
At the C4 position , the situation is more complex. This position is para to the activating -NH₂ group and ortho to the deactivating -F group.
-
Why You Get a Mixture:
You are likely observing a mixture of C4 and C6 substituted products because both positions are activated by the potent amino group. The precise ratio is highly dependent on the specific electrophile and reaction conditions.
-
Steric Hindrance: The C6 position is sterically less hindered than the C4 position, which is flanked by the fluorine atom at C5 and the amino group at C7. For bulky electrophiles, substitution at C6 may be favored.
-
Electronic Effects Balance: While the amino group activates both sites, the proximity of the electron-withdrawing fluorine atom inductively deactivates the C4 and C6 positions to different extents. The inductive effect is distance-dependent, being stronger at the C4 and C6 positions than at other positions further away.[2]
Troubleshooting Guide: Improving Regioselectivity in EAS
| Problem | Probable Cause | Recommended Solution |
| Low yield and mixture of C4/C6 isomers | Competing directing effects of -NH₂ and -F groups. Non-optimal reaction conditions. | Protect the Amino Group: Convert the -NH₂ group to a less activating, bulkier amide (e.g., acetyl, pivaloyl). This moderates its activating strength and can introduce steric bias, potentially favoring one position over the other. The acetamido group is still an ortho-, para- director but is less activating than an amino group.[5] |
| Significant C4-substitution observed | The powerful para-directing effect of the amino group is dominating. | Use a Bulky Electrophile: Employing a sterically demanding electrophile can disfavor reaction at the more hindered C4 position, thereby increasing the proportion of the C6 product. |
| Reaction is too slow or requires harsh conditions | The deactivating effect of the fluorine and the lactam ring. | Choose a More Activating Protecting Group: If an N-protected intermediate is used, a group that is less deactivating than acetyl, such as a carbamate, might be beneficial. Alternatively, use a more potent electrophile/catalyst system. |
Experimental Protocol: Regioselective Bromination at C6 via N-Acetylation
-
Protection of the Amino Group:
-
Dissolve this compound (1 equiv.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base such as triethylamine or pyridine (1.2 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride (1.1 equiv.).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain N-(5-fluoro-2-oxoindolin-7-yl)acetamide.
-
-
Electrophilic Bromination:
-
Dissolve the protected intermediate in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise at room temperature.
-
Stir the reaction for 2-12 hours, monitoring by TLC for the formation of the brominated product.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product into an organic solvent, wash, dry, and purify by column chromatography to isolate N-(6-bromo-5-fluoro-2-oxoindolin-7-yl)acetamide.
-
-
Deprotection (if required):
-
The acetyl group can be removed under acidic (e.g., HCl in methanol) or basic (e.g., NaOH in methanol/water) conditions to yield 7-Amino-6-bromo-5-fluoroindolin-2-one.
-
Section 2: Functionalization of Nitrogen Atoms (N1 and N7)
Question 2: I want to selectively alkylate or acylate one of the nitrogen atoms. How can I control the reaction to favor N1 versus N7 functionalization?
Answer:
Selective functionalization of the two nitrogen atoms in this compound is a common challenge governed by differences in their nucleophilicity and steric accessibility.
-
N7 (Aromatic Amine): The lone pair on the N7 nitrogen is delocalized into the aromatic ring, which reduces its nucleophilicity compared to a typical aliphatic amine. However, it is generally more nucleophilic than the N1 amide nitrogen.
-
N1 (Amide/Lactam): The lone pair on the N1 nitrogen is delocalized by resonance with the adjacent carbonyl group, significantly decreasing its nucleophilicity. Deprotonation with a strong base is typically required to make it reactive.
General Reactivity Trend: Under neutral or mildly basic conditions, reactions with electrophiles (e.g., alkyl halides, acid chlorides) will preferentially occur at the more nucleophilic N7 position . To achieve reaction at N1, deprotonation with a strong base is necessary to generate the highly nucleophilic amide anion.
Troubleshooting Guide: Selective N-Functionalization
| Desired Outcome | Common Issue | Troubleshooting Steps & Protocol |
| Selective N7-Alkylation/Acylation | Di-substitution (at both N1 and N7) or reaction at N1. | Cause: Use of too strong a base or harsh conditions. Solution: Use a mild base (e.g., K₂CO₃, NaHCO₃, or an organic base like triethylamine) and a polar aprotic solvent (e.g., DMF, Acetonitrile). Perform the reaction at room temperature or with gentle heating. Protocol (N7-Acylation): To a solution of this compound in pyridine or DCM with triethylamine, add the desired acid chloride dropwise at 0 °C and allow to warm to RT.[6] |
| Selective N1-Alkylation/Acylation | Reaction occurs at N7 instead of N1. | Cause: Insufficiently strong base to deprotonate the N1 amide. Solution: First, protect the N7 amino group (e.g., as a Boc-carbamate). Then, use a strong base like Sodium Hydride (NaH), Lithium diisopropylamide (LDA), or Potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent (e.g., THF, DMF) at low temperature (0 °C to -78 °C) to deprotonate N1. Add the electrophile to the resulting anion. Protocol (N1-Alkylation): 1. Protect N7 with Boc₂O. 2. Dissolve the N7-Boc protected substrate in anhydrous THF. 3. Cool to 0 °C and add NaH (1.1 equiv.) portion-wise. 4. Stir for 30 min, then add the alkyl halide (1.1 equiv.). 5. Monitor by TLC. 6. Quench carefully with water and work up. |
Workflow for Selective N-Functionalization
Caption: Decision workflow for selective N1 vs. N7 functionalization.
Section 3: Reactions at the C3 Position
Question 3: I am trying to perform a Knoevenagel condensation or an aldol reaction at the C3 position, but the reaction is not proceeding cleanly. What conditions are optimal for activating the C3 methylene group?
Answer:
The C3 position of the indolin-2-one core is a methylene group alpha to the carbonyl, making it weakly acidic and capable of forming an enolate. This enolate can then react with various electrophiles, most commonly aldehydes and ketones in condensation reactions.[7]
Activation and Reaction:
-
Enolate Formation: The reaction is initiated by a base that deprotonates the C3 position. The choice of base is critical. For Knoevenagel-type condensations with aldehydes, relatively mild bases are often sufficient. Piperidine or pyrrolidine are classic choices as they can form a more reactive enamine intermediate, facilitating the reaction.
-
Condensation: The C3-nucleophile (enolate or enamine) attacks the electrophilic carbonyl of the reaction partner (e.g., an aldehyde).
-
Dehydration: The resulting aldol-type adduct often dehydrates under the reaction conditions, especially with heating, to yield the C3-alkylidene product, driven by the formation of a conjugated system.
Troubleshooting Guide: C3-Functionalization
| Problem | Probable Cause | Recommended Solution |
| No reaction or low conversion | Insufficiently basic catalyst: The chosen base may not be strong enough to generate a sufficient concentration of the enolate. Sterically hindered aldehyde/ketone: The electrophile may be too bulky. | Increase catalyst strength/loading: Switch from a mild amine base like piperidine to a stronger base if necessary. Ensure catalytic amounts are sufficient. Increase reaction temperature: Heating the reaction (e.g., reflux in ethanol or toluene) can overcome activation barriers and drive the dehydration step. |
| Formation of side products | Self-condensation of the aldehyde: The electrophile is reacting with itself. Decomposition of starting material: Harsh basic conditions can lead to degradation. | Control the addition of reactants: Add the aldehyde slowly to the mixture of the indolinone and the base to maintain a low concentration of the aldehyde. Use a milder catalyst: If decomposition is observed, revert to a milder base like piperidine and extend the reaction time or use gentle heat. |
Experimental Protocol: Knoevenagel Condensation at C3
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equiv.), the desired aldehyde (1.1 equiv.), and a suitable solvent such as ethanol or isopropanol.
-
Catalyst Addition: Add a catalytic amount of a secondary amine base, such as piperidine or pyrrolidine (0.1-0.2 equiv.).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction time can vary from 2 to 24 hours depending on the reactivity of the aldehyde.
-
Work-up: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Reaction Scheme Visualization
Caption: Key steps in the C3 Knoevenagel condensation.
References
- 1. Directing Effects | ChemTalk [chemistrytalk.org]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Microwave-assisted acylation of 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide: Comparing 7-Amino-5-fluoroindolin-2-one with Alternative Synthetic Building Blocks in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. The indolin-2-one (oxindole) core is recognized as a privileged scaffold, forming the basis of numerous approved and investigational kinase inhibitors. This guide provides an in-depth comparison of a specific, functionalized building block, 7-Amino-5-fluoroindolin-2-one , against key alternatives. We will dissect the strategic advantages conferred by its unique substitution pattern and compare its utility against the non-fluorinated parent scaffold and a key bioisosteric alternative, the 7-azaindole core. This analysis is grounded in experimental data from peer-reviewed literature, offering researchers, scientists, and drug development professionals a robust framework for informed decision-making in scaffold selection and molecular design.
The Indolin-2-one Scaffold: A Privileged Core in Kinase Inhibition
The indolin-2-one scaffold has proven to be a versatile and highly effective template for the development of inhibitors targeting protein kinases, enzymes that play a central role in cellular signaling pathways.[1] Its rigid structure provides a stable platform for the precise orientation of substituents that interact with the ATP-binding site of kinases. A key interaction is the formation of hydrogen bonds with the "hinge region," a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. The lactam NH and carbonyl oxygen of the indolinone core are perfectly positioned to act as hydrogen bond donor and acceptor, respectively, mimicking the adenine portion of ATP.
This fundamental binding mode is the foundation upon which the activity of numerous successful drugs, such as Sunitinib and Nintedanib, is built.[2][3] The true power of the scaffold, however, lies in its amenability to substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Deconstructing this compound: A Building Block of Strategic Design
The subject of this guide, this compound, is not a simple scaffold but a highly functionalized building block designed with specific purposes in mind. Let's analyze the contribution of each substituent.
2.1 The 7-Amino Group: A Handle for Synthetic Diversification
The primary amino group at the C7 position serves as a crucial synthetic handle. It provides a nucleophilic center that is readily functionalized, most commonly through N-arylation reactions like the Buchwald-Hartwig amination or amide bond formation.[4][5] This allows for the introduction of various aryl or heteroaryl groups that can extend into and interact with other regions of the kinase active site, significantly influencing the inhibitor's selectivity and potency profile. This "exit vector" is a critical feature for optimizing target engagement beyond the foundational hinge-binding interaction.
2.2 The 5-Fluoro Group: The "Fluorine Advantage"
The incorporation of fluorine is a cornerstone of modern medicinal chemistry, used to enhance a molecule's drug-like properties.[6] Placing a fluorine atom at the C5 position of the indolinone core can have several profound, positive impacts:
-
Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. A fluorine atom can "shield" an otherwise vulnerable position, blocking this metabolic pathway and thereby increasing the compound's half-life and oral bioavailability.[7]
-
Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby basic groups, such as the 7-amino group. This can alter the ionization state of the molecule at physiological pH, which in turn can affect solubility, cell permeability, and binding interactions with the target protein.[6]
-
Enhanced Binding Affinity: The C-F bond can participate in favorable non-covalent interactions within a protein's active site, including dipole-dipole interactions and orthogonal multipolar interactions with carbonyl groups, potentially increasing binding affinity and potency.[6]
The strategic placement of these two functional groups makes this compound a highly valuable starting material for generating diverse libraries of potent and pharmacokinetically robust kinase inhibitors.
Head-to-Head Comparison with Alternative Building Blocks
To objectively assess the value of this compound, we will compare it to two logical alternatives: its direct non-fluorinated analog and a common bioisosteric replacement. Our analysis will focus on their application in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a well-validated target in anti-angiogenic cancer therapy.[8]
Case Study 1: The Impact of Fluorination (vs. 7-Aminoindolin-2-one)
The most direct comparison is with the non-fluorinated parent compound. While direct side-by-side data is scarce, we can infer the impact of the 5-fluoro group by comparing published data for closely related analogs. The primary advantage conferred by the 5-fluoro group is enhanced metabolic stability.[7] Furthermore, studies on related scaffolds have shown that 5-fluoro substitution can lead to improved potency. For example, replacing a hydrogen with fluorine on an indole scaffold was shown to increase inhibitory activity against certain targets.[6]
Case Study 2: The Bioisosteric Replacement (vs. 7-Azaindole)
The 7-azaindole scaffold is a classic bioisostere of the indole core. It is highly valued in kinase inhibitor design because it also presents a bidentate hydrogen bond motif to the kinase hinge region: the pyrrole N-H acts as a donor, while the pyridine nitrogen (N7) acts as an acceptor.[9]
The choice between a 7-aminoindolinone and a 7-azaindole scaffold involves a trade-off in synthetic strategy and binding orientation.
-
This compound: Provides a single, well-defined vector for substitution at the 7-position amino group. The core scaffold itself provides the primary hinge-binding interactions.
-
7-Azaindole: Offers multiple points for substitution directly on the heterocyclic core. The core itself is the primary pharmacophore for hinge binding.
The following diagram illustrates the comparative hinge-binding interactions of inhibitors derived from these two scaffolds.
Caption: Comparative Hinge-Binding Modes of Indolinone and 7-Azaindole Scaffolds.
Quantitative Data Summary
To provide a tangible comparison, the following table collates IC₅₀ data for representative VEGFR-2 inhibitors derived from different scaffolds.
Disclaimer: The data below is compiled from different studies and should be used for illustrative comparison of scaffold potential rather than as a direct, head-to-head measure of potency, as assay conditions may vary.
| Compound/Scaffold Type | Representative Compound | Target Kinase | IC₅₀ (nM) | Reference |
| 5-Fluoroindolin-2-one | Sunitinib | VEGFR-2 | 2.2 - 80 | [1] |
| Indolin-2-one (non-F) | Indole Derivative 7 | VEGFR-2 | 25 | [10] |
| 7-Azaindole | GSK1070916 (Aur-B Kinase) | VEGFR-2 | 140 | [9] (Data for VEGFR-2) |
| Quinoxaline | Compound 11 | VEGFR-2 | 190 | [11] |
| Nicotinamide-based | Compound 6 | VEGFR-2 | 60.83 | [12] |
This synthesized data illustrates that both indolinone and azaindole scaffolds can yield highly potent inhibitors. The specific potency is ultimately determined by the full substitution pattern of the final molecule, but both cores provide an excellent starting point for achieving low nanomolar activity.
Experimental Protocols
To ensure this guide is actionable, we provide representative, self-validating protocols for the synthesis and application of these building blocks.
5.1 Representative Synthesis of 7-Amino-Substituted Indolinone Core
Caption: Plausible Synthetic Workflow for this compound.
Methodology:
-
Starting Material: Begin with an appropriately substituted nitroaniline, such as methyl 4-fluoro-2-nitrobenzoate.
-
Carbon Framework Extension: Perform a malonic ester addition to introduce the carbon atoms required for the lactam ring.
-
Reductive Cyclization: Subject the intermediate to catalytic hydrogenation (e.g., H₂, Pd/C) under acidic conditions. This simultaneously reduces the nitro group to an amine and promotes a decarboxylative cyclization to form the indolin-2-one ring system.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
5.2 Representative Application Protocol: Buchwald-Hartwig N-Arylation
This protocol describes a general method for coupling this compound with an aryl bromide, a key step in elaborating the core scaffold. The conditions are based on established, reliable Buchwald-Hartwig amination procedures.[13][14]
Objective: To synthesize an N-aryl derivative of this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Anhydrous, degassed reaction vessel (e.g., Schlenk tube)
Procedure:
-
Vessel Preparation: Add this compound, the aryl bromide, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare a stock solution or weigh out the Pd₂(dba)₃ and XPhos ligand. Add them to the Schlenk tube.
-
Reaction Setup: Evacuate and backfill the Schlenk tube with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion and Future Perspectives
This compound stands out as a highly valuable and strategically designed building block for modern drug discovery. Its pre-installed functional handles—the synthetically versatile 7-amino group and the property-enhancing 5-fluoro substituent—offer a distinct advantage over simpler, non-functionalized scaffolds.
-
Compared to its non-fluorinated analog, it provides a clear path to compounds with superior metabolic stability and potentially enhanced potency.
-
Compared to its 7-azaindole bioisostere, it offers a different, yet equally powerful, approach to kinase inhibition, focusing synthetic efforts on a single, well-defined exit vector while relying on the classic indolinone core for hinge binding.
The choice of building block will always be project-specific, dictated by the target, the desired selectivity profile, and the synthetic strategy. However, for programs aiming to develop potent, selective, and pharmacokinetically robust kinase inhibitors, this compound represents a premier starting point, embodying the principles of rational, property-based drug design.
References
- 1. researchgate.net [researchgate.net]
- 2. Nintedanib:Class, Uses, Synthesis, Mechanism of Action and Toxicity_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Recent Progress Concerning the N-Arylation of Indoles [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to the Rigorous Validation of Kinase Inhibition Assays for Novel 7-Amino-5-fluoroindolin-2-one Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of kinase inhibition assays, with a specific focus on the promising class of 7-Amino-5-fluoroindolin-2-one derivatives. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, emphasizing the principles of self-validating systems to ensure data integrity and reproducibility.
The this compound scaffold has emerged as a privileged structure in the development of kinase inhibitors, a class of therapeutics that has revolutionized the treatment of numerous diseases, particularly cancer.[1] The efficacy and specificity of these potential drug candidates hinge on the meticulous validation of the assays used to characterize them. This guide will compare and contrast various assay formats, provide detailed experimental protocols, and offer insights into the critical parameters that underpin robust and reliable data.
The Kinase Inhibition Landscape: A Tale of Specificity and Potency
Protein kinases are a large family of enzymes that play a crucial role in cellular signaling by catalyzing the phosphorylation of specific substrates.[2] Their dysregulation is a hallmark of many diseases, making them attractive targets for therapeutic intervention.[3] Kinase inhibitors are broadly classified based on their mechanism of action, with the majority being ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of the kinase.[4] The challenge in developing these inhibitors lies in achieving high selectivity for the target kinase to minimize off-target effects and potential toxicity.[5]
This guide will navigate the essential in vitro and in-cell methodologies required to confidently assess the inhibitory potential of novel this compound derivatives.
Diagram: Generic Kinase Signaling Pathway
Caption: A simplified representation of a typical kinase signaling cascade.
I. The First Line of Evidence: Biochemical Assays
Biochemical assays are indispensable for the initial characterization of a kinase inhibitor.[6] They provide a direct measure of the compound's ability to inhibit the catalytic activity of the purified kinase enzyme. Several formats are available, each with its own set of advantages and disadvantages.[7]
A. Radiometric Assays: The Gold Standard
Radiometric assays are often considered the "gold standard" due to their direct measurement of phosphate incorporation from radioactively labeled ATP (e.g., [γ-³²P]-ATP or [γ-³³P]-ATP) onto a substrate.[7][8] This method is highly sensitive and less prone to compound interference.[8]
Principle: A kinase, its substrate, and a test compound are incubated with radiolabeled ATP. The reaction is then stopped, and the phosphorylated substrate is separated from the unreacted ATP, typically by binding to a filter membrane. The amount of radioactivity incorporated into the substrate is then quantified.[7]
B. Fluorescence-Based Assays: High-Throughput and Versatile
Fluorescence-based assays offer a non-radioactive alternative suitable for high-throughput screening (HTS).[2] Common formats include:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay relies on the transfer of energy between a donor fluorophore (e.g., Europium) and an acceptor fluorophore. A biotinylated substrate and a phospho-specific antibody labeled with the acceptor are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.[9]
-
Fluorescence Polarization (FP): This method measures the change in the polarization of fluorescent light emitted from a labeled molecule. A fluorescently labeled tracer that binds to the kinase's active site is used. When an inhibitor displaces the tracer, the smaller, faster-tumbling tracer has a lower polarization value.
C. Luminescence-Based Assays: Simplicity and Sensitivity
Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, measure the amount of ADP produced during the kinase reaction.[10] This is a robust and sensitive method that is well-suited for HTS.
Principle: After the kinase reaction, a reagent is added to deplete the remaining ATP. Then, a second reagent converts the ADP produced into ATP, which is used by a luciferase to generate a luminescent signal that is directly proportional to the kinase activity.[10]
Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a this compound derivative against a target kinase.[11]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP at the determined Km concentration
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Prepare a 10-point serial dilution of the test compound in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate. Include wells with DMSO only for positive (100% activity) and negative (no enzyme) controls.
-
Enzyme and Substrate Addition: Prepare a master mix of the kinase and its substrate in the appropriate kinase buffer. Add this mix to all wells except the negative controls.
-
Reaction Initiation: Prepare a solution of ATP at its Km concentration for the specific kinase. Add the ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
II. Bridging the Gap: Cell-Based Assays
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to confirm that a compound can engage its target in a physiological context.[12] These assays provide insights into cell permeability, target engagement, and the compound's effect on downstream signaling pathways.
A. Target Engagement Assays: Confirming Intracellular Binding
-
NanoBRET™ Target Engagement Assay: This technology measures the binding of a compound to a target protein within living cells.[13] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer (acceptor).[14] Competitive displacement of the tracer by a test compound results in a loss of BRET signal, allowing for the quantification of intracellular target engagement.[13][14]
-
Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[15][16][17][18] Cells are treated with the test compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting or mass spectrometry.[15][19] A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.[16][18]
B. Downstream Signaling Assays: Assessing Functional Consequences
-
Western Blotting for Phosphorylated Substrates: This classic technique is used to measure the phosphorylation status of a kinase's downstream substrates.[5] A decrease in the phosphorylation of a specific substrate in response to compound treatment provides evidence of target inhibition in a cellular context.[20]
-
In-Cell Western Assays: This method combines the principles of immunoassays and Western blotting to directly quantify protein expression and phosphorylation within intact cells in a high-throughput format.[21] It offers a more physiologically relevant and quantitative assessment of drug effects compared to traditional Western blotting.[21]
Experimental Protocol: NanoBRET™ Target Engagement Assay
This protocol provides a general workflow for assessing the intracellular target engagement of a this compound derivative.[14][22]
Materials:
-
Cells expressing the NanoLuc®-kinase fusion protein
-
NanoBRET™ fluorescent tracer specific for the kinase
-
Test compound (serially diluted)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96-well or 384-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Preparation: Harvest and resuspend the cells expressing the NanoLuc®-kinase fusion protein in Opti-MEM™ I.
-
Compound and Tracer Addition: Add the serially diluted test compound and the NanoBRET™ tracer to the wells of the assay plate.
-
Cell Addition: Add the cell suspension to each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a specified time (e.g., 2 hours) to allow the compound and tracer to reach equilibrium.
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate solution and add it to each well.
-
Signal Detection: Read the plate on a luminometer capable of measuring donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm).
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the compound concentration and fit the data to determine the intracellular IC50 value.[14]
Diagram: Workflow for Kinase Inhibitor Assay Validation
Caption: A typical workflow for the validation of a novel kinase inhibitor.
III. The Pillars of a Trustworthy Assay: Key Validation Parameters
The reliability of any kinase inhibition assay is underpinned by a set of statistical parameters that quantify its performance.
A. Z'-Factor: A Measure of Assay Quality
The Z'-factor (pronounced Z-prime) is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[23][24][25] It takes into account both the dynamic range of the assay and the variability of the data.[23][26]
Interpretation of Z'-Factor Values: [23][24]
-
Z' = 1: An ideal assay (theoretically unattainable).
-
1 > Z' ≥ 0.5: An excellent assay, suitable for HTS.
-
0.5 > Z' > 0: A marginal assay.
-
Z' < 0: The assay is not suitable for screening.
B. IC50 Determination: Quantifying Potency
The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of a kinase by 50%.[11] It is a critical parameter for comparing the potency of different compounds. Accurate IC50 determination requires a full dose-response curve with a sufficient number of data points spanning the range of inhibition.
C. Mechanism of Action: ATP-Competitive vs. Non-Competitive
Understanding how an inhibitor interacts with the kinase is crucial for lead optimization. A common method to distinguish between ATP-competitive and non-ATP-competitive inhibitors is to determine the IC50 value at different ATP concentrations.[27] For an ATP-competitive inhibitor, the apparent IC50 will increase as the ATP concentration increases.[27]
IV. Comparative Analysis of Kinase Inhibition Assays
| Assay Type | Principle | Advantages | Disadvantages | Throughput |
| Biochemical Assays | ||||
| Radiometric | Measures direct phosphate transfer from radiolabeled ATP.[7] | Gold standard, high sensitivity, low interference.[7][8] | Requires handling of radioactive materials, lower throughput. | Low to Medium |
| TR-FRET | Measures FRET between donor and acceptor fluorophores upon substrate phosphorylation.[9] | Homogeneous, high throughput, non-radioactive.[9] | Potential for compound interference (fluorescence quenching or enhancement).[2] | High |
| Fluorescence Polarization | Measures changes in the polarization of fluorescent light upon tracer displacement. | Homogeneous, high throughput, real-time kinetics possible. | Requires a suitable fluorescent tracer, potential for compound interference. | High |
| Luminescence (ADP-Glo™) | Measures ADP production via a coupled luciferase reaction.[10] | High sensitivity, broad applicability, robust for HTS.[10] | Indirect measurement, potential for compound interference with luciferase. | High |
| Cell-Based Assays | ||||
| NanoBRET™ | Measures BRET between a NanoLuc-tagged kinase and a fluorescent tracer.[13] | Measures intracellular target engagement in live cells, quantitative.[13][28] | Requires genetic modification of cells, availability of a specific tracer.[28] | Medium to High |
| CETSA® | Measures ligand-induced thermal stabilization of the target protein.[16] | Label-free, measures target engagement in cells and tissues.[17][19] | Lower throughput, can be technically demanding. | Low to Medium |
| Western Blot | Measures phosphorylation of downstream substrates.[5] | Provides functional readout of target inhibition, widely used. | Semi-quantitative, low throughput, requires specific antibodies. | Low |
| In-Cell Western | Quantifies protein phosphorylation in intact cells in a plate-based format.[21] | More quantitative and higher throughput than traditional Westerns, physiologically relevant.[21] | Requires specific antibodies and an imaging system. | Medium |
V. Case Study: Validation of a Hypothetical this compound Derivative (Cpd-X)
This case study illustrates the validation process for a novel inhibitor targeting Kinase Y.
1. Biochemical Characterization:
-
Assay: ADP-Glo™ Kinase Assay
-
Z'-Factor: 0.85 (indicating an excellent assay)
-
IC50 of Cpd-X against Kinase Y: 50 nM
-
Mechanism of Action: The IC50 of Cpd-X increased with increasing ATP concentrations, confirming an ATP-competitive mechanism of action.
2. Cellular Target Engagement:
-
Assay: NanoBRET™ Target Engagement Assay
-
Intracellular IC50 of Cpd-X: 200 nM
-
Interpretation: The rightward shift in IC50 from the biochemical to the cellular assay is expected and reflects factors such as cell permeability and competition with high intracellular ATP concentrations.[4]
3. Downstream Signaling Analysis:
-
Assay: In-Cell Western
-
Result: Treatment of cells with Cpd-X resulted in a dose-dependent decrease in the phosphorylation of Substrate Z, a known downstream target of Kinase Y, with an IC50 of 250 nM.
Summary of Cpd-X Validation Data:
| Parameter | Assay | Result |
| Biochemical Potency | ADP-Glo™ | IC50 = 50 nM |
| Mechanism of Action | ADP-Glo™ (ATP competition) | ATP-competitive |
| Intracellular Target Engagement | NanoBRET™ | IC50 = 200 nM |
| Cellular Functional Activity | In-Cell Western (p-Substrate Z) | IC50 = 250 nM |
Conclusion
The validation of kinase inhibition assays is a multi-faceted process that requires a thoughtful and rigorous approach. By employing a combination of robust biochemical and cell-based assays and paying close attention to key validation parameters, researchers can generate high-quality, reproducible data. This comprehensive validation strategy is essential for the successful development of novel kinase inhibitors, such as those derived from the promising this compound scaffold, and for advancing our understanding of their therapeutic potential.
References
- 1. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. chemicalkinomics.com [chemicalkinomics.com]
- 4. Non-ATP competitive protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. domainex.co.uk [domainex.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 13. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. annualreviews.org [annualreviews.org]
- 17. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 18. scispace.com [scispace.com]
- 19. CETSA [cetsa.org]
- 20. reactionbiology.com [reactionbiology.com]
- 21. azurebiosystems.com [azurebiosystems.com]
- 22. eubopen.org [eubopen.org]
- 23. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 24. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 25. Z-factor - Wikipedia [en.wikipedia.org]
- 26. bellbrooklabs.com [bellbrooklabs.com]
- 27. researchgate.net [researchgate.net]
- 28. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
The Evolving Landscape of Cancer Therapeutics: A Comparative Guide to the In Vitro Anti-proliferative Activity of Hydrazonoindolin-2-one Derivatives
The relentless pursuit of novel, more effective, and selective anti-cancer agents is a cornerstone of modern drug discovery. Among the myriad of heterocyclic scaffolds explored, the indolin-2-one core has emerged as a "privileged" structure, forming the backbone of several clinically approved drugs, including Sunitinib and Nintedanib.[1][2] This guide delves into a promising class of indolin-2-one derivatives: the hydrazonoindolin-2-ones. We will objectively compare the in vitro anti-proliferative performance of various hydrazonoindolin-2-one derivatives, supported by experimental data, and elucidate the underlying mechanisms of action and structure-activity relationships that govern their cytotoxic potential. This analysis is designed for researchers, scientists, and drug development professionals seeking to navigate the chemical space of these potent anti-cancer candidates.
The Hydrazonoindolin-2-one Scaffold: A Platform for Potent Anti-proliferative Agents
The versatility of the isatin moiety, a key component of hydrazonoindolin-2-ones, allows for extensive chemical modifications, leading to a diverse library of compounds with a broad spectrum of biological activities.[2][3] The hydrazono linkage at the 3-position of the indolin-2-one core offers a critical point for structural variation, significantly influencing the anti-proliferative potency and selectivity of the resulting derivatives.
Comparative Anti-proliferative Activity: A Data-Driven Analysis
Numerous studies have documented the significant in vitro anti-cancer activity of hydrazonoindolin-2-one derivatives across a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative compounds, providing a clear comparison of their potency against established cancer cell lines and, in many cases, the approved drug Sunitinib.
Table 1: Anti-proliferative Activity of Selected Hydrazonoindolin-2-one Derivatives against Various Cancer Cell Lines (IC50 in µM)
| Compound | A-549 (Lung) | HT-29 (Colon) | ZR-75 (Breast) | Average IC50 | Reference |
| 5b | - | - | - | 4.37 | [1][4] |
| 5c | - | - | - | 2.53 | [1][4] |
| 7b | - | - | - | 2.14 | [1][4] |
| 10e | - | - | - | 4.66 | [1][4] |
| Sunitinib | - | - | - | 8.11 | [1][4] |
Table 2: Anti-proliferative Activity of Additional Hydrazonoindolin-2-one Series (IC50 in µM)
| Compound | HT-29 (Colon) | ZR-75 (Breast) | A549 (Lung) | Average IC50 | Reference |
| 7b | - | - | - | 4.77 | [2][5] |
| 7d | - | - | - | 3.39 | [2][5] |
| 7e | - | - | - | 2.37 | [2][5] |
| Sunitinib | - | - | - | 8.11 | [2][5] |
Table 3: Cytotoxicity of Indole-hydrazonoindolin-2-one Hybrids (IC50 in µM)
| Compound | MCF-7 (Breast) | HepG-2 (Liver) | HCT-116 (Colon) | Reference |
| 6n | 1.04 | - | - | [6] |
| IIa-c (range) | - | 1.0 - 2.4 | - | [6][7] |
These data clearly demonstrate that several novel hydrazonoindolin-2-one derivatives exhibit superior or comparable anti-proliferative activity to the clinically used drug Sunitinib in vitro.[1][2][4] Notably, compounds 7b and 7e from different studies consistently show potent low micromolar activity across multiple cancer cell lines.
Unraveling the Mechanism of Action: More Than Just Cytotoxicity
The efficacy of these compounds stems from their ability to modulate key cellular processes involved in cancer cell proliferation and survival. The primary mechanisms of action identified for hydrazonoindolin-2-one derivatives include:
-
Induction of Apoptosis: A significant number of these derivatives exert their anti-cancer effects by triggering programmed cell death, or apoptosis.[6][7] This is often mediated through the intrinsic pathway, involving the upregulation of pro-apoptotic proteins like Bax and cytochrome c, and the activation of executioner caspases such as caspase-3 and caspase-9.[6] Conversely, a decrease in the expression of the anti-apoptotic protein Bcl-2 is frequently observed.[6]
-
Cell Cycle Arrest: Several potent derivatives have been shown to interfere with the normal progression of the cell cycle.[1][8] For instance, some compounds cause an accumulation of cells in the G2/M phase or S-phase, preventing them from dividing and proliferating.[5][6][9] This disruption is often linked to the inhibition of cyclin-dependent kinases (CDKs), key regulators of cell cycle transitions.[10]
-
Inhibition of Protein Kinases: The indolin-2-one scaffold is a well-established pharmacophore for kinase inhibitors.[2][11] Hydrazonoindolin-2-one derivatives can target various protein kinases involved in cancer cell signaling, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs).[2]
-
Generation of Reactive Oxygen Species (ROS): Some derivatives have been found to induce oxidative stress in cancer cells by increasing the levels of reactive oxygen species (ROS).[6] This can lead to cellular damage and trigger apoptotic cell death.
The following diagram illustrates a generalized workflow for investigating the in vitro anti-proliferative activity and mechanism of action of hydrazonoindolin-2-one derivatives.
Caption: Experimental workflow for evaluating hydrazonoindolin-2-one derivatives.
Structure-Activity Relationship (SAR) Insights
The anti-proliferative potency of hydrazonoindolin-2-one derivatives is intricately linked to their chemical structure. Key SAR observations from various studies include:
-
Substituents on the Indolin-2-one Ring: The nature and position of substituents on the isatin core can significantly impact activity. For instance, the incorporation of lipophilic groups, such as methoxy groups, has been shown to enhance anti-proliferative activity.[1] Halogen atoms like chlorine and bromine at the 5-position of the indolin-2-one ring are also frequently associated with potent cytotoxicity.[2]
-
The Hydrazono Moiety: The group attached to the hydrazono nitrogen plays a crucial role. Aromatic and heteroaromatic rings are common features in active compounds. The substitution pattern on these rings can fine-tune the biological activity. For example, electron-withdrawing or electron-donating groups on a phenyl ring can modulate the potency.
-
N-Substitution of the Indole Ring: Alkylation at the N1 position of the indole nucleus, such as with a propyl group, has been found to yield highly active compounds.[6]
The following diagram depicts a proposed signaling pathway for apoptosis induction by a representative hydrazonoindolin-2-one derivative.
Caption: Proposed apoptotic pathway induced by hydrazonoindolin-2-ones.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays used to characterize the anti-proliferative activity of hydrazonoindolin-2-one derivatives.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the hydrazonoindolin-2-one derivatives (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sunitinib).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.
-
Data Interpretation: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Conclusion and Future Directions
Hydrazonoindolin-2-one derivatives represent a highly promising class of anti-proliferative agents with potent in vitro activity against a diverse range of cancer cell lines. Their multifaceted mechanisms of action, including the induction of apoptosis and cell cycle arrest, coupled with their synthetic tractability, make them attractive candidates for further development. Future research should focus on optimizing the lead compounds to improve their pharmacokinetic properties and in vivo efficacy, with the ultimate goal of translating these promising preclinical findings into novel cancer therapeutics. The continued exploration of the vast chemical space of hydrazonoindolin-2-ones holds significant potential for the discovery of next-generation anti-cancer drugs.
References
- 1. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 3-Hydrazinoindolin-2-one derivatives: Chemical classification and investigation of their targets as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Open Access) Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents (2018) | Wagdy M. Eldehna | 59 Citations [scispace.com]
- 5. New hydrazonoindolin-2-ones: Synthesis, exploration of the possible anti-proliferative mechanism of action and encapsulation into PLGA microspheres | PLOS One [journals.plos.org]
- 6. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New hydrazonoindolin-2-ones: Synthesis, exploration of the possible anti-proliferative mechanism of action and encapsulation into PLGA microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. New hydrazonoindolin-2-ones: Synthesis, exploration of the possible anti-proliferative mechanism of action and encapsulation into PLGA microspheres - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structural Analysis of 7-Amino-5-fluoroindolin-2-one Derivatives by X-ray Crystallography
Abstract
In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, 7-Amino-5-fluoroindolin-2-one derivatives represent a scaffold of significant interest.[1][2][3][4] The precise understanding of their three-dimensional structure is not merely academic; it is the cornerstone of rational drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of these vital compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and offer field-proven insights to empower researchers in their structure-based drug design endeavors.
Introduction: The Imperative for Atomic-Level Precision
The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent and selective protein kinase inhibitors.[1][2][5] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[6][7] The introduction of substituents, such as the 7-amino and 5-fluoro groups, profoundly influences the molecule's electronic and steric properties, directly impacting its binding affinity and interaction with the target kinase.
Specifically, the fluorine atom at the 5-position is not just a bioisostere for a hydrogen atom. Its electronegativity can alter the acidity of the indolinone N-H group, and it can participate in favorable orthogonal interactions, such as halogen bonding, with the protein backbone or side chains.[6][8][9][10][11] Halogen bonds are specific, short-range interactions where a polarized halogen atom acts as a Lewis acid, and they are increasingly recognized as a key tool for enhancing inhibitor affinity and specificity.[8][9][11]
To rationally exploit these subtle yet powerful interactions for lead optimization, a high-resolution, unambiguous structural model is required. This is where X-ray crystallography provides unparalleled insight, delivering a precise atomic map of the molecule and, ideally, its interactions within the kinase binding site.[7][12][13]
X-ray Crystallography: The Gold Standard for Structural Elucidation
X-ray crystallography is the definitive technique for determining the atomic and molecular structure of a compound that can be crystallized.[12][13] The method relies on the diffraction of an X-ray beam by the ordered array of molecules in a single crystal. By analyzing the resulting diffraction pattern, one can calculate a three-dimensional map of the electron density within the crystal, from which the precise positions of the atoms can be determined.[13][14]
Why is it the preferred method for this compound derivatives?
-
Atomic Resolution: It provides unambiguous coordinates for each atom, revealing precise bond lengths, bond angles, and torsion angles. This level of detail is critical for understanding the subtle conformational preferences of the indolinone ring and its substituents.
-
Stereochemistry Determination: The absolute configuration of chiral centers can be determined without ambiguity.
-
Visualization of Intermolecular Interactions: In a co-crystal structure with a target kinase, X-ray crystallography reveals the full suite of interactions—hydrogen bonds, halogen bonds, hydrophobic contacts, and water-mediated bridges—that govern binding affinity and selectivity.[8][11]
-
Foundation for Computational Chemistry: High-resolution crystal structures serve as the essential starting point and validation for computational methods like molecular docking and molecular dynamics simulations.[2][3]
A Self-Validating Experimental Workflow
The trustworthiness of a crystal structure is paramount. The workflow described below is designed as a self-validating system, where the quality of the output from each stage serves as a prerequisite and validation for the next.
Caption: The sequential, self-validating workflow for X-ray crystallography.
Experimental Protocol: Single Crystal Growth and Structure Determination
1. Material Preparation & Quality Control (Validation Step 1):
-
Rationale: Crystal formation is a process of extreme molecular self-recognition. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.
-
Protocol:
-
Synthesize the this compound derivative using established methods.[15]
-
Purify the compound to >99% purity, typically via column chromatography followed by recrystallization or preparative HPLC.
-
Validation: Confirm identity and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity is confirmed by analytical HPLC. Only samples meeting the >99% purity threshold proceed to crystallization.
-
2. Crystallization (Validation Step 2):
-
Rationale: The goal is to slowly bring a solution to a state of supersaturation, allowing molecules to organize into a well-ordered crystal lattice rather than crashing out as an amorphous solid.[16] The choice of solvent and precipitation method is critical.[17]
-
Protocol:
-
Screening: Use a high-throughput screening approach with commercially available kits. Dissolve the compound in a suitable solvent (e.g., DMSO, acetone, ethyl acetate) and dispense nanoliter-scale drops to be mixed with a wide array of precipitants.
-
Methods: The most common method for small molecules is slow evaporation .[13] Prepare a near-saturated solution in a volatile solvent (e.g., ethanol, dichloromethane) in a small vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed. Another powerful technique is vapor diffusion , where a precipitant (a solvent in which the compound is insoluble) slowly diffuses into the compound solution, gradually reducing its solubility.[16]
-
Optimization: Once initial "hits" (small crystals or crystalline precipitates) are identified, optimize the conditions by systematically varying the concentrations of the compound, precipitant, and temperature.
-
Validation: The formation of single, well-formed crystals of sufficient size (>50 µm) that are not cracked or twinned is the validation point for this stage.
-
3. Data Collection & Refinement (Validation Step 3):
-
Rationale: A high-quality crystal will produce a sharp, well-resolved diffraction pattern when exposed to a focused X-ray beam. The quality of this data directly dictates the resolution of the final structure.
-
Protocol:
-
A suitable crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in liquid nitrogen to prevent radiation damage during data collection.
-
The crystal is mounted on a diffractometer equipped with an X-ray source and a detector.[13][18]
-
Data is collected by rotating the crystal in the X-ray beam, recording hundreds of diffraction images.
-
Software is used to integrate the diffraction spots and scale the data.
-
The structure is solved using direct methods or Patterson functions and then refined. This is an iterative process of adjusting the atomic positions to improve the fit between the calculated diffraction pattern (from the model) and the observed experimental data.
-
Validation: The quality of the final model is assessed using statistical parameters. The R-work and R-free values are key indicators; for a good small-molecule structure, these should typically be below 0.10 and 0.12, respectively. The final electron density map should be clean, with minimal residual density.
-
Comparative Analysis: Choosing the Right Tool for the Job
While X-ray crystallography is powerful, it is not the only technique available for structural analysis. The choice of method depends on the specific question being asked, the nature of the sample, and the desired level of detail.[12]
Caption: Decision logic for choosing a structural analysis technique.
Data Summary: Crystallography vs. Alternatives
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| Sample State | Solid (Single Crystal) | Solution | In Silico (No physical sample) |
| Key Output | 3D atomic coordinates (static) | Ensemble of solution structures, dynamics | Predicted 3D pose, binding energy |
| Resolution | Very High (typically < 1.5 Å) | Lower, inferred from distance restraints | Variable, depends on algorithm |
| Strengths | - Unambiguous structure determination[12]- Gold standard for drug-target interactions- No size limit for small molecules[19] | - Provides data on dynamics in solution[19][20]- No need for crystallization[20]- Can study weak interactions | - Very fast and low cost- Excellent for initial hypothesis generation- Can screen millions of compounds |
| Weaknesses | - Requires diffraction-quality crystals[12][19]- Provides a static picture (time-averaged)- Membrane proteins can be challenging | - Structure determination is complex- Generally limited to smaller molecules/proteins (<40 kDa)[21]- Lower precision than crystallography | - Predictive, not experimental- Accuracy depends on scoring functions- Requires experimental validation |
Field-Proven Insights: A Synergistic Approach
In a modern drug discovery program, these techniques are not mutually exclusive but are used in a complementary fashion.[20][21]
-
Modeling First: Computational docking of a designed this compound derivative into a kinase active site can rapidly predict if the molecule is likely to bind and what its key interactions might be. This helps prioritize which compounds to synthesize.
-
NMR for Binding Confirmation: For compounds that are difficult to co-crystallize with their target, NMR techniques like Saturation Transfer Difference (STD) can confirm binding and identify which parts of the small molecule are in proximity to the protein.
-
Crystallography for Definitive Proof: Ultimately, a high-resolution co-crystal structure is the definitive proof of the binding mode. It validates (or refutes) the computational model and provides the precise geometric information needed for the next round of structure-based design. For example, if a crystal structure reveals that the 5-fluoro group is pointing towards a backbone carbonyl oxygen at an ideal distance and angle for a halogen bond, this provides a strong rationale to explore other halogens (Cl, Br) at that position to modulate that specific interaction.[6][8]
Conclusion
For the structural analysis of this compound derivatives, X-ray crystallography remains the unparalleled gold standard. It delivers the atomic-level precision required to understand structure-activity relationships, guide lead optimization, and ultimately design more effective and selective kinase inhibitors. While complementary techniques like NMR spectroscopy and computational modeling play crucial roles in the drug discovery pipeline, crystallography provides the definitive structural data that anchors our understanding and validates our hypotheses. By employing the rigorous, self-validating workflow outlined in this guide, researchers can generate high-quality, trustworthy structural data to accelerate their research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 2-indolinone derivatives as PAK1 inhibitors in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystallography for protein kinase drug design: PKA and SRC case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Halogen Bonding in Inhibitor Recognition and Binding ...: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. The role of halogen bonding in inhibitor recognition and binding by protein kinases. | Semantic Scholar [semanticscholar.org]
- 12. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. people.bu.edu [people.bu.edu]
- 15. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 17. Crystallization of the Multi-Receptor Tyrosine Kinase Inhibitor Sorafenib for Controlled Long-Term Drug Delivery Following a Single Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Confirming the Identity of 7-Amino-5-fluoroindolin-2-one Reaction Products
Introduction: The Synthetic Value and Analytical Challenge of a Privileged Scaffold
7-Amino-5-fluoroindolin-2-one is a versatile building block in modern medicinal chemistry. Its substituted indolin-2-one core is a "privileged scaffold," appearing in numerous kinase inhibitors and other targeted therapeutics.[1][2] The strategic placement of a nucleophilic amino group at the 7-position, combined with the electron-withdrawing fluorine at the 5-position, offers a reactive handle for diversification while modulating the electronic properties of the aromatic system.
However, this synthetic utility presents a distinct analytical challenge. The molecule possesses multiple potentially reactive sites: the primary amine at C7, the secondary amide within the lactam ring at N1, and the aromatic ring itself. When reacting this substrate with an electrophile, particularly under basic conditions, a mixture of products including regioisomers is a credible possibility. Therefore, unambiguous confirmation of the final product's structure is not merely a procedural step but a critical requirement for advancing any drug discovery program.
This guide provides a comprehensive framework for researchers to definitively identify the products of reactions involving this compound. We will explore the molecule's reactivity, compare common synthetic transformations, and detail a multi-pronged analytical workflow. We will emphasize not just the what but the why of our experimental choices, ensuring a robust and self-validating approach to product confirmation.
Understanding the Reactivity Profile
The key to controlling the outcome of a reaction and correctly identifying its products lies in understanding the relative reactivity of the different nucleophilic sites on this compound.
-
C7-Amino Group: This primary aromatic amine is the most nucleophilic site under neutral or mildly basic conditions. It is the intended target for a wide range of electrophiles, including acyl chlorides, sulfonyl chlorides, and isothiocyanates.[3][4]
-
N1-Lactam Amide: The nitrogen at position 1 is part of an amide functional group. Its lone pair is delocalized into the adjacent carbonyl, significantly reducing its nucleophilicity compared to the C7-amino group. While it can be functionalized, this typically requires deprotonation with a strong base (e.g., NaH) to generate the more nucleophilic amide anion.
-
Aromatic Ring (C4, C6): The aromatic ring can undergo electrophilic aromatic substitution. However, this generally requires harsh conditions and specific catalytic systems and is less common than reactions at the nitrogen centers.
This inherent difference in reactivity allows for selective functionalization at the C7-amino position under carefully controlled conditions. The primary analytical challenge is to confirm this selectivity and rule out reaction at other sites.
Caption: Logical flow of reactivity for this compound.
A Multi-Technique Approach to Structure Elucidation
No single analytical technique is sufficient to definitively confirm the structure of a novel compound. A synergistic approach combining mass spectrometry and spectroscopy is essential. High-resolution mass spectrometry (HRMS) confirms what the molecule is made of (its elemental composition), while Nuclear Magnetic Resonance (NMR) spectroscopy reveals how the atoms are connected.
High-Resolution Mass Spectrometry (HRMS)
The first step after a reaction is to confirm that the target transformation has occurred. HRMS provides an extremely accurate mass measurement, allowing for the determination of the product's elemental composition.
-
Causality: By comparing the experimentally determined exact mass with the calculated mass for the expected product, we can confirm the addition of the electrophile and the loss of any leaving groups. This technique is sensitive enough to distinguish between molecules with the same nominal mass but different elemental formulas, providing a high degree of confidence in the molecular formula.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination of organic molecules in solution.[6][7] For confirming the site of reaction on the this compound scaffold, a combination of 1D and 2D NMR experiments is indispensable.
-
¹H NMR: This is the workhorse experiment. Key diagnostic signals to monitor are:
-
C7-NH₂ Protons (Starting Material): Appears as a broad singlet around 3.5-4.5 ppm.
-
N1-H Proton: A broad singlet typically appearing further downfield (>8.0 ppm).
-
Post-Reaction C7-NH Proton: Upon successful acylation or sulfonylation at the C7-amino group, the broad two-proton singlet is replaced by a new, sharper one-proton singlet (amide or sulfonamide NH) that is shifted significantly downfield (often >9.0 ppm) due to the electron-withdrawing effect of the new group.
-
-
¹³C NMR: While ¹H NMR confirms the change in the proton environment, ¹³C NMR shows changes in the carbon skeleton. The chemical shift of C7 will change significantly upon substitution.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for confirming connectivity, especially when isomerism is a concern.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This helps assign the signals in both ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the definitive experiment to distinguish between C7 and N1 substitution. For example, the new NH proton of a C7-acyl group will show an HMBC correlation to the aromatic carbons C6 and C7a, but not to the lactam carbonyl (C2). Conversely, if substitution occurred at N1, the protons of the new substituent would show a correlation to C2 and C7a.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence or absence of key functional groups.
-
Starting Material: Shows characteristic N-H stretches for the primary amine (two bands, ~3300-3400 cm⁻¹) and the secondary amide N-H stretch (~3200 cm⁻¹).
-
C7-Acylated Product: The primary amine stretches will be replaced by a single secondary amide N-H stretch. Crucially, a new, strong carbonyl (C=O) stretch will appear for the newly formed amide, typically around 1660-1680 cm⁻¹.
Comparative Guide: Experimental Workflows & Data Interpretation
To illustrate the principles described above, we will compare two distinct reaction types and their analytical confirmation workflows.
Case Study 1: Selective N-Acylation at the C7 Position This is the most common transformation. The goal is to confirm the formation of 7-acetamido-5-fluoroindolin-2-one.
Case Study 2: Knoevenagel Condensation of 5-Fluoroindolin-2-one As a comparative alternative, we use a related starting material, 5-fluoroindolin-2-one, which lacks the C7-amino group.[8] Its primary reactivity is at the C3-methylene position, leading to a completely different product class and highlighting the importance of the C7-amino group in directing reactivity.
Experimental Protocol: Case Study 1 - Acylation
-
Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add Triethylamine (TEA) (1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Add Acetyl Chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: Experimental workflow for the acylation of this compound.
Comparative Analytical Data
The following table summarizes the expected analytical data for the starting material and the confirmed acylated product. The key is to look for the changes between the two datasets.
| Analytical Test | This compound (Starting Material) | 7-Acetamido-5-fluoroindolin-2-one (Product) | Rationale for Confirmation |
| HRMS (ESI+) | Calculated m/z: 167.0615 [M+H]⁺ | Calculated m/z: 209.0721 [M+H]⁺ | Mass shift of +42.0106 corresponds exactly to the addition of a C₂H₂O group (acetylation). |
| ¹H NMR (DMSO-d₆) | ~8.1 (s, 1H, N1-H), ~6.5 (d, 1H, Ar-H), ~6.3 (d, 1H, Ar-H), ~4.5 (br s, 2H, C7-NH₂) , ~3.3 (s, 2H, CH₂) | ~10.2 (s, 1H, N1-H), ~9.5 (s, 1H, C7-NH) , ~7.5 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~3.4 (s, 2H, CH₂), ~2.1 (s, 3H, COCH₃) | Disappearance of the 2H NH₂ signal and appearance of a downfield 1H NH signal and a new 3H methyl singlet confirms N-acetylation. |
| IR (cm⁻¹) | 3410, 3320 (N-H str, primary amine) , 3205 (N-H str, lactam), 1690 (C=O str, lactam) | 3280 (N-H str, secondary amide) , 3200 (N-H str, lactam), 1695 (C=O str, lactam), 1665 (C=O str, new amide) | Loss of primary amine N-H stretches and appearance of a new amide C=O stretch confirms acylation. |
Decision-Making with 2D NMR
When ambiguity exists, a logical decision tree based on HMBC data provides the final, definitive answer.
Caption: Decision tree for isomer confirmation using HMBC data.
Conclusion
Confirming the identity of reaction products derived from this compound is a critical exercise in ensuring synthetic fidelity. While the C7-amino group is the primary site of reactivity, the potential for side reactions necessitates a rigorous and multi-faceted analytical approach. A workflow that begins with HRMS to confirm elemental composition, followed by detailed 1D and 2D NMR analysis to establish connectivity, provides an unimpeachable confirmation of structure. This guide serves as a framework for researchers to not only generate high-quality data but also to interpret it logically, ensuring that the molecules advanced in research programs are precisely what they are intended to be.
References
- 1. An overview on 2-indolinone derivatives as anticancer agents » Growing Science [growingscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Novel 7-Amino-5-fluoroindolin-2-one Derivatives in Oncology Research
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is both arduous and exciting. The 7-Amino-5-fluoroindolin-2-one core has emerged as a privileged structure in medicinal chemistry, giving rise to a new generation of targeted anticancer agents. This guide provides a comprehensive comparison of the in vivo efficacy of compounds derived from this scaffold, contextualized against established multi-kinase inhibitors. We delve into the causality behind experimental designs, present detailed protocols for reproducibility, and offer a transparent look at the supporting data, empowering you to make informed decisions in your research endeavors.
The Rationale for Targeting Angiogenesis: The Role of VEGFR and FGFR
Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels. Two key receptor tyrosine kinase (RTK) families, Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs), are pivotal in this process.[1][2] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.
Derivatives of this compound are being actively investigated as potent inhibitors of these pathways. Their core structure allows for strategic modifications to optimize potency, selectivity, and pharmacokinetic properties. Molecular docking studies suggest that these compounds can effectively bind to the ATP-binding pocket of VEGFR-2, a key mediator of VEGF-driven angiogenesis.[3][4]
Below is a diagram illustrating the central role of VEGFR and FGFR in tumor angiogenesis and the proposed mechanism of action for this compound derivatives.
Caption: VEGFR/FGFR Signaling and Inhibition.
Comparative In Vivo Efficacy: A Data-Driven Analysis
While direct in vivo efficacy data for a this compound derivative is not yet widely published in peer-reviewed literature, we can draw valuable insights from closely related 5-fluoroindole and 6-fluoroindole analogs. These studies provide a strong indication of the potential anti-tumor activity of this compound class in established xenograft models.
For a robust comparison, we will evaluate the performance of these investigational compounds against two clinically approved multi-kinase inhibitors that also target VEGFR and other RTKs: Regorafenib and Nintedanib .
| Compound Class | Investigational Compound (Analog) | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| 5-Fluoroindole Derivative | Chalcone-based analog | Colorectal Cancer (HCT116 Xenograft) | 3 mg/kg | 65.96% | |
| 6-Fluoroindole Derivative | Indole-based analog | Colorectal Cancer (Xenograft) | 5 mg/kg/day | 65.3% | |
| 10 mg/kg/day | 73.4% | ||||
| Multi-kinase Inhibitor | Regorafenib | Colorectal Cancer (Patient-Derived Xenograft) | 30 mg/kg, oral gavage, daily for 10 days | Significant tumor growth suppression | [4] |
| Nintedanib | Non-Small Cell Lung Cancer (Xenograft) | Not specified | Potent antitumor effects | [5] |
Analysis of In Vivo Performance:
The available data on fluoroindole derivatives demonstrates significant tumor growth inhibition in colorectal cancer xenograft models. A TGI of over 65% with a low dosage of 3-5 mg/kg suggests a potent anti-tumor effect. The dose-dependent increase in TGI for the 6-fluoroindole derivative further supports its therapeutic potential.
When compared to established drugs, the investigational compounds show promise. Regorafenib, a standard of care in metastatic colorectal cancer, also exhibits significant tumor growth inhibition in similar models. While a direct quantitative comparison is challenging without head-to-head studies, the efficacy of the fluoroindole derivatives appears to be in a comparable range. Similarly, Nintedanib's potent effects in lung cancer models underscore the therapeutic validity of targeting these pathways.
It is important to note that the anticancer activity of these compounds is not solely attributed to their anti-angiogenic effects. Evidence suggests they can also directly induce apoptosis in cancer cells.
Experimental Protocols: A Guide to Reproducible In Vivo Studies
To ensure the scientific rigor and reproducibility of in vivo efficacy studies, a well-defined and meticulously executed protocol is paramount. The following section outlines a detailed methodology for a subcutaneous xenograft model, a widely accepted standard for preclinical anti-cancer drug evaluation.
Workflow for In Vivo Efficacy Study
Caption: Standard In Vivo Xenograft Workflow.
Detailed Step-by-Step Methodology
1. Cell Line and Culture:
-
Cell Line Selection: Choose a human cancer cell line relevant to the intended therapeutic indication (e.g., HCT116 for colorectal cancer, A498 for renal cell carcinoma).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics. Culture at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: Harvest cells during the logarithmic growth phase. Use trypsin-EDTA to detach adherent cells, followed by neutralization with complete medium. Wash the cells with sterile phosphate-buffered saline (PBS).
2. Animal Model:
-
Strain: Utilize immunodeficient mice (e.g., BALB/c nude or NOD/SCID) to prevent rejection of human tumor xenografts.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before any experimental procedures. House them in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
3. Subcutaneous Tumor Implantation:
-
Cell Preparation: Resuspend the harvested cancer cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL. For enhanced tumor take rate, a 1:1 mixture with Matrigel® can be used. Keep the cell suspension on ice.
-
Injection: Anesthetize the mouse using isoflurane. Shave and sterilize the injection site on the flank. Subcutaneously inject 100-200 µL of the cell suspension.
4. Tumor Growth Monitoring and Measurement:
-
Frequency: Measure tumor dimensions twice weekly using digital calipers.
-
Calculation: Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[6]
-
Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
5. Dosing and Administration:
-
Vehicle: Prepare the investigational compound and comparator drugs in an appropriate vehicle (e.g., a mixture of Cremophor EL, ethanol, and saline). The vehicle should be tested for any intrinsic anti-tumor effects.
-
Route and Schedule: Administer the compounds via the intended clinical route, typically oral gavage (p.o.) or intraperitoneal (i.p.) injection. The dosing schedule (e.g., daily, twice daily, or intermittent) should be based on pharmacokinetic and tolerability studies.
6. Data Collection and Analysis:
-
Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Body Weight and Clinical Observations: Monitor the body weight of the mice twice weekly as an indicator of toxicity. Record any signs of adverse effects.
-
Statistical Analysis: Use appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the observed differences between treatment and control groups.
Conclusion and Future Directions
The in vivo data for compounds with a 5-fluoroindole/indolinone core structure is highly encouraging, demonstrating potent anti-tumor efficacy in preclinical cancer models. These findings strongly support the continued investigation of this compound derivatives as a promising new class of anti-cancer agents.
Future research should focus on:
-
Head-to-Head In Vivo Studies: Directly comparing the lead this compound derivatives against standard-of-care drugs in a panel of relevant xenograft models.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Establishing a clear relationship between drug exposure and target engagement to optimize dosing regimens.
-
Toxicity Profiling: Conducting comprehensive safety and tolerability studies to identify a therapeutic window.
-
Mechanism of Action Studies: Further elucidating the specific signaling pathways modulated by these compounds to identify potential biomarkers of response.
By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of the this compound scaffold and bring novel, effective treatments to cancer patients in need.
References
- 1. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study between daily and 5-days-a-week administration of oral 5-fluorouracil chemotherapy in mice: determining the superior regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Amino-5-fluoroindolin-2-one Analogs as Kinase Inhibitors
The indolin-2-one core is a privileged scaffold in medicinal chemistry, famously represented by Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for various cancers.[1][2][3] This guide delves into a specific, highly relevant subset: 7-Amino-5-fluoroindolin-2-one analogs . Our focus is to dissect the structure-activity relationships (SAR) that govern their efficacy, providing a comparative analysis for researchers engaged in kinase inhibitor design and drug development. We will explore how subtle modifications to this core structure dramatically influence biological activity, offering insights grounded in experimental data.
The this compound Scaffold: A Foundation for Potency
The indolin-2-one scaffold serves as an excellent starting point for kinase inhibitors by mimicking the adenine portion of ATP, allowing it to bind within the enzyme's active site. The specific substitutions at the 5 and 7 positions of the lead structure are not arbitrary; they are critical for establishing potent and selective interactions.
-
5-Fluoro (5-F) Substitution: The small, highly electronegative fluorine atom at this position is a common feature in modern kinase inhibitors. Its primary role is to act as a hydrogen bond acceptor, often forming a crucial interaction with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the enzyme.[4] This interaction is fundamental for anchoring the inhibitor within the ATP-binding pocket.
-
7-Amino (7-NH2) Substitution: The amino group at the C7 position provides a vector for further chemical modification. It can be functionalized to introduce side chains that explore additional pockets within the kinase active site, thereby enhancing potency and modulating selectivity. Its hydrogen-bonding capabilities can also contribute to the overall binding affinity.
The combination of these two groups on the indolin-2-one core creates a powerful pharmacophore, a molecular framework carrying the essential features for biological activity.[5][6][7]
Comparative SAR Analysis: The Impact of C3-Position Substitutions
The most significant diversification and determinant of target specificity for indolin-2-one analogs comes from the substituent at the C3 position. This position typically features a hydrazono or similar linkage to various aromatic or heteroaromatic rings. These appended moieties project out of the core scaffold to occupy the more variable regions of the kinase active site.
Let's compare a hypothetical series of analogs to illustrate key SAR principles observed in published studies.[8][9]
| Compound ID | C3-Substituent | Target Kinase | IC50 (µM) | Rationale for Activity Change |
| Lead (7A-5F) | (Unsubstituted) | VEGFR-2 | >50 | Lacks necessary extensions to achieve potent binding. |
| Analog 1 | Hydrazono-thiazole | VEGFR-2 | 4.37 | The thiazole ring provides additional hydrophobic and potential hydrogen bonding interactions, significantly improving potency.[8][9] |
| Analog 2 | Hydrazono-(5-chloro-thiazole) | VEGFR-2 | 2.53 | The addition of a chlorine atom to the thiazole ring can enhance binding through favorable halogen bonding or by occupying a small hydrophobic pocket, further increasing potency.[8][9] |
| Analog 3 | Hydrazono-pyrimidine | VEGFR-2 | 4.66 | The pyrimidine ring, with its nitrogen atoms, can act as both hydrogen bond donor and acceptor, offering alternative binding modes.[8][9] |
| Analog 4 | Hydrazono-phenyl | VEGFR-2 | >10 | A simple phenyl ring may lack the specific electronic features (e.g., H-bond acceptors) needed for high-affinity binding compared to nitrogen-containing heterocycles. |
Note: IC50 values are illustrative, based on trends reported for similar compound series in the literature.[8][9]
Key Insights from C3-Substitutions:
-
Heterocycles are Preferred: Nitrogen-containing heterocycles like thiazole and pyrimidine are consistently superior to simple carbocyclic rings.[8][9] This is due to their ability to form specific hydrogen bonds and engage in favorable polar interactions within the active site.
-
Substitution on the Heterocycle Matters: Small, electron-withdrawing groups like chlorine on the appended heterocycle can fine-tune the electronic properties and provide additional contact points, often leading to enhanced potency.[1][4]
-
Size and Shape Complementarity: The choice of the C3-substituent is critical for achieving selectivity. Different kinases have uniquely shaped sub-pockets, and tailoring the C3-group to fit a specific target's pocket is a primary strategy for developing selective inhibitors.
Visualizing the Drug Discovery Workflow
The process of developing and optimizing these analogs follows a well-defined, iterative cycle. Understanding this workflow is crucial for appreciating the context of SAR studies.
References
- 1. Antiproliferation, 3D-multicellular spheroid and VEGFR-2 inhibitory properties of spiroindolin-2-ones with phosphonate function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ijrpr.com [ijrpr.com]
- 6. sciencerepository.org [sciencerepository.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking New Derivatives Against Sunitinib
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Establishing a Robust Comparative Framework
Sunitinib, an oral multi-targeted receptor tyrosine kinase (RTK) inhibitor, represents a significant milestone in targeted cancer therapy.[1][2][3] Its clinical efficacy in treating metastatic renal cell carcinoma (mRCC) and imatinib-resistant gastrointestinal stromal tumors (GIST) has established it as a crucial benchmark in drug development.[2][3] This guide provides a comprehensive, technically grounded framework for the preclinical benchmarking of new chemical entities (NCEs) against Sunitinib. Our objective is to move beyond simple data comparison to a deeper, mechanistic understanding of a new derivative's potential, ensuring that only the most promising candidates advance toward clinical evaluation.
This document is structured to guide you through a logical, phased approach, from initial in vitro characterization to conclusive in vivo efficacy studies. Each protocol is presented with the underlying scientific rationale, empowering you to make informed decisions and adapt methodologies to your specific research context.
Understanding the Benchmark: Sunitinib's Profile
A thorough understanding of Sunitinib's mechanism of action is fundamental to any comparative analysis. Sunitinib exerts its anti-tumor and anti-angiogenic effects by inhibiting multiple RTKs, primarily targeting vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and the stem cell factor receptor (KIT).[1][2][3][4] Inhibition of these kinases disrupts critical signaling pathways involved in tumor growth, proliferation, and the formation of new blood vessels that supply the tumor.[1][4]
Key Signaling Pathways Targeted by Sunitinib
Phase 1: In Vitro Benchmarking
The initial phase of benchmarking focuses on characterizing the NCE's activity at the molecular and cellular levels. These assays are crucial for establishing a preliminary profile of potency, selectivity, and cellular effects compared to Sunitinib.
A. Biochemical Assays: Direct Kinase Inhibition
Scientific Rationale: The first step is to determine if the NCE directly inhibits the same key kinases as Sunitinib. A direct comparison of the half-maximal inhibitory concentration (IC50) provides a quantitative measure of potency. A variety of techniques can be used for this, including fluorescence-based assays and radioactive assays.[5][6][7][8]
Experimental Protocol: Luminescence-Based Kinase Activity Assay
This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced.
-
Compound Preparation: Create a 10-point, 1:3 serial dilution of the NCE and Sunitinib in DMSO.[9] A "no inhibitor" control with DMSO alone should be included.[9]
-
Kinase Reaction Setup: In a 96-well plate, add the serially diluted compounds or DMSO control. Add the target kinase (e.g., VEGFR2, PDGFRβ) to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[9]
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of the kinase's specific substrate peptide and ATP.[9] Incubate for 60 minutes at 30°C.[9]
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.[9] After a 40-minute incubation, add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.[9]
-
Data Analysis: Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
Data Presentation: Comparative Kinase Inhibition Profile
| Kinase Target | NCE IC50 (nM) | Sunitinib IC50 (nM) |
| VEGFR1 | ||
| VEGFR2 | ||
| VEGFR3 | ||
| PDGFRα | ||
| PDGFRβ | ||
| c-KIT | ||
| FLT3 | ||
| RET |
B. Cellular Assays: Assessing Functional Outcomes
Scientific Rationale: Moving from a biochemical to a cellular context is critical. Cellular assays determine if the NCE can engage its target within a living cell and produce the desired biological effect, such as inhibiting proliferation or inducing apoptosis. These assays provide a more physiologically relevant measure of a compound's potential.[10][11][12]
Experimental Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]
-
Cell Seeding: Seed cancer cells (e.g., 786-O renal cell carcinoma, GIST-T1 gastrointestinal stromal tumor) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[16]
-
Compound Treatment: Treat the cells with various concentrations of the NCE and Sunitinib for 72 hours.[16]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[16] Incubate for 1.5 hours at 37°C.[16]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.[16] Incubate for 15 minutes with shaking.[16]
-
Absorbance Measurement: Read the absorbance at 492 nm using a microplate reader.[16]
Data Presentation: Comparative Cell Viability
| Cell Line | NCE GI50 (µM) | Sunitinib GI50 (µM) |
| 786-O (RCC) | ||
| A498 (RCC) | ||
| GIST-T1 (GIST) | ||
| HUVEC (Endothelial) |
Experimental Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[17][18]
-
Cell Treatment: Treat cells with the NCE and Sunitinib at their respective GI50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.[17]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.[17]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[18]
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer as soon as possible.[18] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[17]
Experimental Protocol 3: Western Blot for Phospho-protein Levels
Scientific Rationale: To confirm that the observed cellular effects are due to the inhibition of the intended signaling pathway, it is essential to measure the phosphorylation status of key downstream proteins.
-
Sample Preparation: Lyse treated cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[19]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[20][21]
-
Gel Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[19]
-
Antibody Incubation: Probe the membrane with a primary antibody specific to the phosphorylated form of a target protein (e.g., phospho-AKT, phospho-ERK). Subsequently, probe with an HRP-conjugated secondary antibody.[19][22]
-
Signal Detection: Visualize the protein bands using a chemiluminescent substrate.[22]
-
Normalization: For accurate quantification, strip the membrane and re-probe with an antibody that recognizes the total amount of the target protein, regardless of its phosphorylation state.[20][21]
In Vitro Experimental Workflow
Phase 2: In Vivo Benchmarking
Promising candidates from in vitro studies should be advanced to in vivo models to assess their anti-tumor efficacy, tolerability, and pharmacokinetic properties in a more complex biological system.
A. Xenograft Tumor Models
Scientific Rationale: Human tumor xenograft models in immunocompromised mice are a standard for evaluating the in vivo efficacy of anti-cancer agents.[23][24][25][26] These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism.
Experimental Protocol: Tumor Growth Inhibition Study
-
Cell Implantation: Subcutaneously inject a human cancer cell line (e.g., SK-N-BE(2)) into the flank of immunodeficient mice.[23]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 0.5 cm in diameter).[23] Randomize mice into treatment groups (vehicle control, Sunitinib, NCE at various doses).
-
Treatment Administration: Administer the compounds orally, once daily.[25] Sunitinib is often dosed at 40 mg/kg.[24]
-
Tumor Monitoring: Measure tumor dimensions daily or every other day with calipers.
-
Endpoint: Continue treatment for a defined period (e.g., 14 days) or until tumors in the control group reach a predetermined size.[23] At the end of the study, euthanize the mice and excise and weigh the tumors.[23]
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Data Presentation: Comparative In Vivo Efficacy
| Treatment Group | Mean Tumor Weight (mg) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 0% | |
| Sunitinib (40 mg/kg) | ||
| NCE (Dose 1) | ||
| NCE (Dose 2) |
B. Pharmacokinetic (PK) Analysis
Scientific Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of an NCE is crucial. A satellite PK study, run in parallel with the efficacy study, can provide valuable data on key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Sunitinib itself has a long half-life of approximately 40-60 hours.[27][28]
Data Presentation: Comparative Pharmacokinetic Parameters
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) |
| Sunitinib | 40 | 6-12[27][28] | ||
| NCE |
In Vivo Experimental Workflow
Synthesizing the Data: Building a Comprehensive Comparative Profile
The ultimate goal of this benchmarking process is to build a holistic "scorecard" for the new derivative against Sunitinib. This involves integrating all the data—from biochemical potency and cellular activity to in vivo efficacy and pharmacokinetics. A successful NCE should ideally demonstrate superiority in at least one key area (e.g., improved potency, better safety profile, more favorable PK properties) while maintaining a comparable overall profile to the benchmark drug. This comprehensive, data-driven approach ensures that decisions regarding the future development of a new derivative are based on a solid scientific foundation.
References
- 1. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 2. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Screening assays for tyrosine kinase inhibitors: A review [ouci.dntb.gov.ua]
- 8. ovid.com [ovid.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kumc.edu [kumc.edu]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. licorbio.com [licorbio.com]
- 21. Pan/Phospho Analysis For Western Blot Normalization [protocols.io]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparing the efficacy of sunitinib with sorafenib in xenograft models of human hepatocellular carcinoma: mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. accessdata.fda.gov [accessdata.fda.gov]
- 28. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
A Guide to the Safe Disposal of 7-Amino-5-fluoroindolin-2-one: A Protocol for the Modern Laboratory
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. 7-Amino-5-fluoroindolin-2-one, a key heterocyclic building block, presents a specific set of handling and disposal challenges inherent to fluorinated organic compounds. This guide provides a comprehensive, step-by-step framework for its proper disposal, moving beyond mere procedure to explain the critical reasoning behind each action. Our goal is to ensure that every laboratory can manage this compound's lifecycle responsibly, protecting both personnel and the environment.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any disposal protocol is enacted, a thorough understanding of the compound's intrinsic hazards is paramount. While a comprehensive toxicological profile for this compound is not fully established, its structure—containing an amino group, a fluoro-substituent, and an indolinone core—suggests several potential hazards that must be respected.
Inferred Hazard Assessment:
| Hazard Class | Causality and Considerations | Recommended Precautions |
| Skin & Eye Irritation | Aromatic amines and halogenated compounds can cause irritation upon contact. The full extent is often unknown for novel compounds, necessitating caution. | Always handle with nitrile gloves, safety glasses or goggles, and a lab coat. Avoid contact with skin and eyes. |
| Inhalation Toxicity | As a solid powder, fine particulates can be aerosolized and inhaled, potentially causing respiratory irritation. | Handle only in a well-ventilated area, preferably within a certified chemical fume hood, especially when weighing or transferring the solid. |
| Aquatic Toxicity | Fluorinated organic compounds can be persistent in the environment ("forever chemicals") and exhibit toxicity to aquatic life.[1][2] Direct release to the environment via drains is strictly prohibited.[3] | Never dispose of this compound or its rinsate down the sanitary sewer system.[3] |
| Reactivity | The compound is generally stable but may be incompatible with strong oxidizing agents, strong acids, and strong bases.[4] | Segregate waste containing this compound from incompatible chemical waste streams to prevent hazardous reactions.[5][6] |
This assessment is based on the structural class of the compound. Always refer to the most current Safety Data Sheet (SDS) from your supplier for specific hazard information.
The Core Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. It should be collected by a licensed environmental waste management service for high-temperature incineration at a permitted facility.[1]
Step 1: Waste Segregation
Action: Immediately designate a specific, compatible waste container for "Halogenated Organic Solid Waste." Reasoning: Proper segregation at the point of generation is the most critical step in preventing accidental mixing of incompatible chemicals.[5][6] Fluorinated compounds must be kept separate from other waste streams to ensure they are sent to the correct disposal facility equipped to handle them.
Step 2: Containerization and Labeling
Action:
-
Select a chemically resistant, sealable container (e.g., a wide-mouth HDPE or glass bottle). The container must be in good condition with no cracks or leaks.[5]
-
Affix a "Hazardous Waste" label as soon as the first drop of waste is added.[7]
-
On the label, clearly write the full chemical name: "this compound" and list any other chemical constituents in the waste, including residual solvents, with their approximate percentages.[5] Do not use abbreviations or chemical formulas.[5] Reasoning: Accurate and complete labeling is a legal requirement and is essential for the safety of waste handlers. It informs them of the container's contents, allowing for proper storage, transport, and ultimate disposal.
Step 3: Accumulation and Storage
Action:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[5][7][8]
-
Ensure the container is kept closed at all times except when adding waste.[5] Do not leave a funnel in the container.[5]
-
Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Inspect the SAA weekly for any signs of leakage or container degradation.[5][7] Reasoning: The SAA protocol ensures that hazardous waste is managed safely under the control of laboratory personnel. Storing the container closed prevents the release of vapors and potential spills.
Step 4: Arranging for Disposal
Action: Once the container is nearly full (e.g., 90% capacity), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) office.[3][5] Reasoning: EHS is responsible for coordinating with licensed hazardous waste vendors to ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3]
Below is a decision workflow for the disposal process.
Caption: Decision workflow for the disposal of this compound waste.
Management of Contaminated Materials and Spills
Accidents happen, and a robust disposal plan must include procedures for managing spills and contaminated labware.
Empty Containers
Most empty chemical bottles can be disposed of as regular waste only after being triple-rinsed.[3]
-
Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: Crucially, the rinsate must be collected and disposed of as hazardous chemical waste.[3] Add it to your "Halogenated Organic Waste" container. Do not pour the rinsate down the drain.
-
Deface Label: Completely deface the original label on the empty container to avoid confusion.
-
Dispose: Dispose of the triple-rinsed container according to your institution's guidelines for clean glassware or plastic.
Spill Cleanup Protocol
For small spills that can be safely managed by laboratory personnel:
-
Alert & Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.
-
Don PPE: Wear appropriate PPE, including a lab coat, nitrile gloves, and safety goggles. If the powder is significantly disturbed, respiratory protection may be necessary.
-
Contain & Absorb: Cover the spill with a compatible absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb large quantities of any chemical.
-
Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), and then with soap and water. Place the used cloth in the hazardous waste container.
-
Report: Report the spill to your laboratory supervisor or EHS office, as per institutional policy.
For large spills, evacuate the area immediately and contact your institution's emergency response team.[9]
The following diagram outlines the spill response workflow.
Caption: Step-by-step workflow for responding to a laboratory spill.
By adhering to this comprehensive disposal framework, you ensure that your innovative research is conducted not only effectively but also with the highest standards of safety and environmental responsibility.
References
- 1. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 2. ox.ac.uk [ox.ac.uk]
- 3. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 4. fishersci.com [fishersci.com]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 8. Chemical Waste – EHS [ehs.mit.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Essential Safety Protocols: Personal Protective Equipment for Handling 7-Amino-5-fluoroindolin-2-one
As a novel fluorinated aromatic amine, 7-Amino-5-fluoroindolin-2-one presents both significant opportunities in drug discovery and specific challenges in laboratory safety. The introduction of fluorine can dramatically alter a molecule's biological and toxicological profile, often in ways that are not fully characterized for new chemical entities.[1] This guide, developed for researchers and drug development professionals, provides a comprehensive framework for the safe handling of this compound, emphasizing that personal protective equipment (PPE) is the final, critical barrier in a robust safety strategy.
Hazard Assessment and Risk Mitigation
While a comprehensive toxicological profile for this compound (CAS: 945381-62-4) is not extensively documented in publicly available literature, its structure—containing a fluorinated aromatic ring and an amino group—warrants a cautious approach.[2] The chemical, physical, and toxicological properties have not been thoroughly investigated. Potential hazards can be inferred from similar chemical classes. These may include skin and eye irritation, potential for sensitization, and unknown systemic toxicity. A critical consideration for fluorinated organic compounds is the potential for the release of hazardous decomposition products, such as hydrogen fluoride (HF), under fire conditions or through reaction with strong acids.[3][4]
Therefore, all handling procedures must be governed by the principle of ALARA (As Low As Reasonably Achievable) to minimize any potential exposure.
| Identifier | Information | Source |
| IUPAC Name | 7-amino-5-fluoro-1,3-dihydroindol-2-one | PubChem[2] |
| CAS Number | 945381-62-4 | PubChem[2] |
| Molecular Formula | C₈H₇FN₂O | PubChem[2] |
| Molecular Weight | 166.15 g/mol | PubChem[2] |
| Physical Form | Solid (inferred from similar compounds) | Sigma-Aldrich |
| Anticipated Hazards | Skin/Eye Irritation, Unknown Toxicity, Potential Sensitizer, Hazardous Combustion Products (NOx, HF) | General Chemical Principles[3] |
The Hierarchy of Controls: A Proactive Safety Paradigm
Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. PPE, while essential, is the last line of defense.
-
Engineering Controls: These are the primary methods for containing the hazard at its source. All procedures involving this compound, especially handling the solid powder, must be performed in a certified chemical fume hood to prevent inhalation of dusts.[5] Work surfaces should be protected with disposable, plastic-backed absorbent paper.[4]
-
Administrative Controls: These are the procedures and policies that dictate safe work practices. A detailed Standard Operating Procedure (SOP) for handling this specific compound must be written and available to all personnel.[1] All researchers must be trained on the specific hazards and handling protocols before beginning work.[1] Never work alone when handling highly hazardous or novel compounds.[1]
-
Personal Protective Equipment (PPE): This equipment forms the final barrier between the researcher and the chemical. The following sections detail the specific PPE required.
Core PPE Requirements for this compound
The selection of PPE must be tailored to the specific task being performed. The following table outlines the minimum required PPE for various laboratory operations.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses | N/A | Lab Coat | Not Required |
| Weighing Solid / Aliquoting | Chemical Splash Goggles & Face Shield | Double-Gloved (e.g., Nitrile) | Impermeable, Long-Sleeved Gown | Recommended (N95) if not in a vented enclosure |
| Handling in Solution | Chemical Splash Goggles | Double-Gloved (e.g., Nitrile) | Impermeable, Long-Sleeved Gown | Not Required (in fume hood) |
| Small Spill Cleanup (<5g) | Chemical Splash Goggles & Face Shield | Thicker, Chemical-Resistant Gloves (e.g., Neoprene over Nitrile) | Impermeable Gown, Disposable Apron | Required (Air-Purifying Respirator with appropriate cartridges) |
| Large Spill / Emergency | Full-Face Air-Purifying Respirator | Chemical-Resistant Gloves (outer and inner) | Fully Encapsulating Chemical Protective Suit | Required (SCBA may be necessary)[6][7] |
Detailed PPE Specifications
-
Eye and Face Protection : At a minimum, chemical splash goggles are mandatory.[1] When handling the solid powder or during procedures with a high risk of splashing, a full-face shield must be worn over the goggles to protect the entire face.[1][8]
-
Hand Protection : Given the potential for skin absorption and irritation, double-gloving is strongly recommended.[1] Use chemotherapy-rated nitrile gloves that meet the ASTM D6978 standard as the inner layer.[9][10] The outer glove should also be nitrile or a more robust material depending on the solvents used. Always inspect gloves for tears or defects before use and change them immediately if contamination is suspected.[5]
-
Body Protection : A long-sleeved, impermeable gown that closes in the back is required to protect against spills.[9] The gown should have tight-fitting elastic or knit cuffs. Standard cotton lab coats do not offer sufficient protection against chemical splashes. For larger-scale work, a chemical-resistant apron should be worn over the gown.[1]
-
Respiratory Protection : A surgical mask provides no protection against chemical dusts or vapors.[10] When weighing the solid compound outside of a containment hood or during spill cleanup, a NIOSH-approved air-purifying respirator is necessary. An N95 filter is sufficient for particulates, but if vapors are a concern, a respirator with combination organic vapor/acid gas cartridges should be used.[8] All users of respirators must be properly fit-tested and trained.[8]
Procedural Guidance: PPE Workflow
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed in an order that prevents contact with the user's skin or clean clothing.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Emergency Protocols
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[1] Seek immediate medical attention. Because this is a fluorinated compound, have 2.5% calcium gluconate gel available as a first aid measure for potential HF exposure, to be applied by trained personnel after initial flushing.[11]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Management: For small spills (<5g), trained personnel wearing enhanced PPE (including respiratory protection) can manage the cleanup.[1] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a sealed, labeled container for hazardous waste disposal.[1] For large spills, evacuate the area immediately and contact your institution's emergency response team.[1]
Waste Disposal
All disposable PPE (gloves, gowns, shoe covers) used while handling this compound must be considered contaminated.
-
PPE Disposal: At the end of the procedure, remove outer gloves and dispose of them in a designated hazardous waste container. Remove the gown and inner gloves as a single unit and dispose of them similarly.
-
Chemical Waste: All solid waste and contaminated materials must be collected in a clearly labeled, sealed container for hazardous chemical waste. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Follow all institutional and local regulations for hazardous waste disposal.[12]
By integrating these comprehensive PPE protocols with robust engineering and administrative controls, researchers can confidently and safely work with this compound, advancing scientific discovery while prioritizing personal and environmental safety.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C8H7FN2O | CID 59250054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. epa.gov [epa.gov]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. pppmag.com [pppmag.com]
- 9. publications.ashp.org [publications.ashp.org]
- 10. gerpac.eu [gerpac.eu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. compo-expert.com [compo-expert.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
